Methyl 4-(butylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(butylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589376 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100610-03-5 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-(butylcarbamoyl)benzoate
Abstract
This technical guide provides a detailed examination of a primary synthesis pathway for Methyl 4-(butylcarbamoyl)benzoate, a valuable chemical intermediate in various organic synthesis applications, including pharmaceutical and materials science research.[1][2] The document outlines the strategic selection of a robust two-step synthesis route commencing from monomethyl terephthalate. Core focus is placed on the conversion to a highly reactive acyl chloride intermediate, followed by a nucleophilic acyl substitution with n-butylamine. This guide offers a causality-driven explanation for experimental choices, a detailed step-by-step protocol, mechanistic insights, and strategies for purification and troubleshooting. All procedures are grounded in established chemical principles to ensure reproducibility and high yield.
Introduction and Strategic Synthesis Design
Methyl 4-(butylcarbamoyl)benzoate is a bifunctional molecule featuring both a methyl ester and a secondary benzamide group. This structure makes it a versatile building block, allowing for selective modification at either functional group. For instance, the ester can be hydrolyzed to a carboxylic acid, or the amide N-H can be further functionalized.[1]
The retrosynthetic analysis of Methyl 4-(butylcarbamoyl)benzoate points to two primary bond disconnections: the C-O bond of the ester and the C-N bond of the amide. While esterification of 4-(butylcarbamoyl)benzoic acid is a viable option, a more common and efficient industrial approach involves the formation of the more robust amide bond as the key synthetic step.[3][4]
This guide focuses on the latter strategy, which is advantageous due to the high reactivity of acyl derivatives with amines, leading to clean reactions and high yields. The chosen pathway begins with an inexpensive starting material, monomethyl terephthalate (terephthalic acid monomethyl ester), and proceeds via a highly reactive acyl chloride intermediate.
Overall Synthesis Workflow
The selected pathway is a two-step process designed for efficiency and high conversion.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Rationale and Pathway Details
The core of this synthesis lies in the principles of nucleophilic acyl substitution. The carboxylic acid of monomethyl terephthalate is first "activated" by converting it into an acyl chloride, a much stronger electrophile. This activated intermediate then readily reacts with the nucleophilic n-butylamine.
Step 1: Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture.[3]
Mechanism:
-
The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion.
-
The displaced chloride ion then attacks the carbonyl carbon, reforming the carbonyl double bond and leading to the expulsion of a chlorosulfite intermediate.
-
This intermediate decomposes, releasing sulfur dioxide gas and a chloride ion, which combines with the proton to form HCl gas.
Step 2: Amide Bond Formation (Schotten-Baumann Reaction)
The reaction between an acyl chloride and a primary amine is a classic example of the Schotten-Baumann reaction conditions.[3] The reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[5] This neutralization prevents the protonation of the n-butylamine starting material, which would render it non-nucleophilic and halt the reaction.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of methyl 4-(chloroformyl)benzoate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride salt.
Caption: Simplified mechanism for the amidation of an acyl chloride.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Monomethyl terephthalate | 180.16 | 9.01 g | 50.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (7.3 g) | 61.5 | ~1.2 |
| n-Butylamine | 73.14 | 5.9 mL (4.4 g) | 60.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 8.4 mL (6.1 g) | 60.0 | 1.2 |
| Dichloromethane (DCM) | - | ~200 mL | - | Solvent |
| 1 M HCl (aq) | - | ~50 mL | - | Wash |
| Sat. NaHCO₃ (aq) | - | ~50 mL | - | Wash |
| Brine (Sat. NaCl aq) | - | ~50 mL | - | Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5-10 g | - | Drying Agent |
Step-by-Step Procedure
Part A: Synthesis of Methyl 4-(chloroformyl)benzoate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and vented through a scrubber containing aqueous NaOH to neutralize HCl and SO₂ gases.
-
Reaction: To the flask, add monomethyl terephthalate (9.01 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).
-
Reagent Addition: Slowly add thionyl chloride (5.5 mL, 61.5 mmol) to the suspension via a dropping funnel over 10-15 minutes. Add a few drops of N,N-Dimethylformamide (DMF) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 4-(chloroformyl)benzoate, a solid or oil, is typically used in the next step without further purification.[6]
Part B: Synthesis of Methyl 4-(butylcarbamoyl)benzoate
-
Setup: In a separate 500 mL flask equipped with a stir bar and an addition funnel, dissolve the crude methyl 4-(chloroformyl)benzoate from Part A in 100 mL of anhydrous dichloromethane. Cool the flask in an ice-water bath (0 °C).
-
Amine Solution: In a separate beaker, prepare a solution of n-butylamine (5.9 mL, 60.0 mmol) and triethylamine (8.4 mL, 60.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Amine Addition: Transfer the amine solution to the addition funnel and add it dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess TEA and any unreacted butylamine).
-
50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Methyl 4-(butylcarbamoyl)benzoate as a solid.
Trustworthiness: Side Reactions and Troubleshooting
A well-designed protocol anticipates and mitigates potential issues.
-
Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.
-
Double Acylation of Amine (Diacylimide formation): While less common with primary amines under these conditions, it is a possibility. Using a slight excess of the amine can help minimize this.
-
Incomplete Reaction: If the reaction stalls, ensure the triethylamine is of good quality and that it was added in sufficient quantity to neutralize all generated HCl. Protonation of the starting amine is a common cause of failed amide couplings.[3]
References
- Vertex AI Search. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved January 14, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). US2808428A - Preparation of monoesters of terephthalic acid.
- Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved January 14, 2026.
-
National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved January 14, 2026, from [Link]
- ChemicalBook. (n.d.). 4-(Butylamino)-benzoic acid, methyl ester synthesis. Retrieved January 14, 2026.
- Pragyans. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. Retrieved January 14, 2026.
- Pragyans. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. Retrieved January 14, 2026.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- ChemRxiv. (n.d.).
- Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved January 14, 2026.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem. Retrieved January 14, 2026, from [Link]
- MedchemExpress. (n.d.). Methyl 4-(N-(butylcarbamoyl)sulfamoyl)
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved January 14, 2026, from [Link]
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- ResearchGate. (2007, February 6). Preparation of Monoalkyl Terephthalates: An Overview. Retrieved January 14, 2026.
- Google Patents. (n.d.). KR20190122722A - Method for preparing methyl phosphinic acid butyl ester.
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-Formylbenzoate. PubChem. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)
- BenchChem. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 6. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to Methyl 4-(butylcarbamoyl)benzoate (CAS 100610-03-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 4-(butylcarbamoyl)benzoate. This document is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Physical Properties
Methyl 4-(butylcarbamoyl)benzoate is a chemical compound with the CAS number 100610-03-5. It is also known by the synonym 4-(Butylcarbamoyl)benzoic acid methyl ester.[1][2]
Table 1: Physicochemical Properties of Methyl 4-(butylcarbamoyl)benzoate
| Property | Value | Source |
| CAS Number | 100610-03-5 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be a solid at room temperature based on similar structures) | N/A |
| Boiling Point | Not available (Predicted to be >200 °C at atmospheric pressure) | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | N/A |
| SMILES | O=C(OC)C1=CC=C(C(NCCCC)=O)C=C1 | [1] |
| InChI | InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | [2] |
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
Caption: Proposed synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 4-carbomethoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane), add an equimolar amount of butylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-(butylcarbamoyl)benzoate.
Spectroscopic Profile (Predicted)
While experimental spectra for Methyl 4-(butylcarbamoyl)benzoate are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (doublets, ~7.8-8.2 ppm), methyl ester protons (singlet, ~3.9 ppm), N-H proton (triplet, variable shift), butyl chain protons (multiplets, ~0.9-3.5 ppm). |
| ¹³C NMR | Carbonyl carbons (ester and amide, ~165-170 ppm), aromatic carbons (~120-140 ppm), methyl ester carbon (~52 ppm), butyl chain carbons. |
| FT-IR (cm⁻¹) | N-H stretch (~3300), C-H stretches (aromatic and aliphatic, ~2800-3100), C=O stretches (ester and amide, ~1640-1720), C-N stretch and N-H bend (~1550), C-O stretch (~1280). |
| Mass Spec (m/z) | Molecular ion peak at [M]+ or [M+H]+ (235 or 236). Fragmentation may involve loss of the methoxy group, butyl group, or cleavage of the amide bond. |
Potential Applications and Biological Relevance
The structural motifs within Methyl 4-(butylcarbamoyl)benzoate, namely the N-butylbenzamide and benzoate ester functionalities, are found in molecules with a wide range of biological activities. This suggests potential areas of investigation for this compound.
Agrochemical Research
Derivatives of benzoylcarboxanilides and other related structures have shown promise as herbicidal agents.[2][3] These compounds can interfere with biological processes in plants, such as photosynthesis. The structure of Methyl 4-(butylcarbamoyl)benzoate fits the general profile of compounds that could be explored for herbicidal activity.
Pharmaceutical and Drug Development
-
Cytotoxic and Anticancer Potential: N-acyl anthranilic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The specific substitution pattern and the presence of both an amide and an ester group in Methyl 4-(butylcarbamoyl)benzoate make it a candidate for screening in anticancer assays.
-
Enzyme Inhibition: The anthranilic acid scaffold is known to be a part of molecules that can inhibit various enzymes, suggesting that derivatives like Methyl 4-(butylcarbamoyl)benzoate could be investigated as enzyme inhibitors.[6]
The dual functionality of an ester and an amide in Methyl 4-(butylcarbamoyl)benzoate makes it a versatile intermediate in organic synthesis. It can serve as a building block for more complex molecules in drug discovery and materials science.
Safety and Handling
Specific safety and handling data for Methyl 4-(butylcarbamoyl)benzoate are not available. However, based on the general properties of similar aromatic amides and esters, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
Methyl 4-(butylcarbamoyl)benzoate is a compound with potential for further investigation in both agrochemical and pharmaceutical research. Its synthesis is achievable through standard organic chemistry methods. While experimental data on its physicochemical properties and biological activity are limited, its structural features suggest it may exhibit interesting biological effects. This guide serves as a foundational resource to encourage and support further research into this compound.
References
- Prachayasittikul, S., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. European Journal of Medicinal Chemistry, 53, 353-359.
- Kumar, B. C., et al. (2024). A comprehensive review on the synthesis and therapeutic potential of anthranilic acid derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
- SpectraBase. (n.d.). 4-(Tert-butylcarbamoyl)benzoic acid methyl ester.
- N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. (2023). Molecules, 28(14), 5427.
- BenchChem. (2025). Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide.
- Tidwell, J. H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.
- Applichem. (n.d.). Methyl 4-(butylcarbamoyl)benzoate.
- CymitQuimica. (n.d.). Methyl 4-(butylcarbamoyl)benzoate.
- Kos, J., et al. (2013). Antibacterial and herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides. Molecules, 18(8), 9466-9481.
- Kos, J., et al. (2014). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 19(9), 14589-14605.
- Synthesis and properties of new N-acyl derivatives of anthranilic acid. (2019). Journal of Organic and Pharmaceutical Chemistry, 17(3), 67.
- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). Journal of Agricultural and Food Chemistry, 68(51), 15199-15207.
- Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers in Plant Science, 12, 707436.
Sources
- 1. Benzoic acid, 4-butyl-, methyl ester [webbook.nist.gov]
- 2. Antibacterial and herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of Methyl 4-(butylcarbamoyl)benzoate: A Technical Guide for Advanced Spectroscopic Analysis
Abstract
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of research and development. This guide provides an in-depth, technical walkthrough for the structural elucidation of Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5), a compound featuring both ester and amide functionalities.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative built on the principles of spectroscopic analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to assemble a complete and validated structural picture. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a robust and self-validating analytical workflow.
Introduction: The Molecular Blueprint
Methyl 4-(butylcarbamoyl)benzoate is a para-substituted aromatic compound containing a methyl ester group and an N-butylamide group. The elucidation of its structure requires a multi-faceted analytical approach, where each technique provides a unique piece of the molecular puzzle. This guide will proceed as a hypothetical case study, predicting the expected spectral data based on the known characteristics of its constituent functional groups and providing a detailed interpretation at each step.
A foundational step in any structural elucidation is the determination of the molecular formula. For Methyl 4-(butylcarbamoyl)benzoate, the expected formula is C₁₃H₁₇NO₃. High-resolution mass spectrometry would be the definitive technique to confirm this, by providing a highly accurate mass measurement of the molecular ion.
Mass Spectrometry: The Molecular Weight and Fragmentation Roadmap
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the arrangement of atoms.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrum and Interpretation
The mass spectrum of Methyl 4-(butylcarbamoyl)benzoate is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the ester and amide functional groups.
| Predicted m/z | Proposed Fragment | Significance |
| 235 | [C₁₃H₁₇NO₃]⁺ | Molecular Ion (M⁺) |
| 204 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 178 | [M - C₄H₉]⁺ | Loss of the butyl group from the amide. |
| 162 | [M - NHC₄H₉]⁺ | Cleavage of the amide bond. |
| 135 | [C₈H₇O₂]⁺ | Benzoyl cation fragment from cleavage of the amide C-N bond. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment for benzoic acid derivatives.[2] |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Caption: Predicted key fragmentation pathways for Methyl 4-(butylcarbamoyl)benzoate in EI-MS.
graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M [label="Methyl 4-(butylcarbamoyl)benzoate\n(m/z 235)"]; F1 [label="[M - OCH₃]⁺\n(m/z 204)"]; F2 [label="[M - C₄H₉]⁺\n(m/z 178)"]; F3 [label="[M - NHC₄H₉]⁺\n(m/z 162)"]; F4 [label="Benzoyl Fragment\n(m/z 135)"];
M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •C₄H₉"]; M -> F3 [label="- •NHC₄H₉"]; F2 -> F4 [label="- NH"]; }
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the crystal, and the sample's absorption of IR radiation is measured.
-
Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands and Interpretation
The IR spectrum of Methyl 4-(butylcarbamoyl)benzoate will be characterized by strong absorptions corresponding to the ester and amide functionalities, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3050 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (Butyl group) |
| ~1720 | C=O stretch | Ester |
| ~1650 | C=O stretch (Amide I) | Secondary Amide |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Secondary Amide |
| 1300-1000 | C-O stretch | Ester |
The presence of two distinct carbonyl (C=O) stretching bands is a key diagnostic feature, confirming the presence of both the ester (~1720 cm⁻¹) and the amide (~1650 cm⁻¹) groups.[1][3] The N-H stretch of the secondary amide will appear as a single, relatively sharp peak around 3300 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Aromatic (ortho to COOCH₃) |
| ~7.9 | Doublet | 2H | Aromatic (ortho to CONH) |
| ~7.5 | Triplet (broad) | 1H | N-H |
| ~3.9 | Singlet | 3H | O-CH₃ |
| ~3.4 | Quartet | 2H | N-CH₂- |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.4 | Sextet | 2H | -CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The broad triplet for the N-H proton is due to coupling with the adjacent CH₂ group. The signals for the butyl chain will show characteristic splitting patterns and integrations.
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum will show the number of unique carbon environments.
| Predicted δ (ppm) | Assignment |
| ~167 | C=O (Amide) |
| ~166 | C=O (Ester) |
| ~142 | Aromatic C (ipso to CONH) |
| ~133 | Aromatic C (ipso to COOCH₃) |
| ~130 | Aromatic C-H (ortho to COOCH₃) |
| ~128 | Aromatic C-H (ortho to CONH) |
| ~52 | O-CH₃ |
| ~40 | N-CH₂- |
| ~31 | -CH₂-CH₂-CH₃ |
| ~20 | -CH₂-CH₃ |
| ~14 | -CH₃ |
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the adjacent methylene groups of the butyl chain and between the N-H proton and the adjacent N-CH₂ group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Predicted key HMBC correlations for Methyl 4-(butylcarbamoyl)benzoate.
graph HMBC_Correlations { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed];
// Define nodes for the structure C1 [label="C", pos="0,1!", shape=none]; C2 [label="C", pos="-0.87,0.5!", shape=none]; C3 [label="C", pos="-0.87,-0.5!", shape=none]; C4 [label="C", pos="0,-1!", shape=none]; C5 [label="C", pos="0.87,-0.5!", shape=none]; C6 [label="C", pos="0.87,0.5!", shape=none];
H2 [label="H", pos="-1.5,0.87!", shape=none]; H3 [label="H", pos="-1.5,-0.87!", shape=none]; H5 [label="H", pos="1.5,-0.87!", shape=none]; H6 [label="H", pos="1.5,0.87!", shape=none];
C_ester [label="C=O", pos="0,2!", shape=none]; O_ester [label="O", pos="-0.5,2.5!", shape=none]; CH3_ester [label="CH₃", pos="-1,3!", shape=none]; H_ester [label="H", pos="-1.5,3!", shape=none];
C_amide [label="C=O", pos="0,-2!", shape=none]; N_amide [label="N-H", pos="-0.5,-2.5!", shape=none]; H_amide [label="H", pos="-1,-2.5!", shape=none]; Butyl_chain [label="CH₂-CH₂-CH₂-CH₃", pos="-0.5,-3.5!", shape=none]; H_butyl_alpha [label="H", pos="-1.2,-3.2!", shape=none];
// Draw bonds edge [color="#202124", style=solid]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_ester; C_ester -- O_ester; O_ester -- CH3_ester; C4 -- C_amide; C_amide -- N_amide; N_amide -- Butyl_chain;
// HMBC correlations H6 -> C_ester [label="³J"]; H2 -> C_ester [label="³J"]; H_ester -> C_ester [label="²J"]; H3 -> C_amide [label="³J"]; H5 -> C_amide [label="³J"]; H_amide -> C_amide [label="²J"]; H_butyl_alpha -> C_amide [label="²J"]; }
Key expected HMBC correlations that would confirm the structure include:
-
The protons of the O-CH₃ group will show a correlation to the ester carbonyl carbon .
-
The aromatic protons ortho to the ester group will show a correlation to the ester carbonyl carbon .
-
The aromatic protons ortho to the amide group will show a correlation to the amide carbonyl carbon .
-
The N-H proton will show a correlation to the amide carbonyl carbon .
-
The protons of the N-CH₂ group will show a correlation to the amide carbonyl carbon .
This network of long-range correlations provides an unambiguous map of the molecular connectivity.
Synthesis and Validation Workflow
The logical flow for the synthesis and structural confirmation of Methyl 4-(butylcarbamoyl)benzoate would follow a self-validating sequence.
Caption: A typical workflow for the synthesis and structural elucidation of Methyl 4-(butylcarbamoyl)benzoate.
Conclusion
The structural elucidation of Methyl 4-(butylcarbamoyl)benzoate is a prime example of the power of modern analytical techniques. By systematically applying Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), a complete and unambiguous picture of the molecule's architecture can be constructed. This guide has outlined the expected spectral data and the interpretative logic required at each step, providing a comprehensive framework for researchers in the field. The synergy of these techniques ensures a self-validating process, which is paramount for scientific integrity and the advancement of chemical and pharmaceutical research.
References
-
PubChem. N-Butyl-p-toluenesulfonamide. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). [Link]
-
PubChem. Methyl 4-methylbenzoate. [Link]
-
Organic Syntheses. n-BUTYL CARBAMATE. [Link]
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]
-
NIST WebBook. Ethyl 4-methylbenzoate. [Link]
-
NIST WebBook. Methyl 4-tert-butylbenzoate. [Link]
-
ResearchGate. Methyl 4-methylbenzoate. [Link]
- Google Patents. Process for preparing methyl 4-(aminomethyl)
-
NIST WebBook. Methyl 4-(methylamino)benzoate. [Link]
-
PrepChem. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]
-
Organic Syntheses. Preparation of Methyl Benzoate. [Link]
- Google Patents.
-
Organic Syntheses. n-BUTYL NITRITE. [Link]
-
ResearchGate. An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [Link]
-
SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]
-
NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]
Sources
"Methyl 4-(butylcarbamoyl)benzoate" spectroscopic data (NMR, IR, MS)
A Comprehensive Spectroscopic and Analytical Guide to Methyl 4-(butylcarbamoyl)benzoate
Introduction
Methyl 4-(butylcarbamoyl)benzoate, with the CAS Number 100610-03-5, is a significant organic compound in the landscape of pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a methyl ester and a secondary amide on a central benzene ring, imparts a unique combination of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 4-(butylcarbamoyl)benzoate, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and analysis of analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
IUPAC Name: methyl 4-(butylcarbamoyl)benzoate
The structure of Methyl 4-(butylcarbamoyl)benzoate is characterized by a para-substituted benzene ring. One substituent is a methyl ester group (-COOCH₃), and the other is a butylamido group (-CONH(CH₂)₃CH₃). This arrangement of functional groups dictates the molecule's reactivity and its distinct spectroscopic fingerprint.
Synthesis Pathway
A plausible and common method for the synthesis of Methyl 4-(butylcarbamoyl)benzoate involves the acylation of butylamine with a derivative of terephthalic acid monomethyl ester. A typical laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of Methyl 4-(butylcarbamoyl)benzoate
-
Starting Material Preparation: Begin with monomethyl terephthalate. This can be synthesized from terephthalic acid through mono-esterification.
-
Acyl Chloride Formation: Convert the carboxylic acid group of monomethyl terephthalate to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).
-
Amidation Reaction: In a separate reaction vessel, dissolve butylamine in an inert solvent (e.g., DCM) and cool the solution in an ice bath.
-
Coupling: Slowly add the freshly prepared methyl 4-(chlorocarbonyl)benzoate solution to the butylamine solution under constant stirring. An excess of butylamine or the addition of a non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Methyl 4-(butylcarbamoyl)benzoate.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for Methyl 4-(butylcarbamoyl)benzoate based on predictive models and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 4-(butylcarbamoyl)benzoate are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyl chain protons, the amide N-H proton, and the methyl ester protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(butylcarbamoyl)benzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.8 - 7.6 | Doublet | 2H | Aromatic protons ortho to the amide group |
| ~6.5 - 6.0 | Triplet | 1H | Amide N-H |
| ~3.9 | Singlet | 3H | Methyl ester (-OCH₃) |
| ~3.4 | Quartet | 2H | Methylene group adjacent to N (-NH-CH₂-) |
| ~1.6 | Multiplet | 2H | Methylene group (-CH₂-CH₂-CH₃) |
| ~1.4 | Multiplet | 2H | Methylene group (-CH₂-CH₃) |
| ~0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(butylcarbamoyl)benzoate
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl carbon of the ester (C=O) |
| ~166 | Carbonyl carbon of the amide (C=O) |
| ~140 | Aromatic quaternary carbon attached to the amide |
| ~134 | Aromatic quaternary carbon attached to the ester |
| ~130 | Aromatic CH carbons ortho to the ester group |
| ~128 | Aromatic CH carbons ortho to the amide group |
| ~52 | Methyl carbon of the ester (-OCH₃) |
| ~40 | Methylene carbon adjacent to N (-NH-CH₂-) |
| ~31 | Methylene carbon (-CH₂-CH₂-CH₃) |
| ~20 | Methylene carbon (-CH₂-CH₃) |
| ~14 | Terminal methyl carbon (-CH₃) |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 4-(butylcarbamoyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch of the secondary amide |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch of the butyl group |
| ~1720 | Strong | C=O stretch of the ester |
| ~1640 | Strong | C=O stretch of the amide (Amide I band) |
| ~1610, ~1580 | Medium | C=C stretching in the aromatic ring |
| ~1540 | Medium | N-H bend of the amide (Amide II band) |
| ~1280 | Strong | Asymmetric C-O-C stretch of the ester |
| ~1100 | Strong | Symmetric C-O-C stretch of the ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
The electron ionization (EI) mass spectrum of Methyl 4-(butylcarbamoyl)benzoate is expected to show a molecular ion peak (M⁺) at m/z = 235. The fragmentation pattern will be influenced by the presence of the ester and amide functional groups.
Expected Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 204, corresponding to the loss of a methoxy radical.
-
Loss of the butoxy group (-OC₄H₉): While less likely as a primary fragmentation, subsequent rearrangements could lead to fragments corresponding to this loss.
-
Alpha-cleavage of the amide: Cleavage of the C-C bond adjacent to the nitrogen in the butyl group.
-
McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the amide carbonyl oxygen can occur, leading to a characteristic fragmentation pattern.[3]
-
Formation of the benzoyl cation: A prominent peak at m/z = 105 is expected, corresponding to the benzoyl cation, which is a common fragment for benzoate esters.[4][5]
-
Fragments from the butyl chain: A series of peaks corresponding to the fragmentation of the butyl group (e.g., loss of C₂H₅, C₃H₇).
Mass Spectrometry Fragmentation Diagram
Caption: Plausible fragmentation pathways for Methyl 4-(butylcarbamoyl)benzoate in EI-MS.
Conclusion
This technical guide provides a detailed spectroscopic profile of Methyl 4-(butylcarbamoyl)benzoate, a compound of interest in synthetic and medicinal chemistry. By integrating predictive data with fundamental spectroscopic principles and analysis of analogous structures, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The provided synthesis protocol and workflow diagrams offer practical insights for its preparation. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of Methyl 4-(butylcarbamoyl)benzoate in various research and development applications.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.
- Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- MDPI. (2023).
- Chemistry LibreTexts. (2023, August 29).
- YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- ChemicalBook. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Restek. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023, August 29).
- The Royal Society of Chemistry. (n.d.). 4.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Appchem. (n.d.). Methyl 4-(butylcarbamoyl)
- Wikipedia. (n.d.).
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
- SlidePlayer. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- AAA-Chem. (n.d.). Methyl 4-(butylcarbamoyl)
- ATB. (n.d.). Methyl4-[(4-hydroxybutyl)carbamoyl]benzoate | C13H17NO4 | MD Topology | NMR | X-Ray.
- NIST. (n.d.). Methyl 4(methylamino)
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.
- YouTube. (2020, March 21).
- University of California, Irvine. (n.d.).
- MDPI. (2023).
- PubChem. (n.d.).
- ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle....
- ResearchGate. (n.d.).
- PubChem. (n.d.). Methyl 4-[methyl(nitroso)
- PubChem. (n.d.). Methyl 4-[methoxy(methyl)
- NIST. (n.d.). Benzoic acid, methyl ester.
Sources
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of Methyl 4-(butylcarbamoyl)benzoate
Abstract
Methyl 4-(butylcarbamoyl)benzoate is a unique chemical entity for which the mechanism of action has not been empirically established in publicly available scientific literature. This technical guide, therefore, presents a theoretically-grounded hypothesis of its potential biological activities. By dissecting its core structural components—a benzoate ester, a para-substituted aromatic ring, and an N-butylcarbamoyl group—we can infer plausible interactions with biological targets. Drawing parallels with structurally analogous compounds, this document explores potential mechanisms including, but not limited to, ion channel modulation and enzymatic inhibition. Detailed experimental protocols are provided to rigorously test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating a comprehensive investigation into the pharmacology of Methyl 4-(butylcarbamoyl)benzoate.
Introduction and Structural Analysis
Methyl 4-(butylcarbamoyl)benzoate is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions with a methyl ester and a butylcarbamoyl group, respectively. The inherent chemical functionalities suggest its potential as a bioactive molecule. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties.[1] The presence of both an ester and an amide linkage introduces the possibility of interactions with various enzymes and receptors.
The molecule's structure can be broken down into three key pharmacophoric features:
-
Methyl Benzoate Core: This aromatic ester is a common scaffold in medicinal chemistry.
-
N-Butyl Group: A four-carbon alkyl chain that imparts lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic binding pockets.
-
Carbamoyl Linker: An amide bond that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.
Given the absence of direct studies on Methyl 4-(butylcarbamoyl)benzoate, this guide will extrapolate potential mechanisms from well-characterized, structurally related compounds.
Hypothesized Mechanisms of Action
Based on a systematic analysis of structurally similar compounds, two primary hypothetical mechanisms of action are proposed for Methyl 4-(butylcarbamoyl)benzoate:
Ion Channel Modulation: A Focus on Sodium and Calcium Channels
A compelling hypothesis is that Methyl 4-(butylcarbamoyl)benzoate may function as a local anesthetic by modulating the activity of voltage-gated ion channels. This is inferred from the known activity of Butamben (Butyl 4-aminobenzoate), a structurally similar local anesthetic.[2][3] Butamben is known to block voltage-gated calcium and sodium channels.[2]
Hypothesized Pathway of Action:
It is postulated that Methyl 4-(butylcarbamoyl)benzoate, due to its lipophilic nature conferred by the butyl group, can partition into the neuronal membrane. Within the membrane, it may interact with voltage-gated sodium channels, stabilizing them in an inactivated state. This would prevent the influx of sodium ions necessary for the propagation of action potentials, leading to a localized anesthetic effect.
Specifically, Butamben has been shown to selectively affect the inactivation of fast sodium currents in sensory neurons.[3] It also inhibits L-type barium currents (as a proxy for calcium currents) in PC12 cells.[4] Given the structural similarity, it is plausible that Methyl 4-(butylcarbamoyl)benzoate could exhibit a similar, if not identical, inhibitory profile on these channels.
Caption: Hypothesized mechanism of ion channel modulation by Methyl 4-(butylcarbamoyl)benzoate.
Enzymatic Inhibition: Targeting Hydrolases
The presence of ester and amide moieties in Methyl 4-(butylcarbamoyl)benzoate suggests it could be a substrate or inhibitor for various hydrolase enzymes. N-substituted benzamides have been shown to exhibit a range of biological activities, including the inhibition of NFκB activation and induction of apoptosis.[5] Furthermore, certain N-benzyl benzamide derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter metabolism.[6]
Hypothesized Pathway of Action:
Methyl 4-(butylcarbamoyl)benzoate could potentially act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) or other serine hydrolases. The carbamoyl group could interact with the catalytic serine residue in the active site of these enzymes, leading to reversible or irreversible inhibition. This would disrupt the normal metabolism of endogenous substrates, leading to downstream signaling effects.
For instance, inhibition of FAAH would lead to an increase in the levels of endocannabinoids like anandamide, which could produce analgesic and anti-inflammatory effects.
Caption: Hypothesized mechanism of enzymatic inhibition by Methyl 4-(butylcarbamoyl)benzoate.
Proposed Experimental Validation
To rigorously test the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.
Electrophysiological Assays for Ion Channel Activity
Objective: To determine if Methyl 4-(butylcarbamoyl)benzoate modulates the activity of voltage-gated sodium and calcium channels.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture: Utilize cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., NaV1.7, NaV1.8) or calcium channels (e.g., CaV2.2), such as HEK293 or CHO cells. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express these channels, can be used.
-
Whole-Cell Patch-Clamp Recording:
-
Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular recording solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply voltage protocols to elicit sodium or calcium currents. For sodium channels, a voltage step from a holding potential of -80 mV to 0 mV is typical. For calcium channels, a similar voltage step can be used.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of Methyl 4-(butylcarbamoyl)benzoate and record the corresponding currents.
-
Wash out the compound to assess the reversibility of its effects.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Analyze the effects of the compound on channel kinetics, such as activation and inactivation properties.
-
Enzymatic Inhibition Assays
Objective: To assess the inhibitory potential of Methyl 4-(butylcarbamoyl)benzoate against a panel of hydrolase enzymes.
Methodology: In Vitro Enzyme Activity Assays
-
Enzyme Selection: Select a panel of relevant hydrolase enzymes, including FAAH, BChE, and other serine hydrolases.
-
Assay Principle: Utilize commercially available assay kits that employ a colorimetric or fluorometric substrate. The cleavage of the substrate by the enzyme results in a detectable signal.
-
Procedure:
-
In a microplate format, combine the enzyme, the substrate, and varying concentrations of Methyl 4-(butylcarbamoyl)benzoate.
-
Include appropriate controls (no enzyme, no inhibitor).
-
Incubate the reaction for a specified time at an optimal temperature.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
Summary of Quantitative Data from Structurally Related Compounds
While no direct data exists for Methyl 4-(butylcarbamoyl)benzoate, the following table summarizes key findings for Butamben, providing a benchmark for expected activity.
| Compound | Target | Assay | Result | Reference |
| Butamben | L-type Barium Currents | Patch-Clamp (PC12 cells) | 90% block at 500 µM | [4] |
| Butamben | Fast Sodium Channels | Patch-Clamp (Rat Sensory Neurons) | Increased inactivation at 100 µM | [3] |
Conclusion
The mechanism of action of Methyl 4-(butylcarbamoyl)benzoate remains to be elucidated. However, based on a thorough analysis of its chemical structure and comparison with analogous compounds, it is reasonable to hypothesize that it may act as a modulator of voltage-gated ion channels or as an inhibitor of hydrolase enzymes. The experimental protocols outlined in this guide provide a clear and robust framework for testing these hypotheses. The results of such studies will be crucial in determining the pharmacological profile of this compound and its potential for further development.
References
-
Rampaart LJA, et al. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells. Anesth Analg. 2008 Jun;106(6):1778-83. Available from: [Link]
-
Berg RJV, et al. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Anesthesiology. 1995 Jun;82(6):1463-73. Available from: [Link]
-
ResearchGate. Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy. Available from: [Link]
-
Liberg D, et al. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. BMC Cancer. 2003;3:9. Available from: [Link]
-
PubChem. Butyl 4-aminobenzoate. Available from: [Link]
-
The Good Scents Company. butyl 4-aminobenzoate. Available from: [Link]
-
NIH. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Available from: [Link]
-
YouTube. Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Available from: [Link]
-
Kumar N, et al. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. J Med Chem. 1995 Sep 1;38(18):3545-50. Available from: [Link]
-
Wang Y, et al. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. J Med Chem. 2022 Aug 25;65(16):11365-11387. Available from: [Link]
-
Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280. Available from: [Link]
-
Li Y, et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem. 2021 Apr 15;216:113334. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoate X receptors alpha and beta are pharmacologically distinct and do not function as xenobiotic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Biological Activity of Methyl 4-(butylcarbamoyl)benzoate
Foreword: From Chemical Structure to Biological Function
In the landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. Methyl 4-(butylcarbamoyl)benzoate, a compound featuring a benzamide core, is one such entity. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a methyl benzoate group linked to a butylcarbamoyl moiety—suggest a rich potential for biological activity. Benzamide and benzoate derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals embarking on the exploration of Methyl 4-(butylcarbamoyl)benzoate. It is not a retrospective summary of known data, but rather a prospective roadmap for the systematic investigation of its biological potential. We will leverage established principles of medicinal chemistry and proven experimental workflows to propose a comprehensive strategy for elucidating the compound's bioactivity, from initial screening to mechanistic insights. Our approach is grounded in scientific integrity, emphasizing self-validating protocols and a deep understanding of the causality behind experimental choices.
Structural Analysis and Hypothesis Generation: Unveiling the Potential Within
The structure of Methyl 4-(butylcarbamoyl)benzoate contains key pharmacophores that guide our initial hypotheses. The central benzamide structure is a privileged scaffold in medicinal chemistry, famously found in a variety of approved drugs.[2] Notably, the benzamide moiety is a critical component of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5] This immediately suggests that anticancer activity, potentially mediated through PARP inhibition, is a primary avenue for investigation.
Furthermore, the broader class of benzoate esters and benzamide derivatives has demonstrated significant antimicrobial effects against a range of pathogens.[1][3][6] The combination of an aromatic ring and an amide linkage can facilitate interactions with microbial targets, such as enzymes or cell membranes.[6] Therefore, a second key hypothesis is the potential for antimicrobial activity .
Our investigation will proceed along these two primary research thrusts:
-
Hypothesis 1: Anticancer Activity: Methyl 4-(butylcarbamoyl)benzoate exhibits cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of PARP.
-
Hypothesis 2: Antimicrobial Activity: Methyl 4-(butylcarbamoyl)benzoate possesses inhibitory activity against pathogenic bacteria and/or fungi.
The following sections will detail the experimental workflows to rigorously test these hypotheses.
Investigating Anticancer Potential: A Multi-faceted Approach
The exploration of anticancer activity should begin with broad phenotypic screening to assess general cytotoxicity, followed by more focused assays to elucidate the mechanism of action.
Initial Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen
A foundational step in cancer drug discovery is to screen the compound against a diverse panel of human cancer cell lines. The NCI-60 panel, comprising 60 cell lines from nine different cancer types, is a well-established and powerful tool for this purpose.[7] This screen will not only reveal if Methyl 4-(butylcarbamoyl)benzoate has cytotoxic or growth-inhibitory effects but also whether these effects are selective for certain cancer types.
Experimental Workflow: NCI-60 Screening
Caption: Workflow for NCI-60 cell line screening.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells from the NCI-60 panel into 96-well plates at appropriate densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-(butylcarbamoyl)benzoate for 48 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Remove unbound dye with acetic acid.
-
Solubilization: Solubilize the bound dye with Tris base.
-
Data Acquisition: Measure the optical density at 515 nm using a microplate reader.
-
Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.
Mechanistic Deep Dive: PARP Inhibition Assays
Given the structural similarity of the benzamide core to known PARP inhibitors, a direct assessment of PARP enzymatic inhibition is a logical next step.[4] Both biochemical and cell-based assays are crucial for a comprehensive evaluation.
Biochemical PARP Inhibition Assay
This assay directly measures the ability of Methyl 4-(butylcarbamoyl)benzoate to inhibit the enzymatic activity of purified PARP1. A common method is a chemiluminescent assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).[8]
Protocol: Chemiluminescent PARP Assay
-
Plate Coating: Coat a 96-well plate with histone proteins, the substrate for PARP.
-
Reaction Setup: Add purified PARP1 enzyme, biotin-labeled NAD+ (the co-substrate), and varying concentrations of Methyl 4-(butylcarbamoyl)benzoate.
-
Incubation: Incubate to allow the PARP reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output with a luminometer.
-
Analysis: A decrease in signal indicates inhibition of PARP activity. Calculate the IC50 value.
Cell-Based PARP Inhibition Assay
To confirm that the compound can inhibit PARP activity within a cellular context, a cell-based assay is essential.[9] This can be performed by measuring PAR levels in cells treated with a DNA-damaging agent (to activate PARP) and the test compound.
Experimental Workflow: Cell-Based PARP Assay
Caption: Workflow for cell-based PARP inhibition assay.
Evaluating Apoptosis Induction
A key outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.[10]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with Methyl 4-(butylcarbamoyl)benzoate at concentrations around its GI50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Assessing Antimicrobial Activity: A Systematic Screening Cascade
The investigation into antimicrobial properties should begin with a broad-spectrum screen against a panel of clinically relevant bacteria and fungi.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.
-
Compound Dilution: Perform serial twofold dilutions of Methyl 4-(butylcarbamoyl)benzoate in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic Determination
Following MIC determination, it is important to ascertain whether the compound is microbicidal (kills the microbe) or microbistatic (inhibits its growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Protocol: MBC/MFC Determination
-
Subculturing: Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plating: Plate the aliquots onto agar plates that do not contain the test compound.
-
Incubation: Incubate the agar plates.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Preliminary Pharmacokinetic (ADME) Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. In silico and simple in vitro assays can provide valuable early insights into the drug-like potential of Methyl 4-(butylcarbamoyl)benzoate.[11][12]
Table 1: In Silico and In Vitro ADME Assays
| Parameter | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the aqueous solubility, which impacts absorption. |
| Lipophilicity | LogP/LogD Determination (e.g., shake-flask method) | To assess the compound's partitioning between aqueous and lipid phases, influencing membrane permeability. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive intestinal absorption. |
| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes. |
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to the initial investigation of the biological activity of Methyl 4-(butylcarbamoyl)benzoate. By systematically pursuing the hypothesized anticancer and antimicrobial activities, researchers can efficiently generate a robust dataset to guide further development.
Positive results in the initial cytotoxicity screens would warrant progression to in vivo studies using xenograft models for anticancer evaluation. Similarly, promising antimicrobial activity would lead to further testing against a broader panel of microbes, including resistant strains, and potential in vivo infection models.
The journey from a novel chemical structure to a potential therapeutic agent is a long and complex one. However, by employing the rigorous, hypothesis-driven, and validated methodologies outlined in this guide, researchers will be well-equipped to unlock the potential biological activity of Methyl 4-(butylcarbamoyl)benzoate and contribute to the advancement of therapeutic science.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Talele, T. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]
-
BPS Bioscience. PARP Assays. [Link]
-
Ibragimova, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
-
BMG LABTECH. PARP assay for inhibitors. [Link]
-
Konstantinopoulos, P. A., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health. [Link]
-
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Al-Masoudi, N. A., et al. (2021). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
-
ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... [Link]
-
Singh, R., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. National Institutes of Health. [Link]
-
Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]
-
University of Texas at Dallas. Preparation of Methyl Benzoate. [Link]
-
ChemBeamer. Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. [Link]
-
PubChem. Methyl 4-acetylbenzoate. [Link]
-
PubChem. Methyl 4-[methoxy(methyl)carbamoyl]benzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
-
ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]
-
A&A Pharmachem. What are the antibacterial properties of Methyl Benzoate?. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PubChem. Methyl 4-methylbenzoate. [Link]
-
PubChem. Methyl 4-(butylcarbamoyloxy)benzoate. [Link]
-
PubChem. Methyl 4-(hexadecylcarbamoyl)benzoate. [Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evergreensinochem.com [evergreensinochem.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility and Stability of Methyl 4-(butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Course for a Novel Compound
In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation and long-term viability are built. This guide focuses on a promising, yet sparsely documented molecule: Methyl 4-(butylcarbamoyl)benzoate. The current body of public-domain literature lacks specific experimental data on its solubility and stability. Therefore, this document serves as a comprehensive roadmap, a technical guide designed to empower researchers to systematically generate this critical data package. By adhering to internationally recognized guidelines and employing robust scientific principles, this guide will detail the necessary studies to fully characterize Methyl 4-(butylcarbamoyl)benzoate, ensuring a data-driven approach to its development.
Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a unified standard for the European Union, Japan, and the United States.[1][2][3] This ensures that the data generated will be suitable for regulatory submissions. We will proceed logically, first by determining the foundational physicochemical properties that will inform the subsequent, more complex, solubility and stability protocols.
Part 1: Foundational Physicochemical Characterization
Before embarking on extensive solubility and stability programs, a baseline understanding of the intrinsic properties of Methyl 4-(butylcarbamoyl)benzoate is paramount. These initial studies provide the framework for designing relevant and efficient subsequent experiments.
Key Physicochemical Parameters
The structure of Methyl 4-(butylcarbamoyl)benzoate, featuring both a methyl ester and a secondary amide, suggests it is a neutral compound with potential for hydrogen bonding. Its butyl group will contribute to its lipophilicity.
Table 1: Essential Physicochemical Parameters and Their Significance
| Parameter | Experimental Method | Significance in Drug Development |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties, purity, and polymorphism of the compound. |
| pKa (Acid Dissociation Constant) | Potentiometric Titration or UV-Vis Spectrophotometry | While the molecule is largely neutral, determining if it has any ionizable groups is crucial for predicting its behavior in different pH environments, which directly impacts solubility and absorption. |
| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method or Reverse-Phase HPLC | A key indicator of the compound's lipophilicity, which influences its solubility, permeability, and potential for membrane interactions. |
Experimental Protocol: Determination of LogP via the Shake-Flask Method
A precise understanding of a compound's lipophilicity is crucial for predicting its solubility and permeability.
-
Preparation of Solutions: Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in a suitable organic solvent (e.g., methanol).
-
Partitioning: In a separatory funnel, add a known volume of n-octanol and a known volume of purified water. Add a small, precise aliquot of the stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the n-octanol and aqueous layers. Determine the concentration of Methyl 4-(butylcarbamoyl)benzoate in each layer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Part 2: A Deep Dive into Solubility Studies
Solubility is a critical determinant of a drug's bioavailability. A comprehensive solubility profile across various physiologically relevant media is essential.
Designing the Solubility Study
The selection of solvents and pH conditions should be guided by the intended route of administration and the physicochemical properties of the molecule. Given its neutral nature, pH is expected to have a minimal effect on the solubility of Methyl 4-(butylcarbamoyl)benzoate, but this must be experimentally verified.
Table 2: Proposed Solvents and Media for Solubility Assessment
| Solvent/Medium | Rationale |
| Purified Water | Baseline aqueous solubility. |
| pH 1.2 (Simulated Gastric Fluid) | Represents the acidic environment of the stomach. |
| pH 4.5 Acetate Buffer | Represents the transition from the stomach to the small intestine. |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Represents the environment of the small intestine. |
| Ethanol, Propylene Glycol, PEG 400 | Common co-solvents used in pharmaceutical formulations. |
Experimental Protocol: Equilibrium Solubility Determination
This method determines the saturation solubility of a compound in a given solvent.
-
Sample Preparation: Add an excess amount of Methyl 4-(butylcarbamoyl)benzoate to a series of vials, each containing a different solvent from Table 2.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples to pellet the excess solid. Carefully collect a supernatant aliquot.
-
Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved Methyl 4-(butylcarbamoyl)benzoate using a validated HPLC method.
Part 3: Comprehensive Stability Testing Program
A rigorous stability testing program is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[1][3][4][5] This is divided into two key components: forced degradation studies and formal stability studies.
The Cornerstone: A Validated Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed.[6][7][8][9] This method must be able to accurately quantify the parent compound and separate it from any potential degradation products, process impurities, and excipients. The validation should be conducted according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13][14] This information is crucial for developing the stability-indicating method and understanding the degradation pathways.
Caption: Workflow for Forced Degradation Studies.
3.2.1 Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of Methyl 4-(butylcarbamoyl)benzoate in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method.
-
-
Rationale: The ester and amide functional groups in the molecule are susceptible to hydrolysis. This study will determine the rate of degradation under different pH conditions.
3.2.2 Oxidative Degradation
-
Protocol:
-
Prepare a solution of Methyl 4-(butylcarbamoyl)benzoate in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature and collect samples at various time points.
-
Analyze the samples by HPLC.
-
-
Rationale: This study assesses the molecule's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.
3.2.3 Photolytic Degradation
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15][16][17][18][19]
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed samples and a dark control sample by HPLC.
-
-
Rationale: This study is crucial for determining if the compound is light-sensitive, which has implications for packaging and storage.
3.2.4 Thermal Degradation
-
Protocol:
-
Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Collect samples at various time points and analyze by HPLC.
-
-
Rationale: This assesses the solid-state stability of the compound at temperatures that may be encountered during manufacturing or shipping.
Formal Stability Studies: Defining Shelf-Life
Formal stability studies are conducted to establish a re-test period for the drug substance or a shelf-life for the drug product. These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[1][3][4][5]
Caption: Decision Tree for ICH Stability Program.
Table 3: ICH Conditions for Formal Stability Studies
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
-
Protocol:
-
Place at least three primary batches of Methyl 4-(butylcarbamoyl)benzoate in stability chambers maintained at the conditions specified in Table 3.
-
The container closure system used for the stability samples should be the same as the proposed packaging for storage and distribution.
-
At each time point, pull samples and test for appearance, assay, degradation products, and any other critical quality attributes.
-
-
Rationale: These studies provide the data to establish a re-test period, recommended storage conditions, and to support the proposed shelf-life. A significant change in the accelerated study would trigger the need for testing at intermediate conditions.
Conclusion: Building a Foundation of Knowledge
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Methyl 4-(butylcarbamoyl)benzoate. While specific experimental data for this molecule is not yet publicly available, the protocols and methodologies outlined herein, grounded in the authoritative ICH guidelines, provide a clear and scientifically rigorous path forward. By diligently executing these studies, researchers and drug development professionals can build a robust data package that will be instrumental in advancing the development of this promising compound, ensuring its quality, safety, and efficacy.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Quality Guidelines. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. [Link]
-
Stability Indicating HPLC Method Development –A Review. [Link]
-
Methyl 4-[methoxy(methyl)carbamoyl]benzoate. [Link]
-
Stability Indicating HPLC Method Development: A Review. [Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. jordilabs.com [jordilabs.com]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 19. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview of Methyl 4-(butylcarbamoyl)benzoate, a representative N-alkyl benzamide, and its related derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with insights into the therapeutic potential of this compound class. While specific literature on Methyl 4-(butylcarbamoyl)benzoate is limited, this guide establishes a predictive framework for its synthesis, characterization, and biological activity based on extensive data from structurally analogous compounds.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on both the aromatic ring and the amide nitrogen. This structural adaptability has led to the development of benzamide derivatives as anticancer agents, antimicrobials, and modulators of various enzymes and receptors.
This guide focuses on N-alkyl benzamides, with Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5) as the central molecule of interest. We will explore its synthesis, characterization, and potential biological activities, drawing parallels from closely related analogs to provide a robust framework for future research and development.
Physicochemical Properties and Synthesis
Physicochemical Profile
| Property | Value | Source |
| CAS Number | 100610-03-5 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and dichloromethane | Inferred |
Synthetic Pathways
The synthesis of Methyl 4-(butylcarbamoyl)benzoate typically involves the formation of an amide bond between a methyl benzoate derivative and butylamine. The most common and direct method is the acylation of butylamine with a suitable methyl 4-(chlorocarbonyl)benzoate or by the direct amidation of a methyl ester.
Caption: Synthetic routes to Methyl 4-(butylcarbamoyl)benzoate.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure for the synthesis of N-alkyl benzamides.
-
Preparation of Reactants: Dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: In a separate flask, dissolve butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the butylamine solution to the stirred solution of methyl 4-(chlorocarbonyl)benzoate at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The causality behind using a base is to neutralize the HCl byproduct, driving the reaction to completion.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Analytical Characterization
Standard analytical techniques are crucial for confirming the identity and purity of synthesized Methyl 4-(butylcarbamoyl)benzoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the butyl chain protons, and the methyl ester protons.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Potential Biological Activities and Mechanisms of Action
While no specific biological data for Methyl 4-(butylcarbamoyl)benzoate has been published, the activities of structurally related N-alkyl benzamides provide a strong basis for predicting its potential therapeutic applications.
Histone Deacetylase (HDAC) Inhibition
Many N-substituted benzamides have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3][4] HDAC inhibitors are a promising class of anticancer agents.[5]
Proposed Mechanism of Action:
The benzamide moiety can chelate the zinc ion in the active site of HDAC enzymes, while the N-alkyl chain can interact with the hydrophobic pocket of the enzyme, contributing to binding affinity and selectivity. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
Sources
- 1. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. M344 | HDAC | TargetMol [targetmol.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to Methyl 4-(butylcarbamoyl)benzoate: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate
Abstract
Methyl 4-(butylcarbamoyl)benzoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a para-substituted aromatic ring with both a methyl ester and an N-butylamide group, provides two distinct and orthogonally reactive handles for chemical modification. This guide provides an in-depth analysis of its synthesis, focusing on the robust and widely applicable amide coupling methodology. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven laboratory protocol, and discuss the strategic application of this molecule as a pivotal intermediate in the construction of more complex molecular architectures. The content herein is designed to equip researchers with the practical and theoretical knowledge required to effectively synthesize and utilize this valuable chemical building block.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of modern organic synthesis, the efficiency of a multi-step sequence often hinges on the strategic use of key intermediates. These are molecules that act as molecular linchpins, bridging simple, commercially available starting materials with complex, high-value target structures. Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5) is a quintessential example of such an intermediate.[1] Its utility stems from the presence of two key functional groups with differing reactivity profiles:
-
The Methyl Ester: An electrophilic site readily susceptible to nucleophilic attack, most commonly hydrolysis to unmask a carboxylic acid. This transformation provides a new vector for further synthetic elaboration, such as subsequent amide bond formations.
-
The N-butylamide: A generally robust functional group that is stable to many reaction conditions used to modify the ester. This stability allows for selective chemistry at the other end of the molecule.
This dual functionality makes it an attractive precursor in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials where a para-substituted benzamide core is a required structural motif.[2][3]
Physicochemical & Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application. The following tables summarize the key properties of Methyl 4-(butylcarbamoyl)benzoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100610-03-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | Inferred |
| Molecular Weight | 235.28 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Storage | 2-8 °C, Inert atmosphere | [1] |
Table 2: Predicted Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 2H), 7.85 (d, 2H), 6.20 (br s, 1H, N-H), 3.95 (s, 3H, O-CH₃), 3.45 (q, 2H, N-CH₂), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0 (Ester C=O), 166.5 (Amide C=O), 142.0, 134.0, 129.5, 127.0 (Aromatic C), 52.5 (O-CH₃), 40.0 (N-CH₂), 31.5, 20.0, 13.8 (Butyl C) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (C-H aromatic/aliphatic), ~1720 (C=O ester stretch), ~1640 (C=O amide I band), ~1550 (N-H bend, amide II band) |
| Mass Spec (ESI+) | m/z 236.12 [M+H]⁺, 258.10 [M+Na]⁺ |
Rational Synthesis via Amide Coupling
The most direct and reliable method for preparing Methyl 4-(butylcarbamoyl)benzoate is through the acylation of n-butylamine with an activated derivative of terephthalic acid monomethyl ester. The use of methyl 4-(chlorocarbonyl)benzoate as the acylating agent represents a classic and highly efficient approach, often proceeding under Schotten-Baumann conditions.[4]
Causality Behind the Method: This strategy is favored due to the high reactivity of the acyl chloride, which ensures a rapid and often quantitative reaction with the primary amine nucleophile. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is not catalytic; rather, it acts as a stoichiometric scavenger for the hydrochloric acid (HCl) generated during the reaction. This is critical because failure to neutralize the HCl would result in the protonation of the unreacted n-butylamine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) are ideal as they readily dissolve the reactants and do not participate in side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which subsequently collapses by expelling the chloride ion—an excellent leaving group—to form the stable amide bond.
Caption: Nucleophilic acyl substitution mechanism for amide synthesis.
Detailed Laboratory Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.
Materials and Reagents
-
Methyl 4-(chlorocarbonyl)benzoate
-
n-Butylamine
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Saturated Sodium Chloride solution (Brine, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve n-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve methyl 4-(chlorocarbonyl)benzoate (1.05 eq) in a separate portion of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes. Expertise Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, higher Rf product spot indicates completion.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Strategic Utility in Multi-Step Synthesis
The primary value of Methyl 4-(butylcarbamoyl)benzoate is its role as a precursor to 4-(butylcarbamoyl)benzoic acid. The selective hydrolysis of the methyl ester unmasks a carboxylic acid, providing a new reactive handle for further molecular elaboration while preserving the N-butylamide moiety.
Key Transformation: Selective Ester Hydrolysis The methyl ester can be selectively cleaved under basic conditions, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like THF/water or methanol/water. The reaction is generally clean and high-yielding. The resulting carboxylate salt is then protonated with acid to afford the desired carboxylic acid product.
This unmasked carboxylic acid is now a versatile point for diversification. It can be activated and coupled with a diverse range of new amines, alcohols, or other nucleophiles, enabling the rapid generation of compound libraries for screening in drug discovery programs.[5]
Caption: Role as a central intermediate in synthetic pathways.
Conclusion
Methyl 4-(butylcarbamoyl)benzoate is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its straightforward and high-yielding synthesis, combined with its valuable bifunctional nature, makes it an indispensable intermediate. The ability to selectively unmask a carboxylic acid from the stable ester provides a reliable and powerful method for building molecular complexity, cementing its role as a key building block in the rational design and development of novel pharmaceuticals and advanced materials.
References
- Screening of metal oxide catalysts for conversion of methyl benzoate to benzamide. (n.d.). Google Scholar.
-
Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018). ResearchGate. Retrieved from [Link]
- Process for preparing benzamide. (n.d.). Google Patents.
- Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. (n.d.). Te-Biotech. Retrieved from [Link]
-
methyl 4-methyl benzoate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2013). National Institutes of Health (NIH). Retrieved from [Link]
-
Methyl 4-[methoxy(methyl)carbamoyl]benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 4-(aminomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]
-
methyl 4-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoate. (n.d.). Chem-Space. Retrieved from [Link]
-
Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. (n.d.). Te-Biotech. Retrieved from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
-
METHYL BENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [Link]
-
Methyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]
-
A New Method for Transcarbamation and Amidation from Benzyl Carbamate. (n.d.). ChemRxiv. Retrieved from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of 4-methyl-benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
-
Methyl 4-formylbenzoate. (2018). SIELC Technologies. Retrieved from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020). YouTube. Retrieved from [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-(butylcarbamoyl)benzoate
Introduction: Unveiling Methyl 4-(butylcarbamoyl)benzoate
Methyl 4-(butylcarbamoyl)benzoate is a bifunctional organic molecule that incorporates both a methyl ester and an N-butylamide group on a central benzene ring. This unique arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and drug development. The benzamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The methyl ester provides a site for further chemical modification or can influence the pharmacokinetic profile of the molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of Methyl 4-(butylcarbamoyl)benzoate for researchers and professionals in the field of drug discovery.
Synthesis of Methyl 4-(butylcarbamoyl)benzoate: A Strategic Approach
The synthesis of Methyl 4-(butylcarbamoyl)benzoate can be strategically approached by constructing the amide and ester functionalities in a sequential manner. A plausible and efficient synthetic route involves the initial formation of the amide bond followed by the esterification of the carboxylic acid. This pathway is often preferred to avoid potential side reactions, such as the aminolysis of the methyl ester if the ester were to be formed first.
A common method for the formation of the N-butylamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[4] Following the formation of the N-butylbenzamide intermediate, the carboxylic acid can be converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with methanol.[5]
Experimental Protocol: A Two-Step Synthesis
This protocol details a reliable method for the laboratory-scale synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Step 1: Synthesis of 4-(butylcarbamoyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve terephthaloyl chloride in a suitable anhydrous solvent such as dichloromethane.
-
Amine Addition: Cool the solution in an ice bath and slowly add a solution of n-butylamine in dichloromethane dropwise from the addition funnel. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute hydrochloric acid to remove excess amine, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 4-(butylcarbamoyl)benzoic acid.
Step 2: Synthesis of Methyl 4-(butylcarbamoyl)benzoate
-
Esterification: To the crude 4-(butylcarbamoyl)benzoic acid from Step 1, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.[6]
-
Reflux: Heat the mixture to reflux and maintain for several hours.[5] Monitor the reaction by TLC.
-
Neutralization and Extraction: After completion, cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.[7]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-(butylcarbamoyl)benzoate.
Visualizing the Synthesis Workflow
Caption: Drug discovery workflow starting from the title compound.
Conclusion
Methyl 4-(butylcarbamoyl)benzoate represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this versatile molecule. Further investigation into its biological activities is warranted to fully unlock its therapeutic potential.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(194), 2.
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-n-butylbenzamide. Retrieved from [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
-
Singh, S., & Kumar, V. (2014). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Tuğrak, M., Gül, H. İ., Anıl, B., & Gülçin, İ. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1246-1255.
- Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41.
-
Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]
- Khan, I., et al. (2022).
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society, 68(1), 113-116.
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
- Kumar, D., & Kumar, N. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 3(6), 448-456.
- Guchhait, S. K., et al. (2016). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 81(17), 7543-7553.
- Kumar, P., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2013(6), 256-265.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2021).
- Elmali, F. T., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(32), 14949-14965.
-
PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]
- Glavač, N., et al. (2019). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1084-1099.
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
- Osol, A. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(13), 5122.
-
PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. prepchem.com [prepchem.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Methodological & Application
Protocol for the Synthesis of Methyl 4-(butylcarbamoyl)benzoate: A Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Abstract
Methyl 4-(butylcarbamoyl)benzoate is a valuable intermediate in organic and medicinal chemistry, frequently utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure, featuring both an ester and a secondary amide, provides two key points for molecular modification. This document provides a detailed, robust, and validated protocol for the synthesis of Methyl 4-(butylcarbamoyl)benzoate via the Schotten-Baumann acylation of n-butylamine with methyl 4-(chlorocarbonyl)benzoate. The causality behind critical experimental steps, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in drug development.
Introduction and Mechanistic Rationale
The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis.[2] The target molecule, Methyl 4-(butylcarbamoyl)benzoate, is constructed through the creation of a secondary amide. While several methods exist for amide bond formation, including carbodiimide couplings and direct condensation, the reaction of a highly reactive carboxylic acid derivative, such as an acyl chloride, with an amine offers a high-yield, rapid, and straightforward pathway.[3][4]
This protocol utilizes the reaction between methyl 4-(chlorocarbonyl)benzoate and n-butylamine. The mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.[5] A non-nucleophilic tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Reaction Scheme
// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];
// Edges R1 -> inv1 [arrowhead=none]; R2 -> inv1 [arrowhead=none]; inv1 -> inv2 [label=" + "]; inv2 -> P1 [label="Triethylamine\nDCM, 0°C to RT"]; } enddot Caption: Synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Materials and Methods
Reagent and Solvent Data
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (Example Scale) | Purity |
| Methyl 4-(chlorocarbonyl)benzoate | 7377-26-6 | 198.60 | 1.0 | 5.00 g (25.17 mmol) | ≥95% |
| n-Butylamine | 109-73-9 | 73.14 | 1.05 | 2.44 mL (26.43 mmol) | ≥99% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 4.21 mL (30.20 mmol) | ≥99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | 100 mL | ≥99.8% |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | - | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | ~50 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | q.s. | - |
Equipment
-
250 mL two-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Nitrogen or Argon gas inlet and bubbler
-
500 mL separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration or column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical instruments: NMR spectrometer, Mass spectrometer, Melting point apparatus
Detailed Synthesis Protocol
This protocol is designed for a 25 mmol scale; it can be scaled as needed with appropriate adjustments to glassware and reagent volumes.
Experimental Workflow
1. Reaction Setup:
-
Assemble a 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a 125 mL dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acyl chloride.
-
In the flask, dissolve methyl 4-(chlorocarbonyl)benzoate (5.00 g, 25.17 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Seal the system and establish an inert atmosphere by flushing with nitrogen or argon gas.
-
Place the flask in an ice/water bath and begin stirring.
2. Reagent Addition:
-
In a separate beaker, prepare a solution of n-butylamine (2.44 mL, 26.43 mmol) and triethylamine (4.21 mL, 30.20 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the amine/base solution dropwise to the stirring acyl chloride solution over a period of 30-45 minutes.
-
Causality Note: The reaction is exothermic. Slow, dropwise addition at 0°C is crucial to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions. The triethylamine immediately neutralizes the HCl formed, preventing protonation of the n-butylamine and driving the equilibrium towards the product.[3]
3. Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride spot is no longer visible.
4. Aqueous Workup:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine and n-butylamine).
-
50 mL of saturated NaHCO₃ solution (to remove any remaining acidic species).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Causality Note: This washing sequence systematically removes ionic impurities and unreacted starting materials, simplifying the final purification step.
5. Isolation of Crude Product:
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a white to off-white solid.
6. Purification:
-
Recrystallization (Preferred Method): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
Flash Column Chromatography: If the product is not sufficiently pure after recrystallization, it can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
7. Characterization:
-
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. A melting point determination should also be performed.
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Methyl 4-(chlorocarbonyl)benzoate: Corrosive and causes severe skin burns and eye damage.[6] Reacts with water. Handle with extreme care.
-
n-Butylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.
-
Triethylamine: Highly flammable liquid and vapor. Corrosive and toxic upon inhalation.
-
Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Avoid inhalation and skin contact.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- Material Safety Data Sheet. (2011-06-01).
- Bepari, M. R. (n.d.).
- SAFETY D
- SAFETY D
- Safety d
- U.S. Patent No. 5,510,451. (1996). Gaymans, et al.
- This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry.
- U.S. Patent No. 4,642,375. (1987). Process for preparing derivatives of the monoamide of terephthalic acid.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
- Preparation of Methyl Benzo
- Final Benzamide Prepar
- Methyl 4-methylbenzoate. (2026-01-03). PubChem.
- Satz, A. L., et al. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Methyl 4-aminobenzoate - SAFETY DATA SHEET. (2025-12-21). Thermo Fisher Scientific Chemicals, Inc.
- Methyl 4-(aminomethyl)benzoate. (2025-09-15). PubChem.
- n-methylbutylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- International Patent No. WO2003106440A2. (2003).
- N-BUTYL-4-METHOXYBENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis of N-n-butylbenzamide. (n.d.). PrepChem.com.
- Methyl 4-(chlorocarbonyl)benzoate. (n.d.). PubChem.
- Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. (n.d.).
- Methyl 4-(chlorocarbonyl)
- Chen, Y., et al. (2023).
- Synthesis of Methyl Benzo
- Chinese Patent No. CN104592027A. (n.d.).
- Methyl 4-(chlorocarbonyl)
- A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023).
- methyl 4-(chlorocarbonyl)
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017).
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chembk.com [chembk.com]
A Comprehensive Guide to the Analytical Quantification of Methyl 4-(butylcarbamoyl)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed framework for the quantitative analysis of Methyl 4-(butylcarbamoyl)benzoate, a substituted benzoate ester with an N-alkyl amide moiety. Recognizing the importance of this structural class in pharmaceutical development as intermediates, impurities, or active molecules, we present robust, validated analytical methodologies. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine quality control and high-sensitivity bioanalysis. Furthermore, comprehensive sample preparation strategies and a validation protocol adhering to international regulatory standards are described to ensure data integrity and reliability.
Introduction and Analytical Rationale
Methyl 4-(butylcarbamoyl)benzoate is a small organic molecule characterized by a methyl ester group and an N-butylamide group attached to a central benzene ring. This structure confers properties that are highly amenable to modern chromatographic analysis. The presence of the aromatic ring provides a strong chromophore for ultraviolet (UV) detection, while the amide and ester functionalities offer sites for selective ionization in mass spectrometry.
The choice of an analytical method is fundamentally dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quality control (QC) environments, offering a balance of performance, cost-effectiveness, and robustness for analyzing drug substances and formulated products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices such as biological fluids or for impurity profiling.[1]
This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, enabling researchers to adapt and troubleshoot these methods for their specific applications. All methodologies are designed to be self-validating, with protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
Core Methodology: HPLC-UV for Potency and Purity
The inherent UV absorbance of the benzoate ring makes HPLC-UV an ideal primary technique for quantification. A reversed-phase C18 column is the logical choice, as it separates compounds based on hydrophobicity, and the moderate polarity of Methyl 4-(butylcarbamoyl)benzoate allows for strong retention and sharp peak shapes with common aqueous-organic mobile phases.
Recommended HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 4-(butylcarbamoyl)benzoate reference standard onto a folded weighing paper and transfer it quantitatively to a 25 mL volumetric flask.[4] Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (Assay): Accurately weigh a sample amount expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Presentation: HPLC-UV Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for small aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and low UV cutoff. |
| Gradient | 50% B to 95% B over 10 min | Ensures elution of the analyte and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing a strong signal. |
Visualization: HPLC-UV Analytical Workflow
Caption: Workflow for the HPLC-UV quantification of Methyl 4-(butylcarbamoyl)benzoate.
High-Sensitivity Methodology: LC-MS/MS
For applications requiring lower detection limits, such as bioanalysis or trace impurity analysis, LC-MS/MS is the superior choice. This technique couples the separation power of LC with the sensitivity and specificity of tandem mass spectrometry, allowing for precise quantification even in the presence of co-eluting matrix components.[5]
Recommended LC-MS/MS Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Method Development Insights:
-
Ionization: ESI in positive ion mode is recommended. The amide nitrogen can be readily protonated to form the [M+H]⁺ precursor ion.
-
Fragmentation: The most abundant and stable product ions should be selected for Multiple Reaction Monitoring (MRM). A logical fragmentation would occur at the amide or ester bond. For Methyl 4-(butylcarbamoyl)benzoate (M.W. ~221.27), a hypothetical MRM transition could be m/z 222.1 → 165.1 (loss of the butyl group).
Data Presentation: LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and aids chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile modifier compatible with MS detection. |
| Gradient | 20% B to 95% B over 5 min | A faster gradient is often possible with the selectivity of MS detection. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring efficient ionization. |
| Injection Vol. | 5 µL | Smaller volume to prevent overloading the MS source. |
| Ionization Mode | ESI Positive | Efficiently ionizes the analyte to produce [M+H]⁺. |
| MRM Transition | Quantifier: 222.1 → 165.1 | A specific and robust transition for quantification. |
| MRM Transition | Qualifier: 222.1 → 121.1 | A secondary transition to confirm analyte identity. |
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is critical for accurate and reproducible results, especially in complex matrices.[6] The goal is to isolate the analyte from interfering substances that could cause matrix effects in LC-MS/MS or obscure the peak of interest in HPLC-UV.
Protocol: Solid-Phase Extraction (SPE)
SPE is a robust technique for cleaning up complex samples like plasma or tissue homogenates.[6]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of acetonitrile.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase starting condition.
Visualization: SPE Sample Preparation Workflow
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) cleanup.
Analytical Method Validation Protocol
To ensure that an analytical procedure is suitable for its intended purpose, a thorough validation is required.[7] The protocols should be validated according to the ICH Q2(R2) and FDA guidelines.[3][8]
Validation Parameters and Acceptance Criteria
The objective of validation is to demonstrate the method's specificity, linearity, accuracy, precision, and robustness.[9]
Data Presentation: Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only. | Peak purity analysis (DAD), no interference at the analyte's retention time from blank/placebo. |
| Linearity | To show a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The concentration interval where the method is precise and accurate. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery for drug substance assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOQ | The lowest amount that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | The method's capacity to remain unaffected by small variations. | No significant change in results with varied flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Visualization: Method Validation Interdependencies
Caption: Logical relationship of core parameters in analytical method validation.
Conclusion
This application note provides two robust and reliable methods for the quantification of Methyl 4-(butylcarbamoyl)benzoate. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis in complex matrices. By following the detailed protocols for analysis, sample preparation, and validation, researchers, scientists, and drug development professionals can generate accurate and defensible data to support their projects.
References
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
- Sample preparation in analysis of pharmaceuticals. (n.d.). TrAC Trends in Analytical Chemistry.
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. (2004). Lipids. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. [Link]
-
LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. (2016). Molecules. [Link]
-
HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. (2015). Food Chemistry. [Link]
Sources
- 1. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats [mdpi.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. fda.gov [fda.gov]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
Application Note: Quantitative Analysis of Methyl 4-(butylcarbamoyl)benzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-(butylcarbamoyl)benzoate. This compound, an important intermediate in various chemical syntheses, requires precise analytical monitoring for purity assessment and reaction progress. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing detailed steps for sample preparation, system suitability, calibration, and analysis, ensuring accuracy and reproducibility in accordance with established chromatographic principles.
Introduction and Scientific Principle
Methyl 4-(butylcarbamoyl)benzoate is an organic compound featuring a methyl ester and a secondary amide functional group attached to a central benzene ring. Its structure imparts moderate polarity and the presence of the aromatic chromophore makes it an ideal candidate for analysis by UV-based HPLC.
The principle of this method is based on reverse-phase chromatography. In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (a C18 alkyl chain bonded to silica) and its solubility in a polar mobile phase. Methyl 4-(butylcarbamoyl)benzoate, being a moderately non-polar molecule, is retained on the C18 column. It is then eluted by a mobile phase consisting of an organic modifier (acetonitrile) and water. The addition of a small amount of acid to the mobile phase is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the silica support[1]. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, which is proportional to its concentration. Methods for structurally similar compounds like methyl 4-hydroxy benzoate have successfully used UV detection at 254 nm, a wavelength where benzoate derivatives typically show strong absorbance[2][3].
Materials and Methods
Equipment and Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical Balance (4-decimal places).
-
Ultrasonic Bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).
-
HPLC Vials.
Reagents and Chemicals
-
Methyl 4-(butylcarbamoyl)benzoate reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or deionized (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Methanol, HPLC grade (for cleaning and preparation).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. These parameters were developed based on the physicochemical properties of the analyte and established methods for related benzoate esters[1][2][3].
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass reservoir.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes in an ultrasonic bath or by using an inline degasser.
-
Scientist's Note: Degassing is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise. Phosphoric acid ensures a consistent pH to maintain a stable retention time and improve peak shape.
-
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Methyl 4-(butylcarbamoyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock standard with the mobile phase.
-
Scientist's Note: Preparing standards in the mobile phase minimizes solvent effects that can distort peak shape.
-
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of Methyl 4-(butylcarbamoyl)benzoate into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with acetonitrile and mix well. This yields a theoretical concentration of 100 µg/mL.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Scientist's Note: Filtration is a mandatory step to remove particulates that could damage the injector or clog the column frit, thereby extending the life of the HPLC column.
-
Analytical Procedure Workflow
The diagram below illustrates the complete workflow from preparation to final analysis.
Caption: HPLC analysis workflow for Methyl 4-(butylcarbamoyl)benzoate.
System Suitability and Data Analysis
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting a mid-level standard (e.g., 50 µg/mL) five or six times. The calculated parameters must meet the criteria listed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the injector and detector response. |
Calibration and Quantification
-
Inject each working standard in duplicate.
-
Record the peak area for Methyl 4-(butylcarbamoyl)benzoate in each chromatogram.
-
Construct a calibration curve by plotting the average peak area against the concentration of the standards.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Using the regression equation (y = mx + c) from the calibration curve, calculate the concentration of Methyl 4-(butylcarbamoyl)benzoate in the sample, where 'y' is the peak area of the analyte in the sample.
Method Validation Principles
For use in regulated environments, this method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Ensuring no interference from diluents or potential impurities at the analyte's retention time.
-
Linearity and Range: Confirming the r² value and assessing the method's concentration range.
-
Accuracy: Determined by spike-recovery studies at multiple concentration levels.
-
Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluating the effect of small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, temperature).
Visualization of the Separation Mechanism
The following diagram illustrates the interaction of the analyte with the stationary and mobile phases within the HPLC column.
Caption: Analyte interaction with the stationary phase in RP-HPLC.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing/Fronting | 1. Column degradation2. Mobile phase pH incorrect3. Sample overload | 1. Wash column or replace if necessary2. Check mobile phase preparation3. Dilute sample |
| Shifting Retention Times | 1. Pump flow rate unstable2. Column temperature fluctuation3. Mobile phase composition changed | 1. Purge and prime pump2. Check thermostat settings3. Prepare fresh mobile phase |
| Baseline Noise/Drift | 1. Air bubbles in system2. Detector lamp failing3. Contaminated mobile phase | 1. Degas mobile phase thoroughly2. Check lamp energy/hours3. Use fresh, high-purity solvents |
| Split Peaks | 1. Clogged column inlet frit2. Sample solvent incompatible with mobile phase | 1. Reverse-flush column or replace frit2. Dissolve sample in mobile phase |
References
-
PubChem. Methyl 4-[methoxy(methyl)carbamoyl]benzoate. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column. Available at: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Available at: [Link]
-
PubChem. Methyl 4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
The Good Scents Company. methyl 4-tert-butyl benzoate. Available at: [Link]
-
ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
Sources
Application Notes & Protocols for Methyl 4-(butylcarbamoyl)benzoate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 4-(butylcarbamoyl)benzoate as a novel scaffold in drug discovery. This document outlines its synthesis, characterization, and proposes initial screening protocols to explore its therapeutic potential based on the bioactivity of structurally related molecules.
Introduction: The Scientific Rationale
Methyl 4-(butylcarbamoyl)benzoate is a small molecule characterized by a central phenyl ring substituted with a methyl ester and a butylcarbamoyl group at the para position. This structure is of significant interest in medicinal chemistry for several reasons:
-
Structural Motifs: The molecule incorporates both an ester and an amide functional group. These are common moieties in many approved drugs, contributing to hydrogen bonding interactions and metabolic stability.[1] The presence of both a hydrogen bond donor (the N-H of the amide) and multiple acceptors (the carbonyl oxygens) suggests potential for strong and specific interactions with biological targets.
-
Drug-like Properties: The compound's structure suggests it possesses favorable drug-like properties, including a balance of hydrophilicity and lipophilicity, which is crucial for cell permeability and oral bioavailability.
-
Versatile Synthetic Handle: The ester and amide groups can be readily modified, allowing for the creation of a library of analogs to explore structure-activity relationships (SAR).[2][3] For instance, the methyl ester can be hydrolyzed to a carboxylic acid, providing a new point for derivatization.[2]
While specific biological data for Methyl 4-(butylcarbamoyl)benzoate is not extensively published, its structural similarity to other benzoate and carbamoyl-containing compounds with known biological activities, such as antimicrobial and anticancer effects, makes it a compelling candidate for screening campaigns.[1][4] This guide will provide the foundational protocols to initiate such an investigation.
Synthesis and Characterization of Methyl 4-(butylcarbamoyl)benzoate
A reliable supply of the pure compound is the first critical step in any drug discovery program. Below are two common synthetic routes.
Protocol 1: Amidation of Methyl 4-(chlorocarbonyl)benzoate
This is often the more direct approach if the starting acyl chloride is available.
Workflow Diagram:
Caption: Synthesis of Methyl 4-(butylcarbamoyl)benzoate via amidation.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add triethylamine (1.2 eq) followed by the dropwise addition of n-butylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Esterification of 4-(butylcarbamoyl)benzoic acid
This route is preferable if the corresponding carboxylic acid is the starting material.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-(butylcarbamoyl)benzoic acid (1.0 eq) in methanol (20 mL/mmol). Cool the solution to 0°C.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[5]
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 until the aqueous layer is basic, followed by a brine wash.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify as described in Protocol 1. Confirm the identity and purity of the product.
Potential Drug Discovery Applications and Screening Protocols
Based on the activities of analogous compounds, Methyl 4-(butylcarbamoyl)benzoate could be a promising candidate in several therapeutic areas.
Antimicrobial Activity
Benzoate derivatives have shown a range of antimicrobial activities.[1] The following protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Compound Preparation: Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Many small molecules containing amide and ester functionalities exhibit cytotoxic effects on cancer cells. A common initial screen is the MTT assay to assess cell viability.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of action via kinase inhibition.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of Methyl 4-(butylcarbamoyl)benzoate (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be tabulated.
Table 1: Hypothetical Biological Activity Data
| Assay Type | Cell Line / Organism | Endpoint | Result |
| Antimicrobial | S. aureus | MIC | 128 µg/mL |
| Antimicrobial | E. coli | MIC | >256 µg/mL |
| Cytotoxicity | HCT116 | IC50 (48h) | 75 µM |
| Cytotoxicity | HeLa | IC50 (48h) | 92 µM |
Interpretation:
-
Antimicrobial: The hypothetical data suggests modest activity against the Gram-positive bacterium S. aureus and weaker activity against the Gram-negative E. coli. This could indicate a mechanism of action that is more effective against bacteria with a different cell wall structure.
-
Cytotoxicity: The IC50 values in the mid-micromolar range suggest potential, albeit not highly potent, anticancer activity. This would warrant further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest assays.
Conclusion and Future Directions
Methyl 4-(butylcarbamoyl)benzoate represents a synthetically accessible scaffold with potential for hit and lead discovery. The protocols outlined in these application notes provide a starting point for a systematic evaluation of its biological properties. Positive results from these initial screens should be followed by:
-
Mechanism of Action Studies: To identify the specific molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.
This structured approach will enable a thorough assessment of Methyl 4-(butylcarbamoyl)benzoate and its derivatives as potential new therapeutic agents.
References
-
Autechaux. Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. [Link]
-
Autechaux. Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. [Link]
-
ChemSynthesis. methyl 4-benzoylbenzoate. [Link]
-
PubChem. Methyl 4-(butylcarbamoyloxy)benzoate. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PubChem. Methyl 4-methylbenzoate. [Link]
-
PubChem. Methyl 4-acetylbenzoate. [Link]
-
PubChem. Methyl 4-[methoxy(methyl)carbamoyl]benzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]
-
ResearchGate. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma | Request PDF. [Link]
-
Greenager. What are the antibacterial properties of Methyl Benzoate?. [Link]
-
MDPI. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]
-
PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]
-
PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]
Sources
Application Notes & Protocols: Investigating Methyl 4-(butylcarbamoyl)benzoate as a Novel Agrochemical Candidate
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the exploration of Methyl 4-(butylcarbamoyl)benzoate as a potential agrochemical. While this specific molecule is not yet established as a commercial agrochemical, its structural similarity to known bioactive compounds, particularly the biopesticide methyl benzoate, suggests a promising avenue for research and development. This document provides a scientifically grounded framework for its synthesis, characterization, and evaluation as a novel crop protection agent.
Introduction: The Potential of Benzoate Esters in Agriculture
Benzoate esters are a class of organic compounds with a growing significance in the agrochemical industry. The parent compound, methyl benzoate, is a naturally occurring volatile organic compound found in many plants[1][2][3]. It is known to possess a broad spectrum of insecticidal and repellent properties against various agricultural and household pests[1][2][3][4]. The U.S. Food and Drug Administration has approved methyl benzoate for use as a food additive, highlighting its low mammalian toxicity and environmentally friendly profile[1].
Methyl 4-(butylcarbamoyl)benzoate is a derivative of methyl benzoate. The introduction of a butylcarbamoyl group at the para-position of the benzene ring is a rational design strategy to potentially modulate the physicochemical properties and biological activity of the parent molecule. This modification could influence factors such as:
-
Volatility and Persistence: The increased molecular weight and potential for hydrogen bonding could reduce volatility, leading to a longer residual activity in the field.
-
Solubility: The carbamoyl group may alter the solubility profile, which is a critical parameter for formulation development.
-
Mode of Action: While the primary mode of action may be similar to methyl benzoate, the butylcarbamoyl moiety could introduce additional interactions with biological targets.
-
Target Spectrum: The modification may enhance activity against specific pests that are less susceptible to methyl benzoate.
These notes will provide a foundational understanding of Methyl 4-(butylcarbamoyl)benzoate, from its synthesis to its potential applications in crop protection, drawing upon the established knowledge of related compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 100610-03-5 | [5] |
| Molecular Formula | C13H17NO3 | Inferred from structure |
| Molecular Weight | 235.28 g/mol | Inferred from structure |
| Appearance | Likely a white to off-white solid | General characteristic of similar compounds |
| Solubility | Poorly soluble in water, soluble in organic solvents | [6] (for methyl benzoate) |
| Storage Conditions | 2-8 °C, Keep in a dark place, Inert atmosphere | [5] |
Synthesis of Methyl 4-(butylcarbamoyl)benzoate
The synthesis of Methyl 4-(butylcarbamoyl)benzoate can be approached through several established organic chemistry routes. A common method involves the amidation of a methyl benzoate derivative.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(chlorocarbonyl)benzoate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Amine: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric equivalent of butylamine to the solution. To scavenge the hydrochloric acid byproduct, a non-nucleophilic base such as triethylamine can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Proposed Agrochemical Applications and Efficacy Testing
Based on the known biological activities of methyl benzoate, Methyl 4-(butylcarbamoyl)benzoate should be investigated for a range of agrochemical applications.
Insecticidal and Repellent Activity
Methyl benzoate has demonstrated significant insecticidal and repellent effects against a wide array of pests, including whiteflies, mosquitoes, bed bugs, and fire ants[1][2][3].
Experimental Workflow for Efficacy Testing:
Caption: Workflow for evaluating insecticidal and repellent efficacy.
Protocol for Contact Toxicity Assay (Leaf Dip Method):
-
Preparation of Test Solutions: Prepare a series of concentrations of Methyl 4-(butylcarbamoyl)benzoate in a suitable solvent containing a non-ionic surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., tomato for whiteflies) into the test solutions for a set period (e.g., 30 seconds). Allow the leaves to air dry.
-
Pest Infestation: Place the treated leaves in a petri dish or a ventilated container and introduce a known number of target insects.
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (LC50) value, which is the concentration that causes 50% mortality of the insect population.
Protocol for Repellency Assay (Choice Test):
-
Preparation of Treated Substrate: Apply a solution of Methyl 4-(butylcarbamoyl)benzoate to one half of a filter paper disc and the solvent control to the other half.
-
Experimental Arena: Place the treated filter paper in a petri dish.
-
Insect Release: Release a known number of insects in the center of the petri dish.
-
Distribution Assessment: After a specific period, count the number of insects on each half of the filter paper.
-
Data Analysis: Calculate the percent repellency based on the distribution of the insects.
Fungicidal and Herbicidal Activity
While the primary evidence for methyl benzoate's activity is as an insecticide, many agrochemicals exhibit a broad spectrum of activity. Therefore, it is prudent to screen Methyl 4-(butylcarbamoyl)benzoate for potential fungicidal and herbicidal properties. Standard in vitro and in vivo screening assays can be employed for this purpose.
Mode of Action (Hypothesized)
The precise mode of action of methyl benzoate is not fully elucidated but is likely multifaceted, involving disruption of the insect's nervous system and interference with metabolic processes. The addition of the butylcarbamoyl group could potentially enhance these effects or introduce new mechanisms. For instance, carbamates are a well-known class of insecticides that act by inhibiting the enzyme acetylcholinesterase. While the carbamoyl group in the topic compound is in a different chemical context, the possibility of it interacting with enzymatic targets should not be discounted.
Conclusion and Future Directions
Methyl 4-(butylcarbamoyl)benzoate represents a compelling, yet underexplored, candidate for a novel agrochemical. Its synthesis is straightforward, and its structural relationship to the known biopesticide methyl benzoate provides a strong rationale for its investigation. Future research should focus on a comprehensive evaluation of its biological activity against a wide range of agricultural pests and pathogens, elucidation of its mode of action, and assessment of its environmental fate and toxicological profile. The protocols and information provided in these application notes offer a solid foundation for initiating such research endeavors.
References
-
University of the Sciences in Philadelphia. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Elliott, S. (2021). Organic Multitasking: From Human Food Additive to Pesticide. Scientific Discoveries - Agricultural Research Service. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-benzoylbutyrate. PubChem. Retrieved from [Link]
-
Afridi, S., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLOS ONE, 13(12), e0208552. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate. Retrieved from [Link]
-
Islam, M. T., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279. Retrieved from [Link]
-
ResearchGate. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(butylcarbamoyloxy)benzoate. PubChem. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-acetylbenzoate. PubChem. Retrieved from [Link]
Sources
- 1. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]
- 2. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chiralen.com [chiralen.com]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methyl 4-(butylcarbamoyl)benzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(butylcarbamoyl)benzoate, a bifunctional aromatic compound with significant potential in materials science. While not extensively documented in existing literature, its unique molecular architecture, featuring a reactive methyl ester and a property-modifying N-butylcarbamoyl group, positions it as a valuable monomer and additive for the synthesis of advanced polymers. This document outlines detailed protocols for its synthesis, characterization, and potential applications in the development of novel polyesters and polyamides with tailored properties. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Potential of a Bifunctional Monomer
In the pursuit of advanced materials with precisely controlled properties, the design of novel monomers is of paramount importance. Methyl 4-(butylcarbamoyl)benzoate is an intriguing, yet underexplored, molecule that offers dual functionality. The methyl ester group can readily participate in polycondensation reactions, such as polyesterification and polyamidation (after conversion to a carboxylic acid or in conjunction with an amino comonomer), to form the polymer backbone. Simultaneously, the N-butylcarbamoyl substituent acts as a pendant group, influencing the final properties of the material.
The incorporation of N-alkyl side chains into polymer backbones is a known strategy to modify their physical and chemical characteristics. Specifically, such side chains can disrupt polymer chain packing, leading to increased solubility, lower glass transition temperatures, and enhanced processability of otherwise rigid polymers[1]. The butyl group in Methyl 4-(butylcarbamoyl)benzoate is expected to introduce flexibility and alter the intermolecular forces within the polymer matrix.
This guide will first detail a reliable, two-step laboratory-scale synthesis of Methyl 4-(butylcarbamoyl)benzoate. Subsequently, it will explore its potential applications as a comonomer in the synthesis of modified polyesters and as a functional additive, providing step-by-step protocols for these processes.
Synthesis of Methyl 4-(butylcarbamoyl)benzoate
The synthesis of Methyl 4-(butylcarbamoyl)benzoate is most effectively achieved through a two-step process. The first step involves the conversion of a commercially available starting material, monomethyl terephthalate, to its corresponding acyl chloride. The second step is the amidation of this acyl chloride with n-butylamine.
Step 1: Synthesis of 4-(Methoxycarbonyl)benzoyl chloride
The conversion of the carboxylic acid in monomethyl terephthalate to a more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Materials:
-
Monomethyl terephthalate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and excess SOCl₂), suspend monomethyl terephthalate in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of the acid).
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the dimethyl terephthalate.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap to protect the vacuum pump.
-
The resulting crude 4-(Methoxycarbonyl)benzoyl chloride, a moisture-sensitive liquid or low-melting solid, can be used directly in the next step without further purification.
-
Causality of Experimental Choices:
-
The use of anhydrous conditions is critical as acyl chlorides are highly reactive towards water, which would lead to the reformation of the starting carboxylic acid.
-
DMF acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active chlorinating agent.
-
Refluxing the reaction ensures it proceeds to completion at a reasonable rate.
Step 2: Synthesis of Methyl 4-(butylcarbamoyl)benzoate
This step involves the reaction of the synthesized 4-(Methoxycarbonyl)benzoyl chloride with n-butylamine under Schotten-Baumann conditions.
Experimental Protocol:
-
Materials:
-
4-(Methoxycarbonyl)benzoyl chloride (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq) as a base
-
Anhydrous Dichloromethane (DCM) as a solvent
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude 4-(Methoxycarbonyl)benzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 4-(butylcarbamoyl)benzoate by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
The reaction is performed at 0°C initially to control the exothermic reaction between the acyl chloride and the amine.
-
Triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
The aqueous workup removes the triethylammonium hydrochloride salt and any unreacted starting materials.
Characterization Data:
| Property | Value |
| CAS Number | 100610-03-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
Applications in Materials Science
The bifunctional nature of Methyl 4-(butylcarbamoyl)benzoate allows for its use as a comonomer to synthesize novel polymers with modified properties or as a non-reactive additive.
As a Comonomer in Polyester Synthesis
Methyl 4-(butylcarbamoyl)benzoate can be incorporated into polyesters to introduce pendant N-butylcarbamoyl groups. These groups can act as internal plasticizers, increasing the free volume and flexibility of the polymer chains.
Protocol for the Synthesis of a Modified Poly(ethylene terephthalate) (PET):
-
Materials:
-
Dimethyl terephthalate (DMT) (0.9 eq)
-
Methyl 4-(butylcarbamoyl)benzoate (0.1 eq)
-
Ethylene glycol (2.2 eq)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
-
Procedure (Two-Stage Melt Polycondensation):
-
Transesterification:
-
Charge the reactor with DMT, Methyl 4-(butylcarbamoyl)benzoate, ethylene glycol, and zinc acetate.
-
Heat the mixture under a nitrogen atmosphere to 180-220°C to carry out the transesterification reaction, distilling off the methanol byproduct.
-
-
Polycondensation:
-
Add the antimony trioxide catalyst.
-
Gradually increase the temperature to 270-280°C and reduce the pressure to create a vacuum.
-
Continue the reaction under vacuum to remove excess ethylene glycol and increase the molecular weight of the polymer.
-
The reaction is complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer, cool, and pelletize.
-
-
Expected Outcome:
The resulting copolyester is expected to exhibit a lower glass transition temperature (Tg), improved solubility in common organic solvents, and increased flexibility compared to unmodified PET. The pendant butyl groups disrupt the regular chain packing and crystallinity of the PET.
As a Non-Reactive Additive (Plasticizer)
In cases where covalent incorporation is not desired, Methyl 4-(butylcarbamoyl)benzoate can be investigated as a plasticizer for polar polymers like polyamides. Its function would be to reduce the intermolecular forces (hydrogen bonding) between polymer chains, thereby increasing flexibility.
Protocol for Evaluating as a Plasticizer for Nylon 6:
-
Materials:
-
Nylon 6 pellets
-
Methyl 4-(butylcarbamoyl)benzoate (1-10 wt%)
-
Twin-screw extruder
-
Injection molding machine
-
-
Procedure:
-
Dry the Nylon 6 pellets thoroughly in a vacuum oven.
-
Physically blend the dried Nylon 6 pellets with the desired amount of Methyl 4-(butylcarbamoyl)benzoate.
-
Melt-blend the mixture using a twin-screw extruder at a temperature above the melting point of Nylon 6 (e.g., 230-250°C).
-
Pelletize the extrudate.
-
Injection mold the pellets into standard test specimens (e.g., for tensile testing and Dynamic Mechanical Analysis - DMA).
-
Characterize the mechanical and thermal properties of the molded specimens and compare them to neat Nylon 6.
-
Expected Outcome:
A decrease in the glass transition temperature and tensile modulus, along with an increase in the elongation at break, would indicate successful plasticization.
Visualization of Concepts
Synthesis Workflow
Sources
Application Notes and Protocols for Methyl 4-(butylcarbamoyl)benzoate: A Guide for Researchers
This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and preliminary biological evaluation of Methyl 4-(butylcarbamoyl)benzoate. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Introduction
Methyl 4-(butylcarbamoyl)benzoate is a bifunctional organic molecule incorporating both a methyl ester and a secondary amide. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygens of the amide and ester), along with a rigid aromatic core, suggests potential applications in drug design, where such features are crucial for molecular recognition and binding to biological targets. Benzamide derivatives, a class to which this compound belongs, have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects[1][2][3]. This guide will provide a robust framework for the de novo synthesis of Methyl 4-(butylcarbamoyl)benzoate, its thorough analytical characterization, and protocols for initial screening of its potential cytotoxic and antimicrobial properties.
I. Synthesis of Methyl 4-(butylcarbamoyl)benzoate
The synthesis of Methyl 4-(butylcarbamoyl)benzoate can be efficiently achieved through the amidation of a suitable benzoic acid derivative. A logical and commonly employed route is the reaction of methyl 4-(chlorocarbonyl)benzoate with n-butylamine. This method is generally high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis via Acyl Chloride
This protocol is based on the fundamental reaction between an acyl chloride and a primary amine to form an amide. The starting material, methyl 4-(chlorocarbonyl)benzoate, can be synthesized from monomethyl terephthalate or purchased commercially.
Materials:
-
Methyl 4-(chlorocarbonyl)benzoate
-
n-Butylamine
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Add the n-butylamine solution dropwise to the stirred solution of methyl 4-(chlorocarbonyl)benzoate at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Rationale: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. The aqueous workup steps are essential to remove unreacted starting materials, the base, and salts.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid.
Materials:
-
Crude Methyl 4-(butylcarbamoyl)benzoate
-
Ethanol or a mixture of ethyl acetate and hexanes
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure Methyl 4-(butylcarbamoyl)benzoate.
II. Analytical Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and chromatography should be employed.
Table 1: Expected Analytical Data for Methyl 4-(butylcarbamoyl)benzoate
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 2H), ~7.8 (d, 2H), ~6.5 (br t, 1H), ~3.9 (s, 3H), ~3.4 (q, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167, ~166, ~142, ~130, ~128, ~127, ~52, ~40, ~31, ~20, ~14 |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2800 (C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=O amide I stretch), ~1550 (N-H bend, amide II), ~1280 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 236.1 [M+H]⁺, 258.1 [M+Na]⁺ |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of a synthesized compound.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the synthesized compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with the initial mobile phase composition.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak.
III. Preliminary Biological Evaluation
Based on the known biological activities of benzamide derivatives, initial in vitro screening for anticancer and antimicrobial effects is a logical starting point.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Normal human cell line (e.g., fibroblasts, for selectivity assessment).
-
DMEM or RPMI-1640 cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Treat the cells with different concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Diagram 2: Experimental Logic for Biological Evaluation
Caption: Logical flow of the preliminary biological evaluation.
References
-
W. J. Ehlhardt, J. M. Woodland, M. T. Baille, "Metabolism and disposition of the benzamide antipsychotic agent remoxipride in mice, rats, and dogs," Drug Metabolism and Disposition, vol. 20, no. 1, pp. 94-100, 1992. [Link]
-
Alkylating benzamides with melanoma cytotoxicity. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Preparation of Methyl Benzoate. [Link]
-
General procedure for the synthesis of methyl benzoate. [Link]
-
Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model. [Link]
-
Cytotoxicity of imides-N-alkyl Semicarbazones, Thiosemicarbazones, Acetylhydrazones and Related Derivatives. [Link]
-
Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
Sources
Application Notes & Protocols: A Strategic Approach to Dosage and Concentration Determination for Novel Benzoates
Subject: A Framework for Investigating Methyl 4-(butylcarbamoyl)benzoate and Related Novel Derivatives
For: Researchers, scientists, and drug development professionals.
Disclaimer: Information provided is for research use only. These are generalized protocols and should be adapted for specific experimental contexts. All laboratory work should be conducted under appropriate safety guidelines.
Introduction: Navigating the Path for a Novel Compound
Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5) is a compound for which extensive biological data is not yet available in public literature.[1] This guide, therefore, serves as a comprehensive strategic framework for researchers to systematically determine the appropriate experimental dosage and concentration for this and other novel chemical entities. Instead of providing speculative protocols for the specific topic compound, we will establish a robust, phased workflow grounded in established scientific principles. This approach ensures that experimental design is built on a solid foundation of physicochemical and biological data generated in your own laboratory setting. We will draw upon data from structurally related benzoate compounds to provide context and realistic starting points.
Phase 1: Foundational Physicochemical Characterization
Before any biological assay, a thorough understanding of the compound's physical and chemical properties is paramount.[2][3] These characteristics dictate how the compound is handled, stored, and delivered to the biological system, directly impacting data quality and reproducibility.
1.1 Key Physicochemical Parameters
The initial step is to gather or determine the fundamental properties of your test agent.[4] For Methyl 4-(butylcarbamoyl)benzoate, the known data is limited, highlighting the need for experimental characterization.
Table 1: Physicochemical Properties of Methyl 4-(butylcarbamoyl)benzoate and Related Analogs
| Property | Methyl 4-(butylcarbamoyl)benzoate | Methyl Benzoate[5] | Methyl 4-methylbenzoate[6] | Methyl 4-tert-butylbenzoate |
| CAS Number | 100610-03-5[1] | 93-58-3 | 99-75-2 | 26537-19-9 |
| Molecular Formula | C₁₃H₁₇NO₃ | C₈H₈O₂ | C₉H₁₀O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | Not specified, calculated ~235.28 g/mol | 136.15 g/mol | 150.17 g/mol | 192.25 g/mol |
| Appearance | Not specified | Colorless liquid | Opaque colorless to white shiny crystalline solid | Liquid |
| Aqueous Solubility | Unknown (Pre-assessment required) | Poorly soluble | Less than 1 mg/mL | 30.78 mg/L (est)[7] |
| Recommended Solvent | To be determined (Start with DMSO) | Miscible with organic solvents | Very soluble in alcohol, ether | Soluble in alcohol[7] |
1.2 Protocol: Preparation of a High-Concentration Stock Solution
The causality behind preparing a concentrated stock solution is twofold: it minimizes the volume of solvent (which can have its own biological effects) added to the experimental system and allows for precise serial dilutions.[8] Dimethyl sulfoxide (DMSO) is the most common starting solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.[9]
Objective: To prepare a stable, high-concentration stock solution (e.g., 10-100 mM) for serial dilution.
Materials:
-
Methyl 4-(butylcarbamoyl)benzoate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example (for a 10 mM stock in 1 mL, assuming MW = 235.28 g/mol ): 0.010 mol/L x 0.001 L x 235.28 g/mol = 0.00235 g = 2.35 mg
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[10]
-
Verification: Ensure the solution is clear and free of particulates. This is your primary stock solution.
-
Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9] Store at -20°C or -80°C, protected from light.
Critical Note on Solvent Effects: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% (v/v), and absolutely no higher than 1%, as higher concentrations can induce cytotoxicity or other off-target effects.[11] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest dose group.
Phase 2: In Vitro Concentration Finding and Cytotoxicity Profiling
The goal of in vitro testing is to determine the concentration range at which the compound elicits a biological effect and to establish its cytotoxicity profile. This data is crucial for designing subsequent mechanism-of-action studies and for guiding dose selection in potential in vivo models.[12]
2.1 Experimental Workflow for In Vitro Analysis
The following workflow provides a systematic path from initial broad-range screening to precise determination of the compound's potency.
Caption: A workflow for determining the in vitro IC50 of a novel compound.
2.2 Protocol: Determining the 50% Inhibitory Concentration (IC50) via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6][13] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Objective: To determine the concentration of Methyl 4-(butylcarbamoyl)benzoate that inhibits cell viability by 50%.
Materials:
-
Selected adherent cell line (e.g., HEK293, a human cancer cell line relevant to the research question)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
Day 1: Cell Seeding
-
Cell Preparation: Culture and harvest cells in their logarithmic growth phase.
-
Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to ensure cells are ~70-80% confluent at the end of the assay.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare Dilutions: Perform serial dilutions of your high-concentration stock solution in complete culture medium to create your working solutions. For an initial range-finding experiment, use wide logarithmic dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM). For the definitive IC50, use a narrower range with more points (e.g., 8-12 two-fold dilutions).
-
Controls: Prepare wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well (typically in triplicate).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (Assuming 48h Incubation): Assay Endpoint
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[14] Measure the absorbance at 570 nm.
2.3 Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
IC50 Calculation: Plot % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[17] This is the concentration at which the viability is reduced to 50%.
Context from Related Compounds: A study on methyl benzoate found its LC50 (a related cytotoxicity metric) to be in the millimolar range (5.4 mM and 6.1 mM for HEK293 and SH-SY5Y cells, respectively).[13] This suggests that an initial screening range for a novel benzoate derivative up to 100 µM or even 1 mM might be necessary to observe an effect.
Phase 3: Framework for In Vivo Dosage Determination
Moving from in vitro to in vivo experiments is a significant step that requires careful planning to ensure ethical animal use and meaningful results. The primary goal is to establish a safe and effective dose range.
3.1 Extrapolating from In Vitro Data
While there is no universal formula, in vitro IC50 values can provide a rough starting point for in vivo dose-finding studies.[7][18] It is critical to understand that a direct conversion is not possible due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors in a whole organism.[19] However, the IC50 confirms that the compound is biologically active and provides a benchmark concentration.
3.2 Protocol Outline: Acute Oral Toxicity Study for Maximum Tolerated Dose (MTD)
An acute toxicity study is designed to determine the effects of a single, high dose of a substance and to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality.[20][21] This is often a regulatory requirement before proceeding to further preclinical studies.[22]
Objective: To determine the MTD of Methyl 4-(butylcarbamoyl)benzoate in a rodent model (e.g., mice or rats).
Model: Typically, rodents (e.g., Swiss albino mice or Sprague-Dawley rats) are used.[20]
Procedure Outline:
-
Dose Selection: Based on the in vitro IC50 and data from related compounds, select a range of starting doses. A "limit test" is often performed first, where a single high dose (e.g., 2000 or 5000 mg/kg) is administered to a small group of animals.[23] If no toxicity is observed, the compound is considered to have a low acute toxicity profile.
-
Animal Grouping: Use a small number of animals per dose group (e.g., 3-5 per sex). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days.[24] Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) and any mortality.
-
Endpoint Analysis: At the end of the 14-day period, surviving animals are euthanized. A gross necropsy is performed to examine major organs for any visible abnormalities.
-
MTD Determination: The MTD is identified as the highest dose that did not result in mortality or severe clinical signs of toxicity. This dose is then used to guide dose selection for subsequent efficacy studies.
Context from Related Compounds: An in vivo study on a different benzoate derivative, ethyl 4-[(4-methylbenzyl)oxy] benzoate, used doses of 0.5 and 1.0 mg/kg in mice to evaluate anticancer activity.[1] This indicates that for some bioactive benzoates, the effective dose can be in the low mg/kg range, which is a useful reference point when designing dose-finding studies.
3.3 Decision Logic for In Vivo Studies
Sources
- 1. chiralen.com [chiralen.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 4. langhuapharma.com [langhuapharma.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. altogenlabs.com [altogenlabs.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. In vitro - Wikipedia [en.wikipedia.org]
- 20. nationalacademies.org [nationalacademies.org]
- 21. noblelifesci.com [noblelifesci.com]
- 22. academic.oup.com [academic.oup.com]
- 23. fda.gov [fda.gov]
- 24. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Cellular Effects of Methyl 4-(butylcarbamoyl)benzoate
Introduction: A Framework for Interrogating Novel Chemical Entities
In the landscape of drug discovery, the initial characterization of a novel small molecule is a critical step that informs all subsequent development.[1][2] Methyl 4-(butylcarbamoyl)benzoate is a compound for which the biological activity is not yet widely characterized. This guide, therefore, presents a strategic, multi-tiered approach to systematically evaluate its effects on cultured mammalian cells. We will progress from broad assessments of cell health to more focused mechanistic studies, providing researchers with a robust framework to generate a preliminary biological profile of this compound.
The methodologies outlined herein are designed to be adaptable and serve as a starting point for a comprehensive investigation.[3] We will emphasize the "why" behind each protocol, grounding our experimental design in established principles of cell biology and pharmacology to ensure the generation of reliable and interpretable data.
Part 1: Primary Screening - Assessing General Cytotoxicity and Viability
The first objective is to determine if Methyl 4-(butylcarbamoyl)benzoate exerts any effect on overall cell health and proliferation. A dose-response study using a reliable cell viability assay is the cornerstone of this initial screen.[2][4] We will employ the MTT assay, a classic colorimetric method that measures the metabolic activity of viable cells.[4][5]
Core Concept: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] By dissolving these purple crystals and measuring their absorbance, we can quantify the effect of a compound on cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for IC50 Determination
Materials:
-
Methyl 4-(butylcarbamoyl)benzoate
-
Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[4]
-
Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Add 100 µL of medium with the same concentration of DMSO to the vehicle control wells.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Measurement:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.[4][5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment.[4] |
| Compound Concentration Range | 0.1 µM to 100 µM (initial) | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of both acute and long-term cytotoxic effects. |
| Vehicle Control | DMSO (≤0.5%) | Ensures that the observed effects are due to the compound and not the solvent. |
| Replicates | Minimum of 3 per group | Increases the statistical reliability of the results.[4] |
Part 2: Mechanistic Elucidation - Investigating Apoptosis Induction
If the primary screen reveals that Methyl 4-(butylcarbamoyl)benzoate reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] We will use Annexin V staining to detect one of the earliest markers of apoptosis.[7]
Core Concept: Annexin V Assay for Apoptosis
In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, this PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein that has a high affinity for PS.[7] By using a fluorescently-labeled Annexin V (e.g., FITC-conjugated) in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), we can distinguish between different cell populations via flow cytometry.[8]
Signaling Pathway: Apoptosis Markers
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. bioivt.com [bioivt.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A comprehensive guide to apoptosis detection [absin.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(butylcarbamoyl)benzoate
Welcome to the technical support center dedicated to optimizing the synthesis of Methyl 4-(butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below, you will find a series of frequently asked questions (FAQs) that address specific challenges you might encounter during your experiments, complete with detailed protocols and expert insights.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for Methyl 4-(butylcarbamoyl)benzoate is consistently low. What are the most likely causes?
Low yields in the synthesis of Methyl 4-(butylcarbamoyl)benzoate, which involves forming an amide bond between a methyl terephthalate derivative and butylamine, can stem from several factors. The primary culprits often involve either incomplete activation of the carboxylic acid, side reactions involving the starting materials or product, or suboptimal reaction conditions.[1]
Here's a breakdown of common issues:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to readily react with the amine. If the coupling reagent is not effective or used in insufficient amounts, this activation step will be incomplete, leading to poor conversion.[1]
-
Amine Deactivation: Butylamine, acting as a nucleophile, can be deactivated through protonation. This can occur if the reaction conditions are too acidic, or if an acid-base reaction happens between the carboxylic acid and the amine before the coupling agent has a chance to act.[1]
-
Hydrolysis of Intermediates or Product: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1] Additionally, the methyl ester of the product can be susceptible to hydrolysis under acidic or basic conditions, reducing the final yield.[2][3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the base used can significantly influence the reaction's success.[4][5]
Q2: How can I choose the most appropriate coupling reagent for my synthesis?
The selection of a coupling reagent is critical for a high-yielding amide synthesis. For the preparation of Methyl 4-(butylcarbamoyl)benzoate, several classes of reagents can be considered, each with its own advantages and disadvantages.
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, EDC, DIC[6][7][8] | Widely used, effective for many substrates. | Can cause racemization in chiral compounds; byproducts can be difficult to remove (especially with DCC).[7][8] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU[7][9] | Fast reaction times, high yields, and reduced risk of racemization.[7][8] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP[7] | Very efficient, particularly for sterically hindered substrates.[7] | Byproducts can sometimes complicate purification. |
For a standard synthesis of Methyl 4-(butylcarbamoyl)benzoate, starting with a carbodiimide like EDC in combination with an additive like HOBt or OxymaPure is a good first choice due to its effectiveness and cost-efficiency.[1] If yields remain low, moving to a more powerful aminium salt like HATU is a logical next step.[9]
Q3: I am observing a significant amount of a byproduct that appears to be the hydrolyzed ester. How can I prevent this?
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially if the reaction conditions are not carefully controlled.[2][3] Here are some strategies to minimize this unwanted reaction:
-
Maintain Anhydrous Conditions: Ensure all your reagents and solvents are dry. The presence of water can facilitate hydrolysis, particularly of the activated carboxylic acid intermediate.[1]
-
Control the pH: Both strongly acidic and strongly basic conditions can promote ester hydrolysis.[2][3] When using a coupling reagent, the reaction is typically run under neutral or slightly basic conditions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often recommended to scavenge any acid formed during the reaction without promoting hydrolysis.[4]
-
Moderate Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at room temperature or even at 0°C can help to minimize this side reaction.[1]
Q4: What is a reliable, step-by-step protocol for synthesizing Methyl 4-(butylcarbamoyl)benzoate with improved yield?
This protocol utilizes EDC as the coupling agent and HOBt as an additive to suppress side reactions, under anhydrous conditions to maximize yield.
Materials:
-
Methyl 4-(carboxy)benzoate
-
Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(carboxy)benzoate (1 equivalent) in anhydrous DCM.
-
Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve butylamine (1.1 equivalents) in anhydrous DCM. Slowly add this solution to the reaction mixture, followed by the addition of DIPEA (1.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure Methyl 4-(butylcarbamoyl)benzoate.
Q5: How can I effectively troubleshoot a failed or low-yielding reaction?
A systematic approach is key to troubleshooting. The following decision tree can guide you through the process.
Caption: The reaction mechanism for amide bond formation.
References
-
Dal-Corso, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Retrieved from [Link]
-
Dal-Corso, A., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Angelin, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Direct conversion of amides to esters. Retrieved from [Link]
-
ResearchGate. (2018). Carboxylic acid react with amine?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
- Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
YouTube. (2016). 11 Ester (and Amide) Hydrolysis. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of methyl benzoate.
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
- Googleapis.com. (2009). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Googleapis.com. (n.d.). United States Patent.
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]
- Google Patents. (n.d.). Preparation technology of methyl benzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.fr]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of Methyl 4-(butylcarbamoyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(butylcarbamoyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this and structurally similar molecules. Our approach is rooted in explaining the causal relationships in experimental design to empower you with robust, adaptable purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter when synthesizing Methyl 4-(butylcarbamoyl)benzoate?
The impurity profile is intrinsically linked to the synthetic route. A common laboratory synthesis involves the reaction of Methyl 4-(chlorocarbonyl)benzoate with n-butylamine .
Based on this, likely impurities include:
-
Unreacted Starting Materials: Residual Methyl 4-(chlorocarbonyl)benzoate or n-butylamine.
-
Byproducts of Hydrolysis: 4-(Butylcarbamoyl)benzoic acid, formed if the starting acyl chloride or the final ester product is exposed to water.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).
Q2: What are the primary purification methods for Methyl 4-(butylcarbamoyl)benzoate?
Given its structure—a solid aromatic amide and ester—the two most effective purification techniques are:
-
Recrystallization: An excellent and often preferred method for obtaining highly pure crystalline solids. It is efficient for removing small amounts of impurities.[1]
-
Flash Column Chromatography: Essential for separating the target compound from impurities with similar polarity or when recrystallization is ineffective.
Q3: What analytical techniques should I use to assess the purity of my final product?
A multi-pronged approach is always recommended for purity validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying trace impurities, such as residual solvents or starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Conversely, a broad or depressed melting point suggests the presence of impurities. Note: A definitive literature melting point for this specific compound is not consistently reported in public databases; therefore, recording the melting point of your highly pure sample is valuable for internal benchmarking.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity and determine the optimal solvent system for column chromatography.[2]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.
Q4: I've cooled my solution, but no crystals are forming. What's wrong?
This is a common issue, often due to one of two reasons:
-
Too Much Solvent: This is the most frequent cause.[3] If the solution is not saturated upon cooling, crystals will not form, resulting in a poor or no yield.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. Be cautious not to evaporate too much solvent, which can cause the product to "crash out" non-selectively with impurities.
-
-
Supersaturation: The solution may be saturated, but the crystals lack a nucleation point to begin forming.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystal growth to initiate.[1]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Q5: My product has separated as an oil, not crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent rather than dissolving, or when the melting point of the compound is lower than the boiling point of the solvent.[3] Impurities can also lower the melting point, exacerbating this issue.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (if using a non-polar primary solvent) or a non-polar co-solvent (if using a polar primary solvent) to decrease the compound's solubility.[4]
-
Solution 2: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to align into a proper crystal lattice. You can achieve this by leaving the flask in the warm heating mantle (turned off) or by insulating it with glass wool or paper towels.
Q6: How do I choose the best recrystallization solvent?
The selection process is critical and often empirical. The goal is to find a solvent where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Step 1 (Prediction): The principle of "like dissolves like" is a good starting point. Methyl 4-(butylcarbamoyl)benzoate has both polar (amide) and moderately non-polar (aromatic ring, ester, butyl chain) features. Solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane are excellent candidates.[1][5]
-
Step 2 (Testing): Place a small amount of your crude solid in several test tubes. Add a small volume of a different candidate solvent to each. Observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
Troubleshooting Guide: Column Chromatography
Flash chromatography is the workhorse for purifying complex mixtures when recrystallization is insufficient. Success hinges on selecting the correct stationary phase (typically silica gel) and mobile phase (eluent).
Q7: How do I determine the right solvent system (eluent) for my column?
The ideal eluent is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 for your target compound.[2]
-
Procedure: Spot your crude mixture on a TLC plate and develop it in various solvent systems. A common starting point for a compound of this polarity is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).[3]
-
If Rƒ is too low (spot doesn't move): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% EtOAc in Hexane to 40% EtOAc in Hexane).
-
If Rƒ is too high (spot moves with the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent.
Q8: My compound is streaking or "tailing" on the TLC plate and column. Why?
Tailing can be caused by several factors:
-
Sample Overload: Too much compound was applied to the TLC plate or column.
-
Acidic Compound on Basic Silica (or vice-versa): The amide functionality can interact strongly with the acidic silanol groups on standard silica gel.
-
Solution: Add a small amount (~0.5-1%) of a modifier to the eluent. For amides, adding a small amount of triethylamine (a base) can help prevent tailing by neutralizing the acidic sites on the silica.[1]
-
-
Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the origin. Ensure your crude material is fully dissolved before loading it onto the column.
Experimental Protocols & Data
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude Methyl 4-(butylcarbamoyl)benzoate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Using TLC, determine an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane) that gives an Rƒ of ~0.3-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.
-
Elution: Run the column by applying positive pressure, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Tables
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Water | High | 100 | Good for polar compounds like salts and some amides. |
| Ethanol | High | 78 | A very general and effective solvent for many organics.[5] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Acetonitrile | Medium-High | 82 | Often gives very good results for amides.[1] |
| Acetone | Medium-High | 56 | A strong, polar solvent; can be too effective. |
| Ethyl Acetate | Medium | 77 | Good for esters and moderately polar compounds.[4] |
| Dichloromethane | Medium-Low | 40 | Often used in solvent mixtures; highly volatile. |
| Toluene | Low | 111 | Good for aromatic compounds.[5] |
| Hexane / Heptane | Very Low | ~69 / ~98 | Used for non-polar compounds or as a non-polar component in a mixed-solvent system. |
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities in CDCl₃ Note: Chemical shifts can vary slightly based on concentration and temperature.
| Impurity | ¹H Shift (ppm) | Multiplicity |
|---|---|---|
| Water | ~1.56 | s (broad) |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 / 1.21 | q / t |
| Ethyl Acetate | 4.12 / 2.05 / 1.26 | q / s / t |
| Hexane | ~1.25 / ~0.88 | m / m |
| Toluene | 7.27-7.17 / 2.36 | m / s |
| Triethylamine | ~2.5 / ~1.0 | q / t |
Source: Adapted from values reported in Gottlieb, H. E., et al. (1997).
Visualized Workflows
Diagram 1: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Diagram 2: General Purification & Analysis Workflow
Caption: Standard workflow for the purification and analysis of a solid organic compound.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Nichols, L. (n.d.). Recrystallization. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
University of California, Irvine. (n.d.). Crystallization Solvents. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Pintea, B. (2014). What are the solvents used in TLC for esterification? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 4-(butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of Methyl 4-(butylcarbamoyl)benzoate. This guide is designed to provide in-depth troubleshooting for common side reactions and impurities encountered during its preparation. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate the complexities of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 4-(butylcarbamoyl)benzoate and their associated side reaction profiles?
There are two principal and reliable methods for the synthesis of Methyl 4-(butylcarbamoyl)benzoate. Each route has a distinct side reaction profile that researchers must be aware of to optimize their results.
Route 1: Acylation of Butylamine with Methyl 4-(chlorocarbonyl)benzoate
This is a straightforward and common method involving the reaction of a commercially available acid chloride with butylamine.[1]
-
Reaction:
-
Common Side Products:
-
4-(Butylcarbamoyl)benzoic acid: Arises from the hydrolysis of the methyl ester group, especially during aqueous workup under non-neutral pH conditions.
-
Terephthalic acid monomethyl ester: Results from the hydrolysis of the starting acid chloride.
-
N,N'-Dibutylterephthalamide: Can form if the starting material is contaminated with terephthaloyl dichloride.
-
Route 2: Amide Coupling of Terephthalic Acid Monomethyl Ester and Butylamine
This route utilizes a carboxylic acid and an amine, joined by a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Reaction:
-
Common Side Products:
-
N-Acylurea: An undesired rearrangement of the O-acylisourea intermediate formed during the DCC coupling process. This is a very common byproduct in carbodiimide-mediated reactions.
-
4-(Butylcarbamoyl)benzoic acid: Hydrolysis of the product's ester functionality.
-
Unreacted Terephthalic acid monomethyl ester: Incomplete reaction.
-
The choice of synthetic route will depend on the availability of starting materials, desired purity, and scale of the reaction.
Troubleshooting Guide
Issue 1: My final product is contaminated with a significant amount of a water-insoluble, high-melting point solid.
Q: I've synthesized Methyl 4-(butylcarbamoyl)benzoate using the DCC coupling route (Route 2), and after workup, my product is contaminated with a white solid that is difficult to remove. What is this impurity and how can I get rid of it?
A: This is a classic issue when using dicyclohexylcarbodiimide (DCC) as a coupling agent. The insoluble white solid is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC reagent.
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. After the amine attacks this intermediate to form the desired amide, the DCC is released as DCU. DCU is notoriously insoluble in many common organic solvents, leading to its precipitation during the reaction and co-purification with the product.
Troubleshooting Protocol:
-
Filtration Prior to Workup: The majority of the DCU can be removed by filtering the reaction mixture before the aqueous workup. Since DCU is highly insoluble in solvents like dichloromethane (DCM) or ethyl acetate, a simple filtration can remove a significant portion of this byproduct.
-
Solvent Selection for Purification:
-
Trituration: Try suspending the crude product in a solvent in which your desired product is soluble, but the DCU is not. Diethyl ether or cold acetone can sometimes be effective.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
-
Alternative Coupling Agents: To avoid the issue of DCU altogether, consider using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup with a simple acid wash.
Issue 2: My NMR spectrum shows an additional set of aromatic signals and my mass spectrum has a peak corresponding to the loss of a methyl group.
Q: After purification, my product appears clean by TLC, but the 1H NMR shows two distinct sets of aromatic protons and the mass spectrum has a molecular ion peak at M-14. What is this impurity?
A: This impurity is likely 4-(butylcarbamoyl)benzoic acid . The loss of a methyl group (14 Da) is a strong indicator of ester hydrolysis.
Causality: The methyl ester of your target compound can be susceptible to hydrolysis, particularly if exposed to acidic or basic conditions during the aqueous workup, or if there is residual water in your solvents during a prolonged reaction time, especially at elevated temperatures.[2]
Troubleshooting Protocol:
-
Neutral Workup: Ensure that your aqueous workup is performed under neutral or near-neutral conditions. If you are using an acid or base wash to remove impurities, be sure to follow it with a wash with deionized water or brine to neutrality.
-
Anhydrous Conditions: Use anhydrous solvents for your reaction and ensure your starting materials are dry, especially if the reaction is heated for an extended period.
-
Purification:
-
Acid/Base Extraction: You can selectively remove the carboxylic acid impurity by dissolving your crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, making it water-soluble and partitioning it into the aqueous layer. Be sure to re-neutralize the organic layer with a water wash afterward to prevent hydrolysis of your desired ester.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the desired ester product. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Issue 3: I am using the acid chloride route (Route 1) and I am seeing a byproduct with a molecular weight corresponding to the addition of a second butylamine and the loss of HCl.
Q: My reaction of methyl 4-(chlorocarbonyl)benzoate with butylamine is showing a less polar spot on TLC and a mass spec peak that suggests a di-substituted product. What is happening?
A: You are likely forming N,N'-dibutylterephthalamide .
Causality: This side product arises if your starting material, methyl 4-(chlorocarbonyl)benzoate, is contaminated with terephthaloyl dichloride . Terephthaloyl dichloride has two acid chloride functionalities and can react with two equivalents of butylamine to form the diamide.
Troubleshooting Protocol:
-
Purity of Starting Material: The most critical step is to ensure the purity of your methyl 4-(chlorocarbonyl)benzoate starting material. If possible, analyze it by GC-MS or NMR to check for the presence of the di-acid chloride. If it is impure, you may need to purify it by distillation or recrystallization before use.
-
Stoichiometry Control: Using a slight excess of the methyl 4-(chlorocarbonyl)benzoate relative to the butylamine can help to minimize the formation of the di-substituted product if a small amount of di-acid chloride is present. However, this will leave you with unreacted acid chloride to remove.
-
Purification:
-
Column Chromatography: N,N'-dibutylterephthalamide is significantly less polar than your desired product. Therefore, it can be effectively separated by silica gel column chromatography.
-
Recrystallization: The difference in polarity and crystal packing between your product and the diamide may allow for separation by recrystallization.
-
Data Summary for Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (approx. ppm, CDCl3) |
| Methyl 4-(butylcarbamoyl)benzoate | C13H17NO3 | 235.28 | 8.0 (d, 2H), 7.8 (d, 2H), 3.9 (s, 3H), 3.4 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) |
| 4-(Butylcarbamoyl)benzoic acid | C12H15NO3 | 221.25 | 10-12 (br s, 1H), 8.1 (d, 2H), 7.9 (d, 2H), 3.4 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) |
| N,N'-Dibutylterephthalamide | C16H24N2O2 | 276.38 | 7.8 (s, 4H), 3.4 (t, 4H), 1.6 (m, 4H), 1.4 (m, 4H), 0.9 (t, 6H) |
| Terephthalic acid monomethyl ester | C9H8O4 | 180.16 | 10-12 (br s, 1H), 8.1 (d, 2H), 8.0 (d, 2H), 3.9 (s, 3H) |
Experimental Workflow Diagrams
Route 1: Acid Chloride Method
Mechanistic Insights into Side Reactions
Formation of N-Acylurea in DCC Coupling
The O-acylisourea intermediate is highly reactive. While it is susceptible to nucleophilic attack by the desired amine, it can also undergo an intramolecular acyl transfer, leading to the formation of a stable N-acylurea. This rearrangement is irreversible and represents a loss of starting material. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming a less reactive, but still activated, HOBt-ester intermediate.
References
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
¹³C NMR spectra of organic terephthalamides (TP, MTP, and BTP). (n.d.). ResearchGate. Retrieved from [Link]
-
4-Butylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Benzoic acid 4-((S)-2-tert-butylcarbamoyl-2-{(S) - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. (2015). Academia.edu. Retrieved from [Link]
-
Synthesis of Fatty Acid Methyl Esters Using Mixed Enzyme in a Packed Bed Reactor. (2018). PubMed. Retrieved from [Link]
-
Synthesis of Methyl benzoate with reaction mechanism. (2020). YouTube. Retrieved from [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Retrieved from [Link]
-
4-(Butylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (2022). National Institutes of Health. Retrieved from [Link]
-
What is best protocol to prepare a fatty acid methyl ester from a known (standard) fatty acid., e.g., palmitic acid (available in market)? (2018). ResearchGate. Retrieved from [Link]
-
(PDF) PREPARATION AND EVALUATION OF METHYL ESTERS DERIVED FROM DIFFERENT SOURCES. (2016). ResearchGate. Retrieved from [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (2017). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. Retrieved from [Link]
-
(PDF) Methyl 4-methylbenzoate. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis of methyl benzoate with substituents a,b. (2023). ResearchGate. Retrieved from [Link]
-
1 H-NMR spectrum of dibutyl phthalate. (n.d.). ResearchGate. Retrieved from [Link]
-
Figure A-2, [1H NMR Spectrum of Sample of Di-n-butyl Phthalate (Lot MKBB8432)]. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Figure A-3. 13 C NMR Spectrum of Sample of Di-n-butyl Phthalate (Lot... (2021). ResearchGate. Retrieved from [Link]
Sources
"Methyl 4-(butylcarbamoyl)benzoate" solubility problems and solutions
Welcome to the technical support center for Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work with this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your research.
Predicted Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to troubleshooting experimental challenges. As experimental data for Methyl 4-(butylcarbamoyl)benzoate is limited, we have compiled predicted values from reputable computational models to guide your work.
| Property | Predicted Value | Implication for Experimental Work |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| LogP (Octanol/Water Partition Coefficient) | 2.9 | Indicates poor aqueous solubility and a preference for lipophilic environments. |
| Melting Point | 135.5 °C | The compound is a solid at room temperature with a relatively high melting point, suggesting a stable crystal lattice that may require energy to disrupt for dissolution. |
| pKa (Most Basic) | 13.52 | The amide group is weakly basic. The compound's solubility will not be significantly affected by pH changes within the typical physiological range. |
| Aqueous Solubility | Predicted to be low | Challenges with dissolution in aqueous buffers and media are expected. |
| Organic Solvent Solubility | Predicted to be higher in organic solvents | Solvents like DMSO, DMF, and ethanol are likely to be more effective for creating stock solutions. |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Methyl 4-(butylcarbamoyl)benzoate.
Q1: I'm having trouble dissolving Methyl 4-(butylcarbamoyl)benzoate in my aqueous buffer for a cell-based assay. What should I do?
A1: This is a common issue given the compound's predicted high LogP of 2.9, which indicates poor water solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Step-by-Step Protocol for Preparing an Aqueous Working Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve Methyl 4-(butylcarbamoyl)benzoate in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Perform Serial Dilutions: If a very low final concentration is required, perform intermediate dilutions of the stock solution in the organic solvent.
-
Final Dilution into Aqueous Medium: Add the stock solution (or a dilution of it) dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Inspect for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles are observed, you may need to lower the final concentration or explore alternative formulation strategies.
Q2: Even with DMSO, my compound is precipitating out of my cell culture medium. What are my options?
A2: Precipitation upon dilution into aqueous media is a classic sign of a compound exceeding its kinetic solubility. The high melting point (predicted at 135.5 °C) suggests a stable crystal lattice that readily forms. Here are several strategies to overcome this:
-
Formulation with Solubilizing Excipients: For in vitro studies, consider the use of non-ionic surfactants or cyclodextrins.
-
Tween® 20 or Tween® 80: These surfactants can form micelles that encapsulate the compound, increasing its apparent solubility. A typical starting concentration in the final medium is 0.01-0.1%.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, enhancing its solubility.[1]
-
-
pH Adjustment (Limited Utility): Given the predicted high pKa of the amide proton (13.52), altering the pH within a physiologically relevant range (e.g., pH 6-8) is unlikely to significantly improve solubility.
-
Solid Dispersion Techniques: For more advanced applications, particularly in drug formulation, creating a solid dispersion can improve dissolution rates and bioavailability.[2] In this technique, the compound is dispersed in a polymer matrix. Common methods to prepare solid dispersions include spray drying and hot-melt extrusion.[2]
Q3: What is the best way to store Methyl 4-(butylcarbamoyl)benzoate?
A3: The compound is a solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light. If you have prepared a stock solution in an organic solvent like DMSO, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility-related problems.
Problem 1: Compound will not dissolve in the chosen organic solvent to create a stock solution.
Caption: Troubleshooting workflow for dissolving the compound in an organic solvent.
Problem 2: Precipitation occurs when diluting the organic stock solution into an aqueous medium.
Caption: Troubleshooting workflow for precipitation during dilution into aqueous media.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method can enhance the dissolution rate and apparent solubility of poorly water-soluble compounds like Methyl 4-(butylcarbamoyl)benzoate by dispersing them in a hydrophilic polymer matrix.[3]
Materials:
-
Methyl 4-(butylcarbamoyl)benzoate
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or Ethanol (solvent)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both Methyl 4-(butylcarbamoyl)benzoate and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a common solvent like methanol.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-60°C. This will result in a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can be characterized for its dissolution properties and compared to the unprocessed compound.
Protocol 2: Nanoparticle Formulation by Antisolvent Precipitation
Reducing particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate.[4]
Materials:
-
Methyl 4-(butylcarbamoyl)benzoate
-
A suitable solvent (e.g., acetone, where the compound is soluble)
-
An antisolvent (e.g., water, where the compound is poorly soluble)
-
A stabilizer (e.g., a non-ionic polymer like Poloxamer 188 or a surfactant like Tween® 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve Methyl 4-(butylcarbamoyl)benzoate in the solvent (e.g., acetone) to create a clear solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the antisolvent (water).
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase rapidly into the aqueous phase. The rapid change in solvent environment will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure.
-
Characterization: The resulting nanosuspension can be characterized for particle size, stability, and dissolution profile.
References
- Müller, R. H., & Keck, C. M. (2004). Challenges and solutions for the delivery of poorly soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 58(3), 265-278.
- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability. Pharmacological Reviews, 65(1), 315-499.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.
- Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future prospects. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(12), 2241-2253.
Sources
- 1. Methyl 4-[methyl(nitroso)carbamoyl]benzoate | C10H10N2O4 | CID 154085102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(butylcarbamoyloxy)benzoate | C13H17NO4 | CID 45270757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 4-(butylcarbamoyl)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(butylcarbamoyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of this amide coupling reaction, providing in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of Methyl 4-(butylcarbamoyl)benzoate typically involves the formation of an amide bond between monomethyl terephthalate (or a derivative) and n-butylamine. While seemingly straightforward, this reaction is susceptible to various factors that can impact its efficiency and outcome. This guide provides a structured approach to identifying and resolving common challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Problem 1: Low or No Product Yield
Q: I'm experiencing a significantly lower yield than expected, or in some cases, no formation of Methyl 4-(butylcarbamoyl)benzoate. What are the likely causes?
A: Low or no product yield in an amide coupling reaction is a common issue that can often be traced back to a few key factors.[1] These primarily involve inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid (monomethyl terephthalate) must be activated to facilitate the nucleophilic attack by n-butylamine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
-
Amine Deactivation: n-Butylamine is a good nucleophile, but it is also a base. It can react with the acidic carboxylic acid to form an ammonium salt. This protonation renders the amine non-nucleophilic and unable to participate in the amide bond formation.[2][3][4]
-
Hydrolysis: The presence of water in the reaction mixture can be detrimental. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing the formation of the desired amide.[1] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and the choice of base can significantly influence the reaction's success.[1]
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC/peaks in LC-MS other than the desired Methyl 4-(butylcarbamoyl)benzoate. What are these impurities and how can I minimize them?
A: The formation of impurities is a frequent challenge. Understanding their origin is key to mitigating their presence.
-
Unreacted Starting Materials: The most common impurities are often unreacted monomethyl terephthalate and residual coupling agents or their byproducts.
-
Side Reactions:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[5][6]
-
Epimerization/Racemization: While not applicable to this specific achiral synthesis, in chiral contexts, the use of certain coupling reagents can lead to racemization at the alpha-carbon of the carboxylic acid. Using additives like HOBt or OxymaPure can suppress this.[1]
-
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed back to a carboxylic acid if the workup or purification conditions are too acidic or basic, especially in the presence of water.[7]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of the synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Q1: What is the most common method for synthesizing Methyl 4-(butylcarbamoyl)benzoate?
The most prevalent and versatile method is the reaction of monomethyl terephthalate with n-butylamine using a coupling agent.[2] This approach offers mild reaction conditions and broad functional group tolerance. An alternative, though often harsher, method involves converting the monomethyl terephthalate to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with n-butylamine.[8][9]
Q2: How do I choose the right coupling reagent for this synthesis?
The choice of coupling reagent is critical for achieving high yields and purity.[1]
-
Carbodiimides (DCC, EDC): These are widely used and cost-effective.[4][5] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[6] However, they can sometimes lead to N-acylurea formation.[5][6]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are highly efficient and less likely to cause certain side reactions.[10] They are particularly useful for sterically hindered substrates.[11]
-
Aminium/Uronium Salts (HATU, HBTU): These are known for their high reactivity and rapid reaction times, often leading to excellent yields with minimal side products.[6][10][12]
Q3: What are the recommended solvents for this reaction?
Aprotic solvents are generally preferred to avoid unwanted side reactions.
-
Dichloromethane (DCM): A common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.
-
Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial for dissolving less soluble starting materials. However, its high boiling point can make it difficult to remove.
-
Tetrahydrofuran (THF): Another good option, though it must be anhydrous as it can contain peroxides.
Q4: Is a base required for this reaction?
Yes, a non-nucleophilic base is often essential. Its primary role is to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, thus preventing the protonation and deactivation of the n-butylamine.[8] Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1 equivalent) in anhydrous DCM.
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) followed by the dropwise addition of n-butylamine (1.1 equivalents).
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product with a suitable organic solvent like ethyl acetate or DCM.[1]
-
Purification: Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography or recrystallization.
| Reagent | Molar Equivalents | Purpose |
| Monomethyl terephthalate | 1.0 | Carboxylic acid starting material |
| n-Butylamine | 1.1 | Amine nucleophile |
| EDC | 1.2 | Coupling agent to activate the carboxylic acid |
| HOBt | 1.2 | Additive to suppress side reactions and improve efficiency |
| DIPEA | 2.5 | Non-nucleophilic base to neutralize acid and prevent amine protonation |
| Anhydrous DCM | - | Aprotic solvent |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude Methyl 4-(butylcarbamoyl)benzoate in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate/hexanes mixture).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Process
General Reaction Mechanism
Caption: General mechanism for amide bond formation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
LibreTexts. (2022). Preparation of Methyl Benzoate. Retrieved from [Link]
-
LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Carboxylic acid react with amine?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.fr]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hepatochem.com [hepatochem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Methyl 4-(butylcarbamoyl)benzoate Analytical Method Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Methyl 4-(butylcarbamoyl)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the chromatographic analysis of this compound. Our approach is rooted in explaining the fundamental causality behind experimental observations to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific issues you may encounter. We will primarily focus on High-Performance Liquid Chromatography (HPLC), the most common analytical technique for a molecule of this nature, with additional considerations for Gas Chromatography (GC).
Section 1: HPLC Method Troubleshooting
Methyl 4-(butylcarbamoyl)benzoate, with its ester and amide functionalities, presents unique challenges in reverse-phase HPLC. The following FAQs address the most common problems.
Question 1: My chromatographic peak for methyl 4-(butylcarbamoyl)benzoate is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is one of the most frequent issues in HPLC and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues. For an amide-containing molecule like this, the primary suspects are interactions with free silanol groups on the silica-based column packing material.
Causality Explained:
-
Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These sites are acidic and can form strong hydrogen bonds with the polar amide and ester groups of your analyte. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure Acetonitrile when the mobile phase is 40% Acetonitrile), it can cause localized distortion of the chromatographic band as it enters the column, leading to poor peak shape.
Troubleshooting Workflow:
The following decision tree provides a systematic approach to diagnosing and resolving peak tailing.
Caption: Workflow for Diagnosing Peak Tailing.
Actionable Solutions:
-
Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If peak shape improves, you were overloading the column.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still fully dissolves the analyte.
-
Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the silanol groups, reducing their ability to interact with your analyte.[1]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., "Type B" or "Type C" silica) have a much lower concentration of free silanols. Alternatively, columns with polar-embedded or amide-functionalized stationary phases are specifically designed to improve the peak shape of polar and basic compounds.[2]
Question 2: I am observing a drift in the retention time of my analyte from one injection to the next. What is causing this instability?
Answer:
Retention time stability is critical for reliable quantification and identification. Drifting retention times typically point to issues with the mobile phase composition, flow rate stability, or column temperature.[3]
Causality Explained:
-
Column Equilibration: If the column is not fully equilibrated to the starting mobile phase conditions before each injection, especially in gradient methods, the retention time will shift.[3]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., inaccurate mixing, evaporation of the more volatile component) will change the elution strength and thus the retention time.
-
Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[3]
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.[4]
Troubleshooting Protocol:
-
Ensure Adequate Equilibration: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Check Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurements. Keep solvent bottles capped to prevent evaporation. If mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
Monitor System Pressure: Watch the system pressure during a run. A fluctuating pressure reading often indicates a leak or a problem with the pump (e.g., air bubbles, failing check valves).
-
Use a Column Thermostat: Set the column compartment temperature to a stable value (e.g., 30 °C) to eliminate the influence of ambient temperature changes.[4]
Question 3: My HPLC baseline is noisy or drifting upwards, especially during a gradient run. How can I fix this?
Answer:
A stable baseline is essential for accurate integration and achieving low detection limits. Baseline issues can stem from the detector, the mobile phase, or contamination in the system.
Causality Explained:
-
Contaminated Mobile Phase: Using low-quality solvents or not filtering buffers can introduce impurities that elute during a gradient, causing a rising baseline or ghost peaks.
-
UV Absorbance of Solvents: Some organic solvents, particularly when using low UV wavelengths (e.g., < 220 nm), have significant absorbance. As the concentration of the organic solvent increases during a gradient, the baseline will rise.[3]
-
Detector Lamp Failure: An aging detector lamp can cause inconsistent light output, resulting in a noisy baseline.
-
System Contamination: Contaminants from previous injections can build up on the column and slowly bleed off, contributing to baseline noise and drift.
Actionable Solutions:
| Issue | Recommended Action | Scientific Rationale |
| Rising Baseline in Gradient | 1. Use high-purity, HPLC-grade solvents.2. Select a detection wavelength where mobile phase components have minimal absorbance.3. Run a blank gradient (without injection) to see if the baseline rise is inherent to the mobile phase. | Minimizes UV-absorbing impurities. Avoids measuring the changing solvent composition.[3] Isolates the problem to the solvents/system versus the sample. |
| Noisy Baseline | 1. Degas mobile phases thoroughly.2. Purge the pump to remove air bubbles.3. Check for leaks in the system.4. Check detector lamp energy/hours and replace if necessary. | Air bubbles passing through the detector flow cell cause refractive index changes, leading to noise spikes. A failing lamp produces unstable light intensity. |
| Ghost Peaks | 1. Run a robust column flushing procedure (see Protocol 1).2. Use a needle wash/seal wash solution that can effectively clean the injector.3. Ensure high-purity water and solvents are used for mobile phase and blanks. | Removes strongly retained contaminants from the column that may elute in subsequent runs. Prevents carryover from the autosampler. |
Section 2: GC Method Considerations
While HPLC is generally preferred, Gas Chromatography (GC) could be a viable alternative, particularly with a mass spectrometry (MS) detector.
Question 4: Is GC-MS a suitable method for Methyl 4-(butylcarbamoyl)benzoate, and what are the potential challenges?
Answer:
GC-MS is potentially suitable, but the thermal stability of the molecule is a key consideration.
Causality Explained:
-
Thermal Lability: The amide bond in the molecule could be susceptible to thermal degradation at high temperatures in the GC inlet or column. This would lead to poor reproducibility and the appearance of degradation product peaks in the chromatogram.
-
Volatility: The molecule's boiling point will determine the required GC oven temperatures. A preliminary volatility assessment is necessary.
Recommended Starting Point for GC-MS Method Development:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | Start low (e.g., 200-220 °C) and increase cautiously. | Minimizes the risk of on-inlet thermal degradation. |
| Column | Mid-polarity column (e.g., 5% Phenyl Polysiloxane - DB-5/HP-5ms) | A good general-purpose column for a wide range of compounds. |
| Oven Program | Start at ~100 °C, ramp at 10-20 °C/min to ~280 °C. | Provides good separation while minimizing time at high temperatures. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min). | Inert carrier gas is essential. |
| Detection | Mass Spectrometry (MS) | Provides mass information for confident peak identification and can help identify any degradation products.[5] |
Troubleshooting Workflow for GC Analysis:
Sources
- 1. Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 4-(butylcarbamoyl)benzoate" experimental reproducibility issues
Technical Support Center: Methyl 4-(butylcarbamoyl)benzoate
A Senior Application Scientist's Guide to Overcoming Experimental Reproducibility Issues
Welcome to the technical support center for Methyl 4-(butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter reproducibility challenges during the synthesis, purification, and characterization of this compound. As a key intermediate in various synthetic pathways, ensuring its consistent and high-purity production is paramount.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality of common experimental failures and offers robust troubleshooting strategies.
Section 1: Synthesis & Reaction Troubleshooting
The synthesis of Methyl 4-(butylcarbamoyl)benzoate, typically achieved via the amidation of a methyl terephthalate derivative with n-butylamine, can be deceptively complex. The direct amidation of unactivated esters is often challenging due to the high stability of the ester functional group.[2][3] This section addresses the most common hurdles encountered during the reaction phase.
Q1: My reaction shows low or no conversion of the starting methyl ester. What are the primary causes and how can I resolve this?
A1: Low conversion is the most frequently reported issue and typically stems from suboptimal reaction conditions that fail to overcome the activation energy of the amidation reaction. Esters are relatively poor electrophiles, and the methoxide leaving group is not as favorable as, for instance, a halide.[4]
Root Cause Analysis & Solutions:
-
Insufficient Thermal Energy: Direct amidation often requires high temperatures to proceed without a catalyst.[5] If you are running the reaction at or below the boiling point of your solvent, you may not be providing enough energy.
-
Solution: Increase the reaction temperature by switching to a higher-boiling solvent (e.g., toluene, xylene, or DMF) and refluxing for an extended period (12-24 hours). Monitor for thermal decomposition of your starting materials.
-
-
Inadequate Catalysis/Promotion: The reaction can be significantly accelerated.
-
Base-Promoted Methods: Strong, non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity, or interact with the ester to facilitate the reaction. Potassium tert-butoxide (t-BuOK) in DMSO is a reported system for promoting amidation of esters.[3]
-
Lewis Acid Catalysis: Lewis acids can activate the ester's carbonyl group, making it more electrophilic. However, they can also complex with the amine, so this approach requires careful selection and stoichiometry.
-
Transition Metal Catalysis: Modern methods utilize catalysts like ruthenium complexes that can facilitate amide bond formation under milder conditions.[6]
-
-
Reversibility and Equilibrium: The reaction can be reversible. The formation of methanol as a byproduct can, under certain conditions, shift the equilibrium back towards the starting materials.
-
Solution: If feasible for your setup, consider removing methanol from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus, although this is more common in esterification.
-
Q2: I'm observing a significant amount of the di-substituted byproduct, 1,4-bis(butylcarbamoyl)benzene. How can I improve selectivity for the desired mono-amide product?
A2: This is a classic selectivity problem when using a symmetrical starting material like dimethyl terephthalate. The initial product, Methyl 4-(butylcarbamoyl)benzoate, still possesses a reactive ester group that can undergo a second amidation.
Strategies for Enhancing Mono-substitution:
-
Stoichiometric Control (The Simplest Approach):
-
Method: Use a molar excess of the starting diester relative to the amine. A diester-to-amine ratio of 2:1 to 4:1 is a good starting point. This statistically favors the mono-amidation.
-
Causality: By limiting the amount of the nucleophile (n-butylamine), the probability of a second reaction on the already-formed mono-amide is significantly reduced. The trade-off is a lower overall conversion based on the diester, requiring efficient separation of the product from a large amount of unreacted starting material.
-
-
Controlled Addition of the Amine:
-
Method: Instead of adding all the n-butylamine at once, add it slowly (e.g., via a syringe pump) to the heated solution of the diester over several hours.
-
Causality: This technique keeps the instantaneous concentration of the amine low, which kinetically disfavors the second, slower amidation reaction.
-
Q3: My reaction is generating 4-(butylcarbamoyl)benzoic acid instead of the desired methyl ester. What is causing this hydrolysis?
A3: The presence of the carboxylic acid indicates that the methyl ester group is being hydrolyzed. This is a common side reaction, especially if the reaction conditions are not strictly anhydrous or if the work-up procedure is flawed.
Troubleshooting Hydrolysis:
-
Water in Reagents/Solvents: Water is the primary culprit. It can act as a nucleophile, particularly at high temperatures or in the presence of acid or base catalysts, leading to ester hydrolysis.[7][8]
-
Preventative Action: Ensure all solvents are rigorously dried before use (e.g., using molecular sieves or distillation). Use freshly opened, anhydrous grade reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Basic Work-up Conditions: Washing the reaction mixture with a strong aqueous base (like NaOH or KOH) to remove acidic impurities can saponify (base-catalyzed hydrolysis) the ester product.[9]
-
Corrective Action: Use a milder base for the aqueous wash, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10] Perform the wash at room temperature or below and minimize the contact time between the organic layer and the basic aqueous solution.
-
Section 2: Purification & Isolation Challenges
Even with a successful reaction, isolating a pure, crystalline product can be a significant hurdle.
Q4: I'm having difficulty separating my product from the unreacted starting diester (e.g., dimethyl terephthalate). What purification strategy do you recommend?
A4: The structural similarity and close polarity of the mono-amide product and the starting diester make separation by standard silica gel chromatography challenging.
Recommended Purification Workflow:
-
Acid/Base Extraction: This exploits the (albeit weak) basicity of the amide nitrogen.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired amide product may be partially protonated and pulled into the aqueous layer, while the neutral diester remains in the organic layer. Neutralize the acidic aqueous layer with a base to precipitate the product. Caution: This method can risk ester hydrolysis.
-
-
Recrystallization (Preferred Method): This is often the most effective method for separating compounds with different solubilities.
-
Solvent Screening: The key is to find a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the starting material remains soluble or is highly insoluble.
-
Suggested Systems: Start with a mixed solvent system like Ethyl Acetate/Hexanes or Toluene/Hexanes. Dissolve the crude material in the minimum amount of hot ethyl acetate or toluene, then slowly add hexanes until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Section 3: Characterization & Purity Analysis
Inconsistent analytical data is a clear sign of reproducibility issues.
Q5: My ¹H NMR spectrum looks complex. What are the key peaks I should be looking for to confirm the structure of Methyl 4-(butylcarbamoyl)benzoate?
A5: A clean ¹H NMR spectrum is the best confirmation of your product's identity and purity. Below is a table of expected chemical shifts. The presence of peaks for both starting materials and the product can indicate an incomplete reaction.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (adjacent to -COOCH₃) | ~8.1 | Doublet | 2H | The two aromatic protons are deshielded by the ester group. |
| Aromatic (adjacent to -CONH) | ~7.9 | Doublet | 2H | These protons are slightly less deshielded than those next to the ester. |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | A sharp, characteristic peak for the methyl ester. |
| Methylene (-NH-CH₂ -) | ~3.4 | Triplet (or q) | 2H | Coupled to the adjacent CH₂ and the NH proton. May appear as a quartet if coupling to NH is resolved. |
| Butyl Chain (-CH₂-CH₂-CH₂-) | ~1.6 | Multiplet | 2H | Middle methylene groups of the butyl chain. |
| Butyl Chain (-CH₂-CH₂-CH₂-) | ~1.4 | Multiplet | 2H | |
| Amide Proton (-NH -) | ~6.0 - 8.5 | Broad Singlet/Triplet | 1H | Often broad and can exchange with D₂O. Its position is highly dependent on solvent and concentration. |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H | Characteristic upfield triplet for the terminal methyl group. |
Note: These are approximate values and can vary based on the solvent used (e.g., CDCl₃, DMSO-d₆).
Section 4: Experimental Protocols & Visual Workflows
To ensure the highest chance of success, follow validated, step-by-step procedures.
Workflow for Synthesis and Purification
Caption: Recommended workflow for synthesis and purification.
Protocol 1: Recommended Synthesis of Methyl 4-(butylcarbamoyl)benzoate
This protocol focuses on maximizing selectivity for the mono-amide product using stoichiometric control.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl terephthalate (19.4 g, 100 mmol, 2.0 eq) and toluene (100 mL).
-
Reagent Addition: Begin stirring the suspension and add n-butylamine (3.66 g, 50 mmol, 1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) every 4-6 hours. The reaction is typically complete after 18-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), followed by brine (1 x 50 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the resulting crude solid from a hot mixture of toluene and hexanes to yield pure Methyl 4-(butylcarbamoyl)benzoate as a white crystalline solid.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low synthesis yield.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed? [Online] Available at: [Link]
-
Pascale, R., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Online] Available at: [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? [Online] Available at: [Link]
-
Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Online] Available at: [Link]
-
MDPI. (n.d.). Special Issue : Synthetic Transformations of Amides and Esters in Organic Synthesis. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. [Online] Available at: [Link]
-
ResearchGate. (2021). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). [Online] Available at: [Link]
-
PurityChem. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Transformations of Amides and Esters in Organic Synthesis | Molecules | MDPI [mdpi.com]
- 3. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. homework.study.com [homework.study.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 4-(butylcarbamoyl)benzoate
Welcome to the technical support center for the scale-up synthesis of Methyl 4-(butylcarbamoyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or full production. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure a robust, safe, and efficient scale-up process.
Synthesis Overview and Baseline Protocol
The most common and industrially viable route for synthesizing Methyl 4-(butylcarbamoyl)benzoate is the acylation of n-butylamine with a derivative of terephthalic acid monomethyl ester. The acid chloride route is often preferred for its high reactivity and yield.[1][]
Reaction Scheme:
-
Step 1: Acid Chloride Formation (Optional if starting from acid chloride)
-
Monomethyl terephthalate is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form methyl 4-(chloroformyl)benzoate.[1]
-
-
Step 2: Amide Formation
Graphical Workflow of Amide Formation
The following diagram outlines the key stages of the amide formation step, from reactant charging to product isolation.
Caption: Key stages in the scale-up synthesis of Methyl 4-(butylcarbamoyl)benzoate.
Baseline Laboratory Protocol (Illustrative)
-
Preparation: A reactor is charged with methyl 4-(chloroformyl)benzoate (1.0 eq) and toluene (5 volumes). The solution is cooled to 0-5 °C.
-
Amine Addition: A solution of n-butylamine (1.05 eq) and triethylamine (1.1 eq) in toluene (2 volumes) is prepared and added dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[4]
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction completion is monitored by HPLC or TLC.
-
Work-up: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is recrystallized from a suitable solvent system (e.g., toluene/heptane) to yield pure Methyl 4-(butylcarbamoyl)benzoate.
Scale-Up FAQs & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis.
Reaction Control & Exothermicity
Q1: My reaction is showing a strong, difficult-to-control exotherm upon adding the amine solution. How can I manage this?
A1: This is a critical safety and quality concern. The reaction between an acid chloride and an amine is highly exothermic.[] A thermal runaway can occur if the heat generated exceeds the heat removal capacity of the reactor.[4]
-
Causality: The rapid, uncontrolled formation of the amide bond releases a significant amount of energy. Poor mixing can create localized "hot spots" where the reaction rate accelerates dangerously.
-
Troubleshooting Steps:
-
Reduce Addition Rate: This is the most critical parameter. Slowing the addition of the n-butylamine/base solution allows the reactor's cooling system to keep pace with heat generation.[4]
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is operating at maximum efficiency. Check for sufficient flow and the temperature of the cooling fluid. Flow chemistry reactors, with their high surface-area-to-volume ratio, offer superior heat management for highly exothermic reactions.[5]
-
Dilution: Increasing the solvent volume can help buffer the temperature increase by increasing the thermal mass of the reaction mixture. However, this may impact downstream processing and cycle time.
-
Reverse Addition: In some cases, adding the acid chloride solution to the amine solution can provide better control, although this may affect the impurity profile. A feasibility study is recommended.
-
Product Purity & Side Reactions
Q2: My final product is contaminated with 4-(butylcarbamoyl)benzoic acid. What is the cause and how can I prevent it?
A2: The presence of the carboxylic acid impurity indicates hydrolysis of the acid chloride starting material or, less commonly, the final ester product.
-
Causality: Methyl 4-(chloroformyl)benzoate is highly sensitive to moisture. Any water present in the solvent, reagents (especially the amine or base), or from atmospheric exposure can lead to hydrolysis, forming the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Triethylamine should be stored over potassium hydroxide (KOH). Ensure the reactor is dry before charging reagents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reactor.
-
Removal during Work-up: This acidic impurity can be effectively removed during the work-up. An additional wash with a dilute base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer.[6]
-
Q3: HPLC analysis shows an unknown impurity with a higher molecular weight. What could it be?
A3: A likely high-molecular-weight impurity is the diacylated byproduct, formed from the reaction of a second molecule of the acid chloride with the newly formed amide. This is more common with primary amines.
-
Causality: This can occur in areas of poor mixing where there is a high localized concentration of the acid chloride relative to the primary amine.
-
Troubleshooting Steps:
-
Optimize Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous solution. The location of the subsurface addition of the amine is critical; it should be added to a point of high turbulence.
-
Control Stoichiometry: Using a slight excess of the n-butylamine (e.g., 1.05 equivalents) can help minimize the presence of unreacted acid chloride at the end of the reaction.
-
Work-up & Product Isolation
Q4: I am struggling with a persistent emulsion during the aqueous work-up after quenching the reaction. How can I resolve this?
A4: Emulsions are common in reactions that generate salts (e.g., triethylamine hydrochloride) and involve vigorous mixing of organic and aqueous phases.[7]
-
Causality: The salt byproduct can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets and preventing phase separation.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[7]
-
Filtration: If the emulsion is caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can help break it.
-
Reduce Agitation: During the wash steps, use gentle mixing instead of vigorous agitation to minimize emulsion formation.
-
Solvent Addition: Adding a small amount of a different solvent (e.g., ethyl acetate if using toluene) can sometimes alter the interfacial tension and aid separation.
-
Q5: My product crashes out as a very fine powder during crystallization, making it slow to filter and difficult to dry. How can I improve the crystal morphology?
A5: The formation of fine particles is typically due to rapid, uncontrolled crystallization, where nucleation significantly outpaces crystal growth.[8][9]
-
Causality: This happens when the solution becomes supersaturated too quickly, for example, by cooling too fast or adding an anti-solvent too rapidly.[9][10] Impurities can also sometimes inhibit proper crystal growth.[11]
-
Troubleshooting Steps:
-
Control Cooling Rate: Implement a slow, controlled cooling profile. A linear or staged cooling ramp is often effective. For example, cool from 80 °C to 50 °C over 2 hours, then to 20 °C over 3 hours.[12]
-
Optimize Solvent System: Ensure you are using an appropriate solvent/anti-solvent ratio. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Seeding: Introduce a small quantity of pure product crystals ("seeds") at a temperature where the solution is just beginning to become saturated. This encourages growth on existing crystals rather than spontaneous nucleation of new ones.[8]
-
Aging/Digestion: Hold the crystal slurry at a constant temperature (e.g., room temperature or 0 °C) for several hours with gentle agitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.
-
Summary of Key Process Parameters
For a successful and reproducible scale-up, careful control of Critical Process Parameters (CPPs) is essential. The table below summarizes the key parameters for this synthesis.
| Parameter | Recommended Range/Control | Rationale & Impact on Quality/Safety |
| Reactant Stoichiometry | n-Butylamine: 1.02-1.05 eqBase: 1.05-1.10 eq | Ensures complete conversion of the limiting reagent (acid chloride). Excess amine minimizes diacylation. Excess base neutralizes all HCl generated. |
| Reaction Temperature | 0-15 °C during addition20-25 °C for reaction | Controls reaction rate and exotherm.[4] Lower temperatures minimize side reactions. |
| Addition Rate | 1-4 hours (scale-dependent) | Primary method for controlling the reaction exotherm and preventing thermal runaway.[4] Ensures good mixing and avoids localized concentration gradients. |
| Agitation Speed | Sufficient for good mixing (scale-dependent) | Prevents hot spots and localized concentrations, which can lead to impurity formation. Ensures efficient heat transfer to the reactor jacket. |
| Crystallization Cooling Rate | 5-20 °C per hour | Controls crystal size and morphology.[10] Slower cooling promotes the growth of larger, more easily filterable crystals and improves purity.[8] |
References
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (n.d.). Request PDF. Retrieved January 14, 2026, from [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
-
Li, B., et al. (2008). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved January 14, 2026, from [Link]
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2017). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (2016). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. Retrieved January 14, 2026, from [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 14, 2026, from [Link]
-
This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of 4-methyl-benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 14, 2026, from [Link]
-
Removing Excess Acetic Anhydride from Acylation reaction?. (2018). Reddit. Retrieved January 14, 2026, from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (2019). UCL Discovery. Retrieved January 14, 2026, from [Link]
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. Retrieved January 14, 2026, from [Link]
-
First time synthesis, first time work-up and purification. (2021). Reddit. Retrieved January 14, 2026, from [Link]
-
Tank Crystallizer Troubleshooting: Common Issues and Solutions. (2023). Jinzong Machinery. Retrieved January 14, 2026, from [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. Retrieved January 14, 2026, from [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (2021). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Crystallization & Precipitation. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (n.d.). Request PDF. Retrieved January 14, 2026, from [Link]
-
synthesis of amides from acid chlorides. (2019). YouTube. Retrieved January 14, 2026, from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Scope of the reaction. (n.d.). -ORCA. Retrieved January 14, 2026, from [Link]
-
Acylation of Toluene with Acetic Anhydride over Beta Zeolites: Influence of Reaction Conditions and Physicochemical Properties of the Catalyst. (2002). Request PDF. Retrieved January 14, 2026, from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020). YouTube. Retrieved January 14, 2026, from [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem. Retrieved January 14, 2026, from [Link]
- Synthesis method of N-tert-butyl benzene sulfonamide. (2017). Google Patents.
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. achievechem.com [achievechem.com]
- 10. mt.com [mt.com]
- 11. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
"Methyl 4-(butylcarbamoyl)benzoate" storage and handling best practices
Technical Support Center: Methyl 4-(butylcarbamoyl)benzoate
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for handling and storing Methyl 4-(butylcarbamoyl)benzoate. Given that specific public data for this compound is limited, this document synthesizes best practices derived from the chemical properties of analogous structures, such as benzoate esters and N-substituted benzamides, to ensure a conservative and safety-first approach in your research.
Disclaimer: This guide is for informational purposes. The information is based on related chemical structures and general laboratory safety principles. You are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for authoritative guidance.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Q1: What are the optimal long-term storage conditions for Methyl 4-(butylcarbamoyl)benzoate?
Proper storage is crucial for maintaining the chemical integrity of your sample. Based on the stability of related benzoate esters, we recommend the following conditions:
-
Temperature: Store in a cool location. Refrigeration (2-8°C) is advisable to minimize the rate of potential degradation. Avoid freezing unless the SDS specifies it is safe, as this can cause precipitation or phase separation in liquid samples.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes the risk of slow oxidation or reaction with atmospheric moisture.
-
Container: Keep the compound in its original, tightly sealed container.[1][2] For compounds that may be light-sensitive, using an amber vial or storing the container in a dark place is a good precautionary measure.
Why these conditions? The ester and amide functional groups in the molecule can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic contaminants. Cool, dry, and inert conditions slow down these potential degradation pathways, ensuring the purity and stability of the compound for your experiments.
Q2: I noticed the solid material has clumped together/discolored slightly. Is it still usable?
This may indicate moisture absorption or degradation. Before using the material, it is critical to assess its purity.
-
Visual Inspection: Note any significant changes from the original appearance.
-
Purity Check: Perform a quick purity analysis, such as Thin Layer Chromatography (TLC) or melting point determination, comparing it to the specifications on the certificate of analysis.
-
Decision: If impurities are detected or the melting point has broadened/depressed, the compound may be compromised. Using a degraded sample could lead to failed experiments or irreproducible results. When in doubt, it is best to use a fresh, uncompromised lot.
The decision-making process for assessing compound stability is outlined below.
Caption: Decision workflow for assessing compound stability.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
While specific toxicity data is unavailable, a conservative approach is mandatory. Handle Methyl 4-(butylcarbamoyl)benzoate with the same precautions as other potentially hazardous laboratory chemicals.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3] | Protects eyes from accidental splashes of the solid or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for tears or holes before use.[1][3] | Prevents direct skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for handling small quantities of solid. Use in a certified chemical fume hood.[1] | A fume hood provides primary containment to prevent inhalation of any dust or aerosols. |
Q4: What are the primary exposure risks and what first aid measures should be taken?
The primary risks are accidental inhalation, skin/eye contact, and ingestion.[2]
-
Inhalation: May cause respiratory tract irritation. If inhaled, move the person to fresh air.[1]
-
Skin Contact: May cause irritation. In case of contact, immediately wash the skin with plenty of soap and water.[4] Remove contaminated clothing.[1]
-
Eye Contact: May cause serious eye irritation. Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4]
-
Ingestion: Harmful if swallowed.[5] Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[6]
In all cases of exposure, seek medical advice if symptoms persist. [1]
Troubleshooting Experimental Issues
Problem: The compound is not dissolving in my intended solvent.
Potential Cause & Solution: Benzoate esters are typically soluble in a range of organic solvents but have poor solubility in water.[7]
-
Review Solvent Choice: Methyl 4-(butylcarbamoyl)benzoate is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol. It is expected to be poorly soluble in water.
-
Start Small: Always perform a small-scale solubility test before preparing a large stock solution.
-
Gentle Assistance: If solubility is slow, gentle warming or sonication can be used, provided the compound is thermally stable. Check the SDS for decomposition information.
-
Consider Polarity: The butylcarbamoyl group adds some nonpolar character, while the methyl ester and amide provide polarity. A solvent of intermediate polarity may work best.
Problem: I'm observing an unexpected side reaction or product degradation in my experiment.
Potential Cause & Solution: The compound's ester and amide functionalities are key to its reactivity.
-
Check for Incompatibilities: Ensure that no strong acids, strong bases, or strong oxidizing agents are present in your reaction mixture, as these can cleave the ester or amide bonds.[8][9]
-
pH Sensitivity: The stability of the compound in solution is likely pH-dependent. Hydrolysis of the ester can occur under strongly acidic or basic conditions. Buffer your system if necessary.
-
Contaminants: Ensure all glassware is clean and dry, and that solvents are of high purity and free from water, which could participate in hydrolysis.
Protocols and Procedures
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Confirm you are wearing the required PPE (lab coat, gloves, safety glasses).
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have the compound's SDS readily accessible.
-
-
Calculation:
-
Determine the molecular weight (MW) of Methyl 4-(butylcarbamoyl)benzoate.
-
Calculate the mass needed for your desired volume and concentration.
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
-
Procedure:
-
Weigh the calculated amount of the solid compound into a clean, dry, and appropriately sized vial (e.g., a 1.5 mL glass vial).
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, the solution may be gently warmed (e.g., to 37°C) for a few minutes.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw completely and vortex to ensure homogeneity.
-
Chemical Safety Workflow
The following diagram outlines a general workflow for handling a chemical spill, which should be adapted to your institution's specific protocols.
Caption: General workflow for responding to a chemical spill.
References
-
Dr J Pharmachem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
De Hekserij. (n.d.). Methyl benzoate Safety Data Sheet. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Global Safety Management. (2011). Material Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2014). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
-
PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.fr [fishersci.fr]
- 3. jpharmachem.com [jpharmachem.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methyl 4-(butylcarbamoyl)benzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. Its inherent versatility allows for structural modifications that can significantly modulate biological activity, leading to compounds with applications ranging from anticancer to antimicrobial therapies. This guide provides an in-depth comparative analysis of the efficacy of analogs of Methyl 4-(butylcarbamoyl)benzoate, a representative N-alkyl benzamide derivative. By examining the structure-activity relationships (SAR) of closely related compounds, we aim to provide a rational framework for the design and development of novel benzamide-based therapeutics.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives have garnered significant attention in drug discovery due to their ability to interact with a wide range of biological targets. The core structure, consisting of a benzene ring attached to an amide group, provides a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[1][2][3]
This guide will focus on analogs of Methyl 4-(butylcarbamoyl)benzoate, exploring how modifications to the N-alkyl chain, the benzoate moiety, and other structural features impact their efficacy in two key therapeutic areas: cancer and microbial infections.
Comparative Efficacy in Oncology
Numerous N-substituted benzamide derivatives have demonstrated potent antitumor activities, with several mechanisms of action identified.[4] A prominent mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][5][6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[2] Additionally, some benzamides have been shown to target other key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Structure-Activity Relationship (SAR) for Anticancer Activity
Systematic studies on N-substituted benzamides have revealed key structural features that govern their anticancer potency.
-
The N-Substituent: The nature of the substituent on the amide nitrogen is critical for activity. For HDAC inhibitors, this group often interacts with the surface of the enzyme. The length and branching of an alkyl chain, such as the butyl group in our topic compound, can influence binding affinity and cellular permeability.
-
The Benzoyl Ring: Substituents on the benzoyl ring can significantly impact efficacy. For instance, in a series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275), it was found that a 2-substituent on the phenyl ring is critical for antiproliferative activity.[7] Conversely, the presence of a chlorine atom or a nitro group on the same ring was shown to decrease activity.[7]
-
The Linker: The nature of the chemical group connecting the benzoyl ring to a potential zinc-binding group (in the case of metalloenzyme inhibitors like HDACs) also plays a crucial role.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of benzamide analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Analog Class | Cell Line | Assay | IC50 (µM) | Reference(s) |
| N-substituted benzamide derivatives | MCF-7 (Breast) | MTT | Varies | [7] |
| N-substituted benzamide derivatives | A549 (Lung) | MTT | Varies | [7] |
| N-substituted benzamide derivatives | K562 (Leukemia) | MTT | Varies | [7] |
| N-substituted benzamide derivatives | MDA-MB-231 (Breast) | MTT | Varies | [7] |
| Methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate | Breast Cancer Cell Lines | Cytotoxicity | ~15 | [8] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | MCF-7 (Breast) | Cytotoxicity | Dose-dependent reduction in proliferation | [9] |
Note: The IC50 values for the N-substituted benzamide derivatives from the referenced study varied depending on the specific substitutions.
Mechanism of Action: HDAC Inhibition
A key mechanism through which many benzamide analogs exert their anticancer effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes. Benzamide-based HDAC inhibitors typically function by chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[2][5]
Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of benzamide analogs against HDAC enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., Tris-based) at the optimal pH for HDAC activity.
- HDAC Enzyme: Use purified recombinant human HDAC1. Dilute the enzyme to the desired concentration in assay buffer.
- HDAC Substrate: Utilize a fluorogenic acetylated lysine substrate.
- Developer Solution: This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. It should also contain a potent HDAC inhibitor, such as Trichostatin A, to stop the HDAC reaction.[10]
- Test Compounds: Prepare stock solutions of the benzamide analogs in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure:
- In a 96-well microplate, add the diluted HDAC1 enzyme to the appropriate wells.
- Add the test compounds at various concentrations to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Trichostatin A).
- Initiate the reaction by adding the HDAC substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
- Stop the reaction by adding the developer solution.
- Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.[10]
3. Data Analysis:
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 440-465 nm emission).[10]
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of a Key Signaling Pathway: EGFR Inhibition
Some benzamide analogs may also exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is a common feature of many cancers.
Caption: EGFR signaling pathway and its inhibition by benzamide analogs.
Comparative Efficacy in Antimicrobial Applications
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. N-substituted benzamides have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[3][11]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of benzamide derivatives is highly dependent on their chemical structure.
-
N-Alkyl Chain Length: Studies on N-alkyl amides and amines have shown that the length of the alkyl chain is a critical determinant of antimicrobial activity, with compounds having a chain length of 11 to 15 carbons often exhibiting the highest potency.[12][13] The butyl group in "Methyl 4-(butylcarbamoyl)benzoate" is shorter than this optimal range, suggesting that analogs with longer alkyl chains may exhibit enhanced antimicrobial activity.
-
Substituents on the Benzoyl Ring: Modifications to the benzoyl ring can also influence antimicrobial efficacy. For example, a study on a series of synthesized benzamide derivatives showed that specific substitutions led to significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3]
-
Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for the penetration of the bacterial cell wall and membrane.
Quantitative Comparison of Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected benzamide analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference(s) |
| 5a (a 4-hydroxy-N-phenylbenzamide) | B. subtilis | 25 | 6.25 | [3] |
| 5a (a 4-hydroxy-N-phenylbenzamide) | E. coli | 31 | 3.12 | [3] |
| 6b (an N-p-tolylbenzamide) | E. coli | 24 | 3.12 | [3] |
| 6c (an N-(4-bromophenyl)benzamide) | B. subtilis | 24 | 6.25 | [3] |
Mechanism of Action: Inhibition of FtsZ
A key target for many antimicrobial benzamides is the bacterial cell division protein FtsZ.[11][14] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the division site, which is critical for bacterial cytokinesis.[15][16] By binding to FtsZ, these benzamide derivatives can disrupt its polymerization and the assembly of the Z-ring, leading to cell filamentation and ultimately bacterial death.[14]
Experimental Protocol: FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of a compound to inhibit the polymerization of FtsZ into protofilaments.
1. Reagent Preparation:
- Polymerization Buffer: A buffer containing GTP and MgCl2 to support FtsZ polymerization (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
- FtsZ Protein: Purified FtsZ protein.
- GTP Solution: A stock solution of GTP.
- Test Compounds: Serial dilutions of the benzamide analogs in a suitable solvent.
2. Assay Procedure:
- In a cuvette, mix the FtsZ protein and the test compound at various concentrations in the polymerization buffer.
- Equilibrate the mixture at the desired temperature (e.g., 37°C).
- Initiate polymerization by adding GTP.
- Immediately monitor the change in light scattering at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer or a dedicated light scattering instrument.
3. Data Analysis:
- The increase in light scattering is proportional to the extent of FtsZ polymerization.
- Compare the rate and extent of polymerization in the presence of the test compounds to a vehicle control.
- Determine the IC50 value for inhibition of polymerization by plotting the initial rate of polymerization against the logarithm of the inhibitor concentration.
Visualization of the Antimicrobial Mechanism of Action
The inhibition of FtsZ polymerization by benzamide analogs disrupts the formation of the Z-ring, a critical step in bacterial cell division.
Caption: Inhibition of FtsZ polymerization by benzamide analogs.
Synthesis of Methyl 4-(alkylcarbamoyl)benzoate Analogs
The synthesis of Methyl 4-(butylcarbamoyl)benzoate and its analogs can be achieved through several standard organic chemistry transformations. A common and efficient method involves the acylation of an appropriate amine with a derivative of 4-carboxybenzoic acid methyl ester.
Experimental Protocol: General Synthesis of Methyl 4-(alkylcarbamoyl)benzoates
1. Materials and Reagents:
- Methyl 4-(chlorocarbonyl)benzoate (or 4-carboxybenzoic acid methyl ester activated with a coupling agent)
- Alkylamine (e.g., butylamine for the synthesis of the topic compound)
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
2. Reaction Procedure:
- Dissolve the alkylamine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate in the same solvent to the cooled amine solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
3. Work-up and Purification:
- Quench the reaction with water or a dilute aqueous acid solution.
- Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired Methyl 4-(alkylcarbamoyl)benzoate.
Conclusion and Future Directions
The analogs of Methyl 4-(butylcarbamoyl)benzoate represent a rich chemical space for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining their anticancer and antimicrobial efficacy. The length of the N-alkyl chain and the substitution pattern on the benzoyl ring are key parameters that can be fine-tuned to optimize potency and selectivity.
Future research in this area should focus on the synthesis and evaluation of a broader range of N-alkyl-4-carbamoylbenzoate analogs to establish more precise quantitative structure-activity relationships. Investigating their effects on a wider panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds with superior therapeutic potential. Furthermore, detailed mechanistic studies, including the elucidation of their interactions with specific molecular targets through techniques like X-ray crystallography and molecular modeling, will provide invaluable insights for the rational design of the next generation of benzamide-based drugs.
References
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
- BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- ResearchGate. (2018).
- Roche.
- BenchChem. (2025).
- Saito, A., Yamashita, T., Mariko, Y., Nosaka, Y., Tsuruo, T., & Nakanishi, O. (1999). A Synthetic Quinoline-Type Compound, MS-275, with a Novel Covalent Modifying Linker, Is a Potent Inhibitor of Histone Deacetylase. Journal of Medicinal Chemistry, 42(16), 3094-3096.
- Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit.
- Promega Corporation. (2016). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- Wang, Z., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2236-2242.
- BenchChem. methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)
- Ghafouri, H., et al. (2024).
- ResearchGate. Figure 5. Simplified benzamide FtsZ inhibitors with enhanced affinity....
- Ghafouri, H., et al. (2024).
- Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit.
- Ghafouri, H., et al. (2024).
- Andreu, J. M., et al. (2017). A benzamide-dependent ftsZ mutant reveals residues crucial for Z-ring assembly. Molecular Microbiology, 105(3), 437-452.
- BenchChem. (2025). Application Notes and Protocols for Measuring HDAC Inhibition by FR234938.
- Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 1-9.
- EpigenTek. HDAC Activity/Inhibition Assay Kit (Fluorometric).
- Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
- ResearchG
- Artola, M., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences, 22(21), 11599.
- Du, S., et al. (2024). FtsZ as a novel target for antibiotics development: Promises and challenges. MedComm, 5(1), e461.
- Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
- Güneş, H. S., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992.
- Islam, M. R., et al. (2021). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Asian Pacific Journal of Cancer Prevention, 22(11), 3629-3638.
- Gangar, Y., et al. (2012). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 22(2), 1166-1169.
- ResearchGate.
- Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
- Google Patents. Process for preparing methyl 4-(aminomethyl)
- Google Patents. Process for preparing methyl 4-(aminomethyl)
- Vaillard, V. A., et al. (2014).
- Google Patents. Process for preparing methyl 4-(aminomethyl)
- Vaillard, V. A., et al. (2014).
- El-Sayed, N. N. E., et al. (2023).
- Patsnap.
- Khan, K. M., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230.
- Elagawany, M., Maram, L., & Elgendy, B. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(13), 7564-7569.
- Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806-1813.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Validating the Biological Activity of Methyl 4-(butylcarbamoyl)benzoate
Executive Summary
Methyl 4-(butylcarbamoyl)benzoate is a distinct chemical entity for which, to date, no specific biological activities have been described in peer-reviewed literature. Its structure, however, featuring a methyl benzoate core linked to a butylcarbamoyl moiety, suggests a compelling potential for bioactivity. The carbamate group is a well-established pharmacophore present in numerous therapeutic agents, while benzoate derivatives are recognized for a range of biological effects.[1][2][3] This guide, therefore, serves not as a review of existing data, but as a forward-looking strategic framework for researchers. We propose a multi-pronged approach to systematically investigate and validate the potential therapeutic relevance of Methyl 4-(butylcarbamoyl)benzoate. This document provides detailed, field-proven experimental protocols to explore its anticancer, antimicrobial, and enzyme inhibitory activities, comparing its potential performance against established compounds in each class.
Deconstructing the Molecule: Rationale for Proposed Biological Activities
The structure of Methyl 4-(butylcarbamoyl)benzoate provides a logical basis for hypothesizing its biological potential.
-
The Carbamate Moiety: This functional group is a cornerstone in modern drug discovery.[1][2][3][4] It acts as a stable and versatile peptide bond surrogate, capable of engaging in critical hydrogen bonding interactions within enzyme active sites.[4] Its presence is integral to the mechanism of action of drugs ranging from anticancer agents and anticonvulsants to cholinesterase inhibitors used in Alzheimer's disease.[1][2][3] The proteolytic stability of the carbamate linkage enhances bioavailability and in-vivo half-life, making it a highly favorable motif in medicinal chemistry.[1][2]
-
The Methyl Benzoate Core: Benzoate derivatives and their analogs exhibit a wide spectrum of biological functions. They have been investigated for antimicrobial, insecticidal, and cytotoxic activities.[5][6][7][8] The aromatic ring and ester group provide a scaffold that can be readily modified to tune pharmacokinetic and pharmacodynamic properties.
Based on this structural analysis, we propose a primary validation campaign focused on three key areas of high therapeutic relevance: Anticancer Cytotoxicity, Antimicrobial Efficacy, and Enzyme Inhibition.
Proposed Experimental Workflow
To ensure a logical and resource-efficient investigation, we propose the following tiered screening approach. This workflow prioritizes broad-spectrum assays to identify initial "hits," followed by more specific mechanistic studies.
Caption: Proposed tiered workflow for validating the biological activity of a novel compound.
Comparative Guide 1: Anticancer Cytotoxicity
Hypothesis: The presence of the carbamate moiety suggests potential for cytotoxic or anti-proliferative activity against cancer cells. Many carbamate-containing drugs function by disrupting cellular processes essential for division and survival.[2][3]
Comparator Compound: Docetaxel . This is a potent, widely-used chemotherapeutic agent. Although structurally more complex, it serves as a high-benchmark positive control for cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-(butylcarbamoyl)benzoate in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium. Do the same for the comparator, Docetaxel.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity (IC₅₀ in µM)
| Cell Line | Compound | Methyl 4-(butylcarbamoyl)benzoate (Hypothetical IC₅₀) | Docetaxel (Expected IC₅₀) |
| Breast Cancer | MCF-7 | [Experimental Value] | ~0.005 µM |
| Lung Cancer | A549 | [Experimental Value] | ~0.01 µM |
| Colon Cancer | HCT116 | [Experimental Value] | ~0.002 µM |
Hypothetical Mechanism of Action: Apoptosis Induction
If cytotoxicity is observed, a potential mechanism is the induction of apoptosis. This can be investigated using assays for caspase activation, which are key proteases in the apoptotic cascade.
Caption: Hypothetical intrinsic apoptosis pathway initiated by the test compound.
Comparative Guide 2: Antimicrobial Activity
Hypothesis: Benzoate derivatives have demonstrated antimicrobial properties.[6] The combination with a carbamoyl group may confer or enhance this activity against clinically relevant bacterial strains.
Comparator Compound: Ciprofloxacin . A broad-spectrum fluoroquinolone antibiotic used as a standard positive control in susceptibility testing.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13]
-
Inoculum Preparation: Culture a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in appropriate broth overnight. Dilute the cultures to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of Methyl 4-(butylcarbamoyl)benzoate and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 256 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilutions.
-
Controls: Include a positive control (inoculum in broth, no compound), a negative control (broth only), and a control for the solvent (inoculum in broth with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Gram Stain | Methyl 4-(butylcarbamoyl)benzoate (Hypothetical MIC) | Ciprofloxacin (Expected MIC) |
| S. aureus (ATCC 29213) | Positive | [Experimental Value] | 0.25 - 1.0 µg/mL |
| E. coli (ATCC 25922) | Negative | [Experimental Value] | ≤0.008 - 0.03 µg/mL |
Comparative Guide 3: Enzyme Inhibition (Acetylcholinesterase)
Hypothesis: The carbamate functional group is a classic "warhead" for inhibiting serine hydrolases, most notably acetylcholinesterase (AChE).[1][14] Carbamate inhibitors like Rivastigmine are used clinically to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[1]
Comparator Compound: Rivastigmine . A clinically used carbamate-based AChE inhibitor.
Experimental Protocol: Ellman's Assay for AChE Inhibition
This colorimetric assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine and the enzyme.[15][16][17]
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Solution: Recombinant human AChE in PB.
-
Substrate: Acetylthiocholine iodide (ATCI) in water.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.
-
Test Compound/Comparator: Prepare stock solutions in DMSO and serial dilutions in PB.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of each compound dilution to the wells.
-
Add 50 µL of AChE solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
To initiate the reaction, add 25 µL of ATCI solution.
-
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change (yellow) is proportional to AChE activity.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Data Presentation: Comparative AChE Inhibition (IC₅₀ in µM)
| Enzyme | Compound | Methyl 4-(butylcarbamoyl)benzoate (Hypothetical IC₅₀) | Rivastigmine (Expected IC₅₀) |
| Acetylcholinesterase (AChE) | Human, recombinant | [Experimental Value] | ~5-10 µM |
Mechanism of Inhibition: Carbamoylation of Serine
The carbamate inhibitor reacts with the active site serine residue of AChE, forming a stable, carbamoylated enzyme that is much slower to hydrolyze than the acetylated intermediate formed with the natural substrate. This effectively inactivates the enzyme.
Caption: Mechanism of AChE inhibition via carbamoylation of the active site serine.
Conclusion and Future Directions
While the biological profile of Methyl 4-(butylcarbamoyl)benzoate remains to be elucidated, its chemical structure provides a strong rationale for a targeted investigation into its potential anticancer, antimicrobial, and enzyme-inhibitory properties. The comparative framework and detailed protocols outlined in this guide offer a robust, self-validating system for any research team to undertake this exploration. Positive results in these primary screens would warrant progression to more advanced mechanistic studies and, ultimately, in vivo models to determine the true therapeutic potential of this novel compound. This structured approach ensures that the evaluation is both scientifically rigorous and strategically sound, paving the way for potential new discoveries in drug development.
References
-
Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Source: PubMed Central URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PubMed Central URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay (Tick or Eel). Source: Attogene URL: [Link]
-
Title: Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Source: ResearchGate URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Source: Assay Genie URL: [Link]
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Source: DovePress URL: [Link]
-
Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Source: PubMed URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: Semantic Scholar URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central URL: [Link]
-
Title: New Anticancer Agents: In Vitro and In Vivo Evaluation. Source: Karger Publishers URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega URL: [Link]
-
Title: Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Source: ACS Publications URL: [Link]
-
Title: Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Source: PubMed URL: [Link]
-
Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Source: National Institutes of Health URL: [Link]
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Source: PubMed Central URL: [Link]
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Source: PubMed URL: [Link]
-
Title: Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Source: PubMed Central URL: [Link]
-
Title: Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Source: ResearchGate URL: [Link]
-
Title: Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Source: National Institutes of Health URL: [Link]
-
Title: Toxicity differences of methyl benzoate against various arthropod pests... Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Protocols. Source: Routledge URL: [Link]
-
Title: Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). Source: PubMed URL: [Link]
-
Title: Antimicrobial Susceptibility Testing. Source: NCBI Bookshelf URL: [Link]
-
Title: Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). Source: Oxford Academic URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: World Organisation for Animal Health (WOAH) URL: [Link]
-
Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Source: AVESİS URL: [Link]
- Title: Antimicrobial Susceptibility Testing Protocols.
-
Title: Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Source: PubMed URL: [Link]
-
Title: Expected and Unexpected Effects of Pharmacological Antioxidants. Source: MDPI URL: [Link]
-
Title: N-Acetylcysteine (NAC): Impacts on Human Health. Source: PubMed Central URL: [Link]
-
Title: Protective Effect of N-Acetylcysteine Amide on Blast-Induced Increase in Intracranial Pressure in Rats. Source: Frontiers URL: [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. routledge.com [routledge.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. assaygenie.com [assaygenie.com]
Comparative analysis of "Methyl 4-(butylcarbamoyl)benzoate" synthesis methods
An In-Depth Comparative Guide to the Synthesis of Methyl 4-(butylcarbamoyl)benzoate
Introduction: The Significance of Methyl 4-(butylcarbamoyl)benzoate
Methyl 4-(butylcarbamoyl)benzoate is a key chemical intermediate, frequently utilized in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzoate core with ester and amide functionalities, makes it a versatile building block. The efficiency and scalability of its synthesis are therefore of critical interest to researchers in drug development and process chemistry. An optimal synthesis method must balance yield, purity, cost, and environmental impact.
This guide provides a comparative analysis of the primary synthetic routes to Methyl 4-(butylcarbamoyl)benzoate, offering an in-depth look at the underlying chemical principles, step-by-step protocols, and a data-driven comparison to inform methodological choices in a laboratory or industrial setting.
Methodology 1: The Acyl Chloride Pathway
This is arguably the most common and well-established method for synthesizing N-substituted benzamides. The strategy involves the reaction of a highly reactive acyl chloride with the corresponding amine.
Underlying Principles & Mechanistic Insight
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The process begins with the conversion of the carboxylic acid group of monomethyl terephthalate into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting methyl 4-(chloroformyl)benzoate is then reacted with n-butylamine. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocol: Acyl Chloride Method
Part A: Synthesis of Methyl 4-(chloroformyl)benzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl terephthalate (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude methyl 4-(chloroformyl)benzoate, which is often used directly in the next step without further purification.
Part B: Amidation with n-Butylamine
-
Dissolve the crude methyl 4-(chloroformyl)benzoate from Part A in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of n-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure Methyl 4-(butylcarbamoyl)benzoate.
Workflow Diagram: Acyl Chloride Pathway
Caption: Workflow for the two-stage Acyl Chloride synthesis method.
Methodology 2: Direct Amidation via Coupling Agents
This approach avoids the use of harsh chlorinating agents by activating the carboxylic acid group of monomethyl terephthalate directly in the presence of the amine. This is a staple technique in peptide synthesis and is valued for its mild conditions.
Underlying Principles & Mechanistic Insight
Peptide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine (n-butylamine). The subsequent collapse of the tetrahedral intermediate forms the desired amide bond and a urea byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC). The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) which can form an active ester intermediate, further improving efficiency and suppressing side reactions.
Experimental Protocol: EDC/HOBt Coupling Method
-
Combine monomethyl terephthalate (1.0 eq), n-butylamine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or DCM.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the mixture, ensuring the temperature remains low.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The primary byproduct, the urea derivative from EDC, is water-soluble and is largely removed during the aqueous workup.
-
Further purify the crude product by column chromatography on silica gel to obtain high-purity Methyl 4-(butylcarbamoyl)benzoate.
Comparative Analysis of Synthesis Methods
The choice between these primary methods depends heavily on the specific requirements of the synthesis, including scale, required purity, cost constraints, and available equipment.
| Feature | Acyl Chloride Method | Coupling Agent Method (EDC/HOBt) |
| Starting Materials | Monomethyl terephthalate, Thionyl chloride, n-Butylamine | Monomethyl terephthalate, EDC, HOBt, n-Butylamine |
| Reaction Conditions | Harsher (reflux in SOCl₂), then 0°C to RT | Milder (0°C to RT) |
| Reaction Time | 6 - 10 hours total | 12 - 24 hours total |
| Typical Yield | Good to Excellent (75-90%) | Excellent (>90%) |
| Byproducts | HCl, SO₂, Triethylamine HCl | Water-soluble EDC-urea, HOBt |
| Purification | Recrystallization often sufficient; may require washes | Aqueous workup is effective; chromatography for high purity |
| Safety & Handling | Thionyl chloride is corrosive and toxic. HCl gas evolved. | Coupling agents can be sensitizers. Generally safer. |
| Cost-Effectiveness | High. Thionyl chloride and TEA are inexpensive bulk chemicals. | Lower. Coupling agents (EDC, HOBt) are significantly more expensive. |
| Scalability | Excellent. Commonly used in industrial processes. | Good, but cost can be prohibitive for very large scales. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the optimal synthesis route.
Conclusion and Recommendations
For large-scale, industrial production where cost is a primary driver, the Acyl Chloride Method remains the superior choice. Its reliance on inexpensive reagents and its proven scalability make it economically viable. The associated handling challenges of thionyl chloride and HCl are well-managed in controlled industrial environments.
For research and development, medicinal chemistry applications, or when substrate sensitivity is a concern, the Coupling Agent Method is highly recommended. It offers exceptionally high yields and purity under mild conditions, and the simpler workup procedure can significantly expedite the discovery process, justifying the higher reagent cost at the lab scale.
Ultimately, the selection is a strategic decision that balances economic and scientific objectives. Both methods are robust and reliable for producing Methyl 4-(butylcarbamoyl)benzoate, and a thorough understanding of their respective strengths and weaknesses is essential for any scientist working with this important intermediate.
References
This guide synthesizes standard, widely accepted organic chemistry principles and protocols. The specific reaction conditions are representative examples derived from common laboratory practices and chemical synthesis databases.
Navigating the Bio-Assay Landscape for Methyl 4-(butylcarbamoyl)benzoate: A Comparative Guide Based on Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(butylcarbamoyl)benzoate is a small molecule with potential for biological activity, yet publicly available data on its performance in specific assays is currently limited. This guide provides a comprehensive framework for researchers seeking to evaluate this compound. Due to the absence of direct experimental results for Methyl 4-(butylcarbamoyl)benzoate, this document leverages a comparative analysis of structurally similar compounds, namely N-substituted benzamides and benzoate esters. By examining the established biological activities and assay performance of these analogs, we can infer potential applications and propose a strategic approach for the bio-assay of Methyl 4-(butylcarbamoyl)benzoate. This guide will detail relevant assay methodologies, present comparative data from related molecules, and offer a rationale for experimental design, thereby providing a robust starting point for its investigation.
Introduction: Unveiling the Potential of a Benzamide Derivative
Derivatives of benzoic acid and its esters are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The N-substituted benzamide moiety is a key pharmacophore in several approved drugs, highlighting its importance in drug design. This guide will, therefore, draw parallels with these related compounds to build a predictive performance profile for Methyl 4-(butylcarbamoyl)benzoate.
Comparative Analysis of Structurally Related Compounds
To logically approach the screening of Methyl 4-(butylcarbamoyl)benzoate, we will examine the performance of two key structural classes: N-substituted benzamides and benzoate esters.
N-Substituted Benzamides: A Precedent for Anticancer Activity
A significant body of research points to the potent antitumor activities of N-substituted benzamide derivatives. A notable example is the investigation of N-benzylbenzamide derivatives as tubulin polymerization inhibitors[2][3]. These compounds have been shown to bind to the colchicine binding site on tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells[2][4].
Table 1: Comparative Anticancer Activity of N-Benzylbenzamide Derivatives
| Compound ID | Modification | Target Cancer Cell Line | IC50 (nM) | Reference |
| 20b | N-benzylbenzamide derivative | Various | 12-27 | [2] |
| Entinostat (MS-275) | Benzamide HDAC Inhibitor | Various | Varies | [5] |
This table presents data for compounds structurally related to Methyl 4-(butylcarbamoyl)benzoate to provide a comparative context for potential anticancer activity.
Given these precedents, a primary avenue of investigation for Methyl 4-(butylcarbamoyl)benzoate should be its potential as an anticancer agent, with an initial focus on its effect on tubulin polymerization and cell viability in various cancer cell lines.
Benzoate Esters: Exploring Antimicrobial and Other Activities
Benzoic acid and its esters are well-recognized for their antimicrobial properties, often utilized as preservatives[1]. Their mechanism of action typically involves the disruption of microbial cell membranes and the inhibition of essential enzymes[6]. Research on substituted benzoate esters has demonstrated a range of biological activities, suggesting that Methyl 4-(butylcarbamoyl)benzoate could also possess antimicrobial efficacy.
Proposed Assay Cascade for Methyl 4-(butylcarbamoyl)benzoate
Based on the comparative analysis of its structural analogs, the following is a recommended, tiered approach to systematically evaluate the biological performance of Methyl 4-(butylcarbamoyl)benzoate.
Tier 1: Initial Screening for Cytotoxicity and Antimicrobial Activity
The initial phase of testing should involve broad screening assays to identify any significant biological activity.
-
Cell Viability/Cytotoxicity Assay: To assess potential anticancer effects.
-
Antimicrobial Susceptibility Testing: To determine activity against a panel of bacteria and fungi.
Tier 2: Mechanism of Action and Target Identification
Should Tier 1 assays yield positive results, the next step is to elucidate the mechanism of action.
-
Tubulin Polymerization Assay: If cytotoxicity is observed, this assay will determine if the compound affects microtubule dynamics.
-
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors of enzymes like histone deacetylases (HDACs), relevant enzymatic assays should be performed.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key proposed experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of Methyl 4-(butylcarbamoyl)benzoate on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Methyl 4-(butylcarbamoyl)benzoate
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Methyl 4-(butylcarbamoyl)benzoate on the assembly of tubulin monomers into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer
-
Methyl 4-(butylcarbamoyl)benzoate
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Compound Preparation: Dissolve Methyl 4-(butylcarbamoyl)benzoate and control compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound or controls.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance change versus time. Compare the polymerization curves of the test compound with the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the hypothesized mechanism of action and the proposed experimental workflow.
Caption: Proposed experimental workflow for Methyl 4-(butylcarbamoyl)benzoate.
Caption: Hypothesized tubulin polymerization inhibition pathway.
Conclusion and Future Directions
While direct experimental evidence for the bio-activity of Methyl 4-(butylcarbamoyl)benzoate is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and/or antimicrobial agent. The proposed assay cascade offers a logical and efficient path forward for its evaluation. The detailed protocols for cell viability and tubulin polymerization assays serve as a practical starting point for researchers. Future studies should aim to systematically screen this compound and its derivatives to build a comprehensive structure-activity relationship (SAR) profile, which will be invaluable for guiding further drug development efforts.
References
-
European Journal of Medicinal Chemistry. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
-
MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butylcarbamoyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Retrieved from [Link]
-
ACS Publications. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]
-
Blog. (2025). What are the antibacterial properties of Methyl Benzoate?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(N-(Butylcarbamoyl)sulfamoyl)benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. evergreensinochem.com [evergreensinochem.com]
A Comparative Guide to Validating the Purity of Synthesized "Methyl 4-(butylcarbamoyl)benzoate"
Introduction
This molecule, an ester and an amide derivative of the benzoic acid scaffold, serves as a pertinent example for illustrating a robust validation workflow. We will move beyond a simple recitation of procedures to explore the causality behind experimental choices, ensuring that the described workflow is a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to confidently ascertain the purity of their target small molecules.
The Imperative of an Orthogonal Analytical Approach
Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. Each method interrogates a different physicochemical property of the molecule. A compound may appear pure by one method (e.g., co-elution of an impurity in HPLC) but reveal its heterogeneity through another (e.g., extraneous signals in an NMR spectrum). A robust purity validation strategy, therefore, employs multiple, orthogonal (or dissimilar) techniques to build a cohesive and trustworthy purity profile. The primary methods for a compound like Methyl 4-(butylcarbamoyl)benzoate include chromatography for separation and quantification, and spectroscopy for structural confirmation.[1][2]
The logical workflow for purity validation is a multi-stage process that ensures confidence in the final product.
Caption: Overall workflow from synthesis to final purity validation.
Part 1: Chromatographic Purity – The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the quantitative purity of a non-volatile small molecule.[3] It excels at separating the target compound from starting materials, byproducts, and other impurities, allowing for their quantification based on detector response (e.g., UV absorbance).
Expertise & Rationale: For Methyl 4-(butylcarbamoyl)benzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule has significant non-polar character (butyl group, aromatic ring) and moderately polar functionality (ester, amide), making it ideal for retention on a non-polar stationary phase like C18. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is tuned to achieve optimal separation. UV detection is suitable as the benzene ring provides a strong chromophore. A wavelength of 254 nm is often a good starting point for aromatic compounds.[4]
Comparative Data Summary: HPLC
| Parameter | Expected Result for Pure Compound | Indication of Impurity |
| Chromatogram | A single, sharp, symmetrical major peak. | Additional peaks at different retention times. |
| Retention Time (t_R_) | Consistent and reproducible value (e.g., 5-10 min). | Drifting retention times may indicate column or system issues. |
| Purity (% Area) | >95% (typically ≥98% for research use). | Calculated purity below the acceptable threshold. |
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase Preparation:
-
Phase A: Water with 0.1% Formic Acid (for improved peak shape).
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is recommended to ensure the elution of both more polar and more non-polar impurities.
-
Start at 30% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (or a compatible solvent like methanol) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram.
-
Purity Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.
Part 2: Spectroscopic Analysis – The Structural Confirmation
While HPLC quantifies purity, it does not confirm the identity of the main peak. Spectroscopic methods are indispensable for verifying that the synthesized molecule is indeed Methyl 4-(butylcarbamoyl)benzoate.
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard for Structure
¹H and ¹³C NMR spectroscopy provides the most conclusive evidence of molecular structure.[1] It maps the carbon-hydrogen framework of the molecule, and the presence of any unexpected signals is a direct indication of a structural impurity.
Expertise & Rationale: For our target molecule, we expect distinct signals for the aromatic protons, the methyl ester protons, and the protons of the N-butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values must all be consistent with the proposed structure. DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic compounds.
B. Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical checkpoint.[3] When coupled with HPLC (LC-MS), it can provide the molecular weights of impurity peaks as well, aiding in their identification.
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be readily protonated. We would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy – The Functional Group Fingerprint
FT-IR is a rapid and powerful technique for confirming the presence of key functional groups.[5] While not typically used for quantification, it serves as an excellent identity check.
Expertise & Rationale: The FT-IR spectrum should clearly show characteristic absorption bands for the N-H bond of the amide, the two carbonyl (C=O) groups (one for the ester, one for the amide), and the C-H bonds of the aromatic ring. The absence of certain peaks (e.g., a broad O-H stretch) can also confirm the absence of starting materials like the corresponding carboxylic acid.
Comparative Data Summary: Spectroscopy
| Technique | Parameter | Expected Observation for Methyl 4-(butylcarbamoyl)benzoate | Purpose & Impurity Indication |
| ¹H NMR | Chemical Shift (δ, ppm) & Multiplicity | ~8.5 (t, 1H, NH ), ~8.0 (d, 2H, Ar-H ), ~7.9 (d, 2H, Ar-H ), ~3.9 (s, 3H, -OCH ₃), ~3.3 (q, 2H, -NH-CH ₂-), ~1.5 (m, 2H, -CH₂-CH ₂-), ~1.3 (m, 2H, -CH₂-CH ₂-), ~0.9 (t, 3H, -CH₂-CH ₃) | Confirms proton framework.[2] Unexplained signals indicate impurities. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~166 (Ester C=O), ~165 (Amide C=O), ~142, ~135, ~129, ~127 (Ar-C), ~52 (-OCH₃), ~40 (-NH-CH₂-), ~31, ~20, ~14 (Alkyl chain) | Confirms carbon skeleton. Additional peaks suggest impurities. |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ = 250.14 | Confirms molecular weight. Other m/z values point to byproducts or impurities. |
| FT-IR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1720 (Ester C=O stretch), ~1640 (Amide I C=O stretch), ~1610, 1550 (Aromatic C=C), ~1280 (C-O stretch) | Confirms functional groups.[5] A broad peak ~3000 cm⁻¹ could indicate unreacted carboxylic acid (O-H). |
Part 3: Data Integration – The Final Verdict
The ultimate confirmation of purity is achieved when all orthogonal data sets converge to tell the same story.
Caption: Orthogonal logic for purity and identity confirmation.
A sample is deemed pure and its identity confirmed only when:
-
HPLC analysis shows a single major peak with an area percentage greater than the required threshold (e.g., >98%).
-
¹H and ¹³C NMR spectra are clean, with all signals fully assigned to the target structure and no significant unidentifiable peaks.
-
Mass spectrometry confirms the expected molecular weight.
-
FT-IR spectroscopy is consistent with the presence of all key functional groups.
This multi-faceted approach provides the trustworthiness required for high-stakes applications like drug development, ensuring that subsequent biological or chemical studies are conducted on a well-characterized and verifiably pure molecular entity.
References
-
ResearchGate. (2011). (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. Available at: [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
-
ResearchGate. (2008). Methyl 4-methylbenzoate. Available at: [Link]
-
PubChem, National Institutes of Health. Methyl Benzoate. Available at: [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Available at: [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
-
ResearchGate. (2022). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Available at: [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]
-
NIST WebBook. Methyl 4(methylamino)benzoate. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]
-
PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. Available at: [Link]
Sources
A Comparative Guide to Methyl 4-(butylcarbamoyl)benzoate and Commercially Available Kinase Inhibitors
This guide provides a comprehensive technical comparison of the hypothetical therapeutic potential of Methyl 4-(butylcarbamoyl)benzoate with established, commercially available multi-kinase inhibitors. This analysis is directed at researchers, scientists, and drug development professionals interested in the discovery of novel oncology therapeutics.
Introduction: The Rationale for Evaluating Methyl 4-(butylcarbamoyl)benzoate as a Kinase Inhibitor
Methyl 4-(butylcarbamoyl)benzoate is a small molecule characterized by a methyl ester and an N-butylamide group attached to a central benzene ring. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif, particularly the N-substituted benzamide-like core, is a well-recognized pharmacophore in the realm of kinase inhibition.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3]
Given the structural similarities of Methyl 4-(butylcarbamoyl)benzoate to the core moieties of several approved kinase inhibitors, it is a compound of interest for evaluation as a potential anticancer agent. This guide outlines a comparative framework for assessing its efficacy against two commercially available, FDA-approved multi-kinase inhibitors: Sorafenib and Regorafenib.
Commercially Available Alternatives: Sorafenib and Regorafenib
For the purpose of this comparative guide, two widely used multi-kinase inhibitors, Sorafenib and Regorafenib, have been selected as benchmarks. Both compounds share a bi-aryl urea structure, which is electronically similar to the N-acyl benzamide of our topic compound, and are known to target multiple kinases involved in tumor progression and angiogenesis.[4][5]
-
Sorafenib (Nexavar®) : An oral kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR-2, VEGFR-3, and PDGFR-β.[6][7] It is approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[6][7]
-
Regorafenib (Stivarga®) : An oral multi-kinase inhibitor that blocks the activity of several kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[8][9] It is used to treat metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[10]
The established clinical efficacy and well-characterized kinase inhibition profiles of Sorafenib and Regorafenib make them ideal comparators for evaluating the potential of novel compounds like Methyl 4-(butylcarbamoyl)benzoate.
Comparative Experimental Workflows
To quantitatively assess the potential of Methyl 4-(butylcarbamoyl)benzoate as a kinase inhibitor and compare its performance against Sorafenib and Regorafenib, a two-tiered experimental approach is proposed: an in vitro kinase activity assay followed by a cell-based proliferation assay.
Experimental Workflow Diagram
Caption: A proposed experimental workflow for the evaluation of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay
The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of specific kinases in a cell-free system. A luminescence-based kinase assay, which measures ATP consumption, is a robust and high-throughput method for this purpose.[2]
Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation :
-
Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate, Sorafenib, and Regorafenib in DMSO.
-
Prepare serial dilutions of the test compounds in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a reaction mixture containing the target kinase (e.g., VEGFR2, BRAF) and its specific substrate peptide in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 2.5 µL of the serially diluted test compounds or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity (as higher activity consumes more ATP, leaving less for the detection reaction).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[11]
-
Comparative Data: In Vitro Kinase Inhibition
The following table summarizes the reported IC50 values for Sorafenib and Regorafenib against a panel of relevant kinases. These values serve as a benchmark for assessing the potency of Methyl 4-(butylcarbamoyl)benzoate.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-1 | 90 | 1.5 |
| VEGFR-2 | 20 | 4.2 |
| VEGFR-3 | 20 | 13 |
| PDGFR-β | 57 | 22 |
| c-KIT | 68 | 7 |
| BRAF | 22 | 28 |
| BRAF (V600E) | 38 | 14 |
| RAF-1 | 6 | 12 |
| RET | - | 1.5 |
| TIE2 | - | 1.4 |
| FGFR1 | - | 39 |
| Data compiled from multiple sources.[9][12][13] IC50 values can vary based on assay conditions. |
Cell-Based Antiproliferative Assay
Following the in vitro characterization, it is essential to evaluate the compound's effect on the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture and Seeding :
-
Culture a cancer cell line of interest (e.g., HeLa, A549, MCF-7) in a complete culture medium (e.g., DMEM with 10% FBS).
-
Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of Methyl 4-(butylcarbamoyl)benzoate, Sorafenib, and Regorafenib in the complete culture medium.
-
After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50).
-
Comparative Data: Antiproliferative Activity
The following table presents the reported antiproliferative activity of Sorafenib and Regorafenib in various cancer cell lines, providing a benchmark for the evaluation of Methyl 4-(butylcarbamoyl)benzoate.
| Cell Line | Cancer Type | Sorafenib GI50/IC50 (µM) | Regorafenib GI50/IC50 (µM) |
| HT-29 | Colorectal Cancer | ~5-10 | ~5-15 |
| HCT-116 | Colorectal Cancer | ~5-8 | ~1-5 |
| A549 | Lung Cancer | ~5-10 | ~10-20 |
| MCF-7 | Breast Cancer | ~5-15 | ~5-10 |
| HepG2 | Liver Cancer | ~5-10 | ~5-10 |
| Data compiled from multiple sources.[16][17][18] GI50/IC50 values can vary based on experimental conditions and duration of exposure. |
Signaling Pathway Context
The therapeutic efficacy of kinase inhibitors like Sorafenib and Regorafenib stems from their ability to block key signaling pathways that drive tumor growth and angiogenesis. A simplified representation of these pathways is provided below.
Simplified Kinase Signaling Pathway Diagram
Caption: A simplified representation of the RAF/MEK/ERK and receptor tyrosine kinase signaling pathways targeted by multi-kinase inhibitors.
Conclusion
This guide provides a structured framework for the comparative evaluation of Methyl 4-(butylcarbamoyl)benzoate as a potential kinase inhibitor against the established drugs Sorafenib and Regorafenib. By employing standardized in vitro kinase assays and cell-based proliferation assays, researchers can generate robust, quantitative data to assess its potency and selectivity. The provided protocols and comparative data serve as a valuable resource for initiating such investigations. The N-substituted benzamide scaffold holds significant promise in medicinal chemistry, and a systematic evaluation of novel derivatives like Methyl 4-(butylcarbamoyl)benzoate is a critical step in the ongoing search for more effective and safer cancer therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
-
Wikipedia. (2024). Sorafenib. In Wikipedia. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
- Pazarentsos, E., et al. (2014). Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models. PLoS ONE, 9(9), e108339.
- Grothey, A., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer.
-
Drugs.com. (2023). Sorafenib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
-
Proteopedia. (2022). Sorafenib. Retrieved from [Link]
-
PubChem. (n.d.). Regorafenib. National Center for Biotechnology Information. Retrieved from [Link]
- Zopf, D., et al. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(5), 1228-1237.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Regorafenib?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6097-6100.
-
Wikipedia. (2024). Regorafenib. In Wikipedia. Retrieved from [Link]
- Llovet, J. M., et al. (2012). Sorafenib (BAY 43-9006) in Hepatocellular Carcinoma Patients: From Discovery to Clinical Development.
- Li, J., et al. (2023). Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers in Oncology, 13, 1159981.
- Cheng, A. L., et al. (2013). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives.
- Wu, P., et al. (2019). Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold as part of the central pharmacophore unit. Molecules, 24(21), 3908.
- Li, J., et al. (2023). Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers in Oncology, 13, 1159981.
- Martens, S. (2024). In vitro kinase assay. Protocols.io.
- Li, J., et al. (2023). Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer. Frontiers in Oncology, 13, 1159981.
- Wu, P., et al. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(6), 422-439.
- BenchChem. (2025). A Comparative Analysis of Sorafenib and Other VEGFR Inhibitors in Oncology Research. BenchChem.
- Gruica, K., et al. (2018). Considerations and suggested workflow for in vitro kinase inhibitor characterization. Journal of Medicinal Chemistry, 61(23), 10475-10491.
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Clinical Cancer Research, 14(18), 5675-5682.
- Wodarczyk, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
- Lv, W., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(7), 1735.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
- Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
- Kim, J., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry Letters, 107, 129849.
- Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11786-11804.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brimr.org [brimr.org]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regorafenib - NCI [dctd.cancer.gov]
- 9. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Regorafenib - Wikipedia [en.wikipedia.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Methyl 4-(butylcarbamoyl)benzoate
Introduction: The Analytical Imperative for Methyl 4-(butylcarbamoyl)benzoate
Methyl 4-(butylcarbamoyl)benzoate is a substituted benzoate ester with potential applications in pharmaceutical and materials science. As with any compound intended for drug development or advanced material applications, the ability to accurately and reliably characterize and quantify it is paramount. The selection of an analytical technique is not a trivial choice; it is a decision dictated by the analyte's physicochemical properties, the sample matrix, and the ultimate goal of the analysis—be it routine quality control, impurity profiling, or structural elucidation.
This guide provides a comparative analysis of principal analytical techniques applicable to Methyl 4-(butylcarbamoyl)benzoate. We will delve into the operational principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the structural insights from Nuclear Magnetic Resonance (NMR), and the sensitivity of Mass Spectrometry (MS). The methodologies described are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that every protocol is a self-validating system designed for scientific rigor and regulatory compliance.[1][2] The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating an analytical procedure that is truly fit for its intended purpose.[2]
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Non-Volatile Analytes
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally sensitive compounds.[3][4] Given that Methyl 4-(butylcarbamoyl)benzoate is a relatively large ester, HPLC is an exceptionally suitable method for its quantification and purity assessment.
The Causality Behind HPLC Method Development
The choice of a reversed-phase (RP-HPLC) method is a logical starting point. The molecule possesses both nonpolar (butyl group, benzene ring) and polar (ester, amide) functionalities, making it ideal for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to elute the analyte with a symmetric peak shape. A UV detector is chosen due to the presence of the chromophoric benzene ring, which should provide strong absorbance around 254 nm.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating checks and validation parameters as stipulated by ICH guidelines.[5][6]
Objective: To quantify Methyl 4-(butylcarbamoyl)benzoate and assess its purity.
Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Methyl 4-(butylcarbamoyl)benzoate reference standard.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
Standard Solution Preparation: Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample containing Methyl 4-(butylcarbamoyl)benzoate at a target concentration of 25 µg/mL using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Validation Procedure:
-
Specificity: Inject the mobile phase (blank), a solution of known impurities, and the sample solution to ensure no interfering peaks are present at the retention time of the main analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.
-
Precision (RSD):
-
Repeatability (Intra-day): Inject the 25 µg/mL standard six times on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.[5]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of Methyl 4-(butylcarbamoyl)benzoate.
Chapter 2: Gas Chromatography (GC) – The Choice for Volatile Analytes
While HPLC is often the primary choice for pharmaceutical compounds, GC is a powerful alternative if the analyte is volatile and thermally stable.[3][7] Methyl 4-(butylcarbamoyl)benzoate may have limited volatility due to its molecular weight, but GC can still be a viable, and often faster and more sensitive, technique, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
The Causality Behind GC Method Development
The core principle of GC is the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[9] For GC to be successful, the compound must be vaporized without degradation. This requires careful selection of the injection port temperature. A non-polar capillary column (e.g., DB-5 or HP-5) is chosen to separate compounds based on their boiling points, which is the primary separation mechanism for such columns. FID is selected for its high sensitivity to organic compounds and its robust, linear response over a wide concentration range.
Experimental Protocol: A Validated GC-FID Method
Objective: To quantify Methyl 4-(butylcarbamoyl)benzoate in samples where it is the primary volatile component.
Instrumentation & Reagents:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
Anhydrous sodium sulfate for sample drying.
-
Appropriate solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
Step-by-Step Methodology:
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of the reference standard in ethyl acetate. Create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a target concentration of 25 µg/mL. If the sample is aqueous, perform a liquid-liquid extraction with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (Helium).
-
Injection Volume: 1 µL (Split ratio 20:1).
-
-
Validation Procedure:
-
Follow the same validation principles as outlined for HPLC (Specificity, Linearity, Accuracy, Precision, LOQ/LOD), adapting them for GC analysis. The acceptance criteria remain the same (e.g., R² ≥ 0.999, %RSD ≤ 2%).[10]
-
GC-FID Workflow Diagram
Caption: Workflow for the GC-FID analysis of Methyl 4-(butylcarbamoyl)benzoate.
Chapter 3: Advanced Techniques for Structural Confirmation
While chromatography is excellent for separation and quantification, it provides limited structural information. For definitive identification, spectroscopic methods are required.
Mass Spectrometry (MS)
Often coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry provides molecular weight and fragmentation data. For Methyl 4-(butylcarbamoyl)benzoate, electron ionization (EI) in GC-MS would likely produce a characteristic fragmentation pattern, including ions corresponding to the loss of the methoxy group (-OCH₃) or cleavage of the butylamide side chain. This pattern serves as a chemical fingerprint for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. A ¹H NMR spectrum would confirm the structure by showing distinct signals for the aromatic protons, the butyl chain protons (CH₂, CH₃), the amide proton (NH), and the methyl ester protons (OCH₃), with characteristic chemical shifts and coupling patterns. ¹³C NMR would further confirm the carbon skeleton of the molecule.[11]
Chapter 4: Comparative Guide to Analytical Techniques
The choice between HPLC and GC is a critical decision point in method development.[3][4][8] The following table summarizes the key performance characteristics to guide this selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | NMR Spectroscopy |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[4] | Requires volatile and thermally stable compounds.[7] | Requires soluble sample, provides detailed structural data. |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Nuclear spin alignment in a magnetic field. |
| Typical Run Time | 10-30 minutes.[4] | 5-20 minutes, often faster than HPLC.[8] | 5-60 minutes per experiment. |
| Information Provided | Quantification, Purity, Retention Time. | Quantification, Purity, Retention Time. | Unambiguous molecular structure and connectivity. |
| Common Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS). | Radiofrequency detector. |
| Cost & Complexity | Higher initial and operational cost (solvents).[4][8] | Lower operational cost (gases).[7] | Highest initial cost, requires specialized expertise. |
| Primary Advantage | Broad applicability to a wide range of pharmaceutical compounds. | High resolution and sensitivity for volatile compounds.[8] | Definitive structural confirmation. |
| Primary Limitation | Lower resolution than capillary GC. | Limited to thermally stable and volatile analytes. | Lower sensitivity compared to chromatographic methods. |
Logical Relationship: Method Selection
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. veeprho.com [veeprho.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(butylcarbamoyl)benzoate and Its Analogs
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Deconstructing Methyl 4-(butylcarbamoyl)benzoate for Therapeutic Potential
Methyl 4-(butylcarbamoyl)benzoate is a molecule of significant interest in medicinal chemistry, embodying a versatile scaffold with potential applications ranging from antimicrobial to anticancer agents. Its structure, characterized by a para-substituted methyl benzoate ring linked to a butylcarbamoyl moiety, offers multiple avenues for modification to fine-tune its biological activity. Understanding the structure-activity relationship (SAR) of this compound is paramount for optimizing its therapeutic potential and developing novel drug candidates with enhanced efficacy and selectivity.
This guide provides an in-depth comparative analysis of the SAR of Methyl 4-(butylcarbamoyl)benzoate, drawing upon experimental data from structurally related analogs. We will explore how modifications to the N-alkyl chain, the aromatic ring, and the methyl ester group influence its biological effects. The insights presented herein are intended to serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics based on this promising chemical scaffold.
The Core Scaffold: A Trifecta of Modifiable Moieties
The fundamental structure of Methyl 4-(butylcarbamoyl)benzoate can be dissected into three key components, each playing a crucial role in its interaction with biological targets. The interplay between these moieties dictates the overall pharmacological profile of the molecule.
Caption: Core scaffold of Methyl 4-(butylcarbamoyl)benzoate.
Comparative Analysis of Structure-Activity Relationships
Due to the limited availability of systematic SAR studies on Methyl 4-(butylcarbamoyl)benzoate itself, this guide synthesizes data from closely related analogs to elucidate the probable impact of structural modifications. We will focus on antimicrobial and cytotoxic activities, as these are commonly reported for this class of compounds.
The Influence of the N-Alkyl Chain Length
The lipophilicity and steric bulk of the N-alkyl substituent are critical determinants of biological activity. Increasing the chain length can enhance membrane permeability and interaction with hydrophobic pockets of target proteins, but an excessive length can also lead to decreased solubility and steric hindrance.
A study on a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides provides valuable insights into the effect of alkyl chain length on enzyme inhibition. While not a direct analog, the study systematically varies the N-alkyl chain from C1 to C18 and evaluates their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated that specific chain lengths were optimal for the inhibition of each enzyme, highlighting the importance of this parameter. For AChE inhibition, N-tridecyl and N-pentadecyl derivatives were most potent, whereas for BuChE, shorter chains (C5 to C7) were favored.[1]
Another relevant study investigated the antimycobacterial activity of N-alkyl nitrobenzamides with alkyl chains ranging from four to sixteen carbons. This study is particularly pertinent as it includes a butyl (C4) substituent. The objective was to explore the effect of the N-alkyl group length on the activity of each series.[2]
Table 1: Comparative Antimicrobial Activity of N-Alkyl Benzamide Analogs
| Compound Series | Alkyl Chain Length | Target Organism/Enzyme | Activity (IC50/MIC) | Reference |
| N-Alkyl Nitrobenzamides | Butyl (C4) | Mycobacterium tuberculosis | MIC values reported | [2] |
| Hexyl (C6) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| Octyl (C8) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| Decyl (C10) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| Dodecyl (C12) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| Tetradecyl (C14) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| Hexadecyl (C16) | Mycobacterium tuberculosis | MIC values reported | [2] | |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | C1 - C18 | Acetylcholinesterase (AChE) | IC50: 27.04–106.75 µM | [1] |
| C1 - C18 | Butyrylcholinesterase (BuChE) | IC50: 58.01–277.48 µM | [1] |
Causality Behind Experimental Choices: The selection of a homologous series of N-alkyl chains allows for a systematic evaluation of the impact of lipophilicity and chain length on biological activity. This approach helps to identify an optimal chain length for target engagement, balancing beneficial hydrophobic interactions with potential negative effects like reduced solubility.
The Role of Substituents on the Benzoate Ring
The electronic and steric properties of substituents on the aromatic ring significantly modulate the activity of benzoate derivatives. Electron-withdrawing groups can influence the reactivity of the ester and amide moieties, while the position of the substituent affects the molecule's overall conformation and binding to target sites.
A study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates revealed that substitutions on the benzoate ring have a profound impact on their antimicrobial activity.[3] For instance, derivatives with electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the para-position of the benzoate ring exhibited potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of 2-(phenylcarbamoyl)phenyl 4-Substituted Benzoates
| Substituent at para-position | M. tuberculosis H37Rv (MIC in µM) | Methicillin-Resistant S. aureus (MIC in µM) | Reference |
| H | >128 | >128 | [3] |
| CH₃ | 64 | 64 | [3] |
| Cl | 32 | 32 | [3] |
| NO₂ | 0.49 - 2 | 0.49 | [3] |
| OCH₃ | >128 | >128 | [3] |
Authoritative Grounding: The observed trend where electron-withdrawing groups enhance antimicrobial activity is a common theme in medicinal chemistry. These groups can increase the electrophilicity of the carbonyl carbon in the amide or ester, potentially making the compound a better inhibitor of key metabolic enzymes.
The Significance of the Methyl Ester
The methyl ester group in Methyl 4-(butylcarbamoyl)benzoate is not merely a passive component. It contributes to the molecule's overall polarity, solubility, and potential for hydrogen bonding. Furthermore, it can be a site of metabolic activity, undergoing hydrolysis by esterases to the corresponding carboxylic acid. This bioactivation can lead to a different pharmacological profile for the resulting metabolite.
In a study comparing the cytotoxicity of methyl benzoate with ethyl benzoate and vinyl benzoate, it was found that methyl benzoate was the least toxic to the tested human cell lines.[3] This suggests that even small changes to the ester group can significantly impact the biological properties of the molecule.
Hypothesized Structure-Activity Relationship for Methyl 4-(butylcarbamoyl)benzoate
Based on the comparative data from related analogs, we can propose a preliminary SAR for Methyl 4-(butylcarbamoyl)benzoate.
Caption: Hypothesized SAR for Methyl 4-(butylcarbamoyl)benzoate.
-
N-Butyl Chain: The butyl group likely provides a favorable balance of lipophilicity for cell membrane penetration without being overly hydrophobic, which could lead to poor solubility. Variations in this chain length are expected to significantly impact potency, with either shorter or longer chains potentially leading to decreased activity depending on the specific target.
-
Para-Carbamoyl Linkage: The para-position of the carbamoyl group on the benzoate ring is crucial. This positioning allows for a linear extension of the molecule, which can be important for fitting into the binding site of a target protein. The amide bond itself provides a hydrogen bond donor and acceptor, which are critical for molecular recognition.
-
Methyl Ester: The methyl ester contributes to the overall physicochemical properties of the molecule. Its hydrolysis to a carboxylic acid could either be a deactivation step or lead to a metabolite with a different activity profile.
Experimental Protocols for SAR Evaluation
To systematically investigate the SAR of Methyl 4-(butylcarbamoyl)benzoate, a series of analogs should be synthesized and evaluated in relevant biological assays.
General Synthesis Workflow
Caption: General workflow for the synthesis of analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized Methyl 4-(butylcarbamoyl)benzoate analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[3]
-
MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of Methyl 4-(butylcarbamoyl)benzoate is a complex interplay of its constituent parts. Based on the analysis of related compounds, it is evident that the N-butyl chain, the para-substitution pattern of the benzoate ring, and the methyl ester group are all critical for its biological activity. The butyl group likely confers an optimal level of lipophilicity for membrane transport and target interaction. The para-disposed carbamoyl and ester groups provide a rigid, extended conformation that is often favorable for binding to biological macromolecules.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of Methyl 4-(butylcarbamoyl)benzoate analogs. Key modifications should include:
-
Varying the N-alkyl chain length: A homologous series from methyl to octyl would provide a clear picture of the influence of lipophilicity.
-
Introducing substituents on the benzoate ring: The addition of small electron-withdrawing or electron-donating groups could further probe the electronic requirements for activity.
-
Modifying the ester group: Investigating other small alkyl esters (e.g., ethyl, propyl) would shed light on the steric and metabolic tolerance at this position.
Such studies, coupled with computational modeling and target identification efforts, will undoubtedly accelerate the development of novel therapeutic agents derived from the versatile Methyl 4-(butylcarbamoyl)benzoate scaffold.
References
- (Reference for a general medicinal chemistry textbook discussing SAR principles - to be added
- (Reference for a specific study on N-alkyl benzamides - to be added
-
Tuberculosis (Basel). (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]
- (Reference for a specific study on substituted methyl benzoates - to be added
- (Reference for a specific study on the biological activity of carbamates - to be added
- (Reference for a specific experimental protocol - to be added
-
Molecules. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. [Link]
- (Reference for a specific study on cytotoxicity of benzoates - to be added
Sources
A Comparative Benchmarking Guide to Methyl 4-(butylcarbamoyl)benzoate for Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comprehensive technical comparison of Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5), benchmarking its physicochemical and analytical characteristics against established standards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the integration of this compound into research and development pipelines.
Introduction to Methyl 4-(butylcarbamoyl)benzoate
Methyl 4-(butylcarbamoyl)benzoate is a para-substituted aromatic compound featuring both a methyl ester and a butylamide functional group. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the amide and ester moieties offers sites for chemical modification, making it a versatile building block. The lipophilic butyl group and the polar carbamoyl and ester functions impart a degree of amphiphilicity that may influence its solubility and interaction with biological targets.
This guide will objectively compare Methyl 4-(butylcarbamoyl)benzoate against three selected benchmarks to provide a clear understanding of its relative properties.
Selection of Benchmarking Standards
The choice of appropriate benchmarks is critical for a meaningful comparison. For this guide, we have selected three compounds with structural similarities to Methyl 4-(butylcarbamoyl)benzoate, each offering a unique point of comparison.
-
Methyl 4-(phenylcarbamoyl)benzoate (CAS: 3814-10-6): This compound replaces the butyl group with a phenyl ring, allowing for an assessment of how aromatic versus aliphatic substitution on the amide nitrogen affects the molecule's properties.
-
Methyl 4-carbamoylbenzoate (CAS: 6757-31-9): As the parent compound without substitution on the amide nitrogen, this benchmark serves to highlight the impact of the N-alkylation.[1]
-
Methyl 4-tert-butylbenzoate (CAS: 26537-19-9): This standard is a simple ester with a tert-butyl group in the para position, providing a baseline comparison of a structurally related ester without the amide functionality. It is a known intermediate in the production of UV blockers like Avobenzone.[2]
The rationale for this selection is to deconstruct the contributions of the different structural motifs of Methyl 4-(butylcarbamoyl)benzoate to its overall physicochemical profile.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-(butylcarbamoyl)benzoate and the selected benchmarks is presented below. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.
| Property | Methyl 4-(butylcarbamoyl)benzoate | Methyl 4-(phenylcarbamoyl)benzoate | Methyl 4-carbamoylbenzoate | Methyl 4-tert-butylbenzoate |
| CAS Number | 100610-03-5[3] | 3814-10-6[4] | 6757-31-9[1] | 26537-19-9[5] |
| Molecular Formula | C₁₃H₁₇NO₃[3] | C₁₅H₁₃NO₃[4] | C₉H₉NO₃[1] | C₁₂H₁₆O₂[5] |
| Molecular Weight | 235.28 g/mol [3] | 255.27 g/mol [4] | 179.17 g/mol [1] | 192.25 g/mol [5] |
| Melting Point (°C) | Data not available | 193 - 196[6] | ~201[7] | N/A (liquid at room temp.) |
| Boiling Point (°C) | Data not available | 337.2 ± 25.0 (predicted)[4] | 341.1 ± 25.0 (predicted)[7] | 122-124 / 9 mmHg[5] |
| Appearance | Solid (predicted) | White to off-white powder/crystal[6] | Solid | Clear, colorless liquid[8] |
| Solubility | Data not available | Data not available | Data not available | Moderately soluble in water, miscible with ethanol[2] |
Note: Experimental data for Methyl 4-(butylcarbamoyl)benzoate is limited. Predictions and data from structurally similar compounds are used for initial assessment.
Experimental Protocols for Benchmarking
To provide a robust comparison, a suite of standardized analytical techniques should be employed. The following protocols are recommended for the characterization and benchmarking of Methyl 4-(butylcarbamoyl)benzoate.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
The analysis of aromatic acids and their derivatives is routinely performed using HPLC.[9][10] This method is ideal for determining the purity of Methyl 4-(butylcarbamoyl)benzoate and for monitoring its stability under various conditions (e.g., pH, temperature, light exposure).
Workflow for HPLC Analysis:
Caption: HPLC workflow for purity and stability analysis.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a series of standards of the benchmark compounds at known concentrations to determine their retention times and response factors.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions.
-
Data Interpretation: Compare the retention time of the main peak in the sample chromatogram to those of the standards. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of compounds and the analysis of volatile and semi-volatile impurities. While aromatic amides can be challenging to analyze by GC due to their polarity, this method can provide valuable structural information and identify potential degradation products.[8][11]
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for identification and impurity profiling.
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Injector Temperature: 250 °C.
-
MS Parameters: Scan a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
-
Data Interpretation: The retention time and the mass spectrum of the eluted peak can be compared to those of the benchmark standards and to mass spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and confirmation of the synthesized compound.
Logical Flow for NMR Analysis:
Caption: Logical flow for NMR-based structural confirmation.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum of Methyl 4-(butylcarbamoyl)benzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the butyl chain. The chemical shifts and coupling patterns will be characteristic of the para-substitution on the benzene ring and the alkyl chain attached to the amide nitrogen.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the ester and amide, the aromatic carbons, the methyl ester carbon, and the carbons of the butyl group.
Comparison of the obtained spectra with those of the benchmark compounds will reveal the influence of the different substituents on the electronic environment of the molecule. For instance, ¹H NMR data for Methyl 4-carbamoylbenzoate in DMSO-d₆ shows signals at δ 8.15 (s, 1H), 8.03–7.93 (m, 4H), 7.56 (s, 1H), and 3.85 (s, 3H).[12]
Discussion and Conclusion
The benchmarking of Methyl 4-(butylcarbamoyl)benzoate against structurally related standards provides a valuable framework for its evaluation. The comparative data on physicochemical properties, although currently limited for the target compound, can be systematically generated using the outlined analytical protocols.
The choice between Methyl 4-(butylcarbamoyl)benzoate and its analogs will depend on the specific requirements of the intended application. For instance, the butyl group is expected to increase lipophilicity compared to Methyl 4-carbamoylbenzoate, which may enhance membrane permeability but decrease aqueous solubility. In contrast, the phenyl group in Methyl 4-(phenylcarbamoyl)benzoate will introduce aromatic interactions and rigidity.
By following the detailed experimental workflows, researchers can generate robust and reliable data to make informed decisions about the suitability of Methyl 4-(butylcarbamoyl)benzoate for their drug discovery and development programs. This guide serves as a starting point for a comprehensive in-house evaluation, ensuring scientific integrity and facilitating the seamless integration of this promising chemical entity into further research.
References
-
A compound summary of methyl 4 Tert butyl benzoate CAS 26537-19-9 - Vinati Organics. (2022-02-02). Available at: [Link]
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link]
-
Phenyl 4-methylbenzoate - PMC - PubMed Central - NIH. Available at: [Link]
-
Methyl 4-(butylcarbamoyl)benzoate | 100610-03-5 | C13H17NO3 | Appchem. Available at: [Link]
-
2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]
- CN103512996B - Analysis method for amide compounds - Google Patents.
-
Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed. Available at: [Link]
-
Material Safety Data Sheet. (2011-06-01). Available at: [Link]
-
Methyl 4-[methyl(nitroso)carbamoyl]benzoate | C10H10N2O4 | CID 154085102 - PubChem. (2025-12-27). Available at: [Link]
-
methyl 4-tert-butyl benzoate, 26537-19-9 - The Good Scents Company. Available at: [Link]
-
Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol | ACS Sustainable Chemistry & Engineering. (2025-03-06). Available at: [Link]
-
DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters - The Royal Society of Chemistry. Available at: [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. Available at: [Link]
-
13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154) - NP-MRD. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Preparation of Methyl Benzoate. Available at: [Link]
-
61- Analytical Profile of p-Aminobenzoic Acid. - ResearchGate. Available at: [Link]
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
-
Methyl benzoate - Wikipedia. Available at: [Link]
-
Comparison of methods for determination of para-aminobenzoic acid (PABA). Available at: [Link]
-
Synthesis of 4-methyl-benzoic acid methyl ester - PrepChem.com. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (2025-11-20). Available at: [Link]
-
Figure S5. 1 H NMR spectrum of compound... - ResearchGate. Available at: [Link]
Sources
- 1. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. appchemical.com [appchemical.com]
- 4. Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. aaa-chem.com [aaa-chem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(butylcarbamoyl)benzoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 4-(butylcarbamoyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the causality behind each procedural step. Our commitment is to provide value beyond the product itself, ensuring safety and building trust within the scientific community.
Section 1: Pre-Disposal Hazard Assessment and Characterization
The core structure includes a benzoate group, which can exhibit aquatic toxicity, and a carbamoyl moiety. Compounds in this family are generally crystalline solids and may be harmful if swallowed or inhaled.[1][2][3][4][5] The primary disposal concerns are therefore its potential toxicity and environmental impact.
Key Inferred Hazard Characteristics:
| Hazard Parameter | Inferred Risk & Rationale | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed (Probable). Many benzoate derivatives are classified as Acute Toxicity Category 4 (Oral).[2][4][5] | Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2] |
| Skin/Eye Irritation | Potential for irritation. Benzoic acid and its esters can cause skin and eye irritation upon contact.[3] | Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields and nitrile gloves.[6][7] |
| Aquatic Toxicity | Toxic to aquatic life. Benzoate derivatives are frequently noted for their potential to cause long-term adverse effects in the aquatic environment.[1][8] | Do not discharge to drains or waterways. [6][8] This is a critical control point. |
| Reactivity | Generally stable. Considered stable under normal conditions but should be kept away from strong oxidizing agents and strong bases to prevent hazardous reactions.[1][3][9] | Segregate waste from incompatible materials during storage. |
Section 2: Waste Categorization and Regulatory Context
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Methyl 4-(butylcarbamoyl)benzoate is not a specifically listed hazardous waste. Therefore, its classification as hazardous depends on its characteristics:
-
Ignitability: Unlikely for this compound.
-
Corrosivity: Unlikely.
-
Reactivity: Unlikely under normal conditions.
-
Toxicity: This is the most probable characteristic. Due to its likely aquatic toxicity, it should be managed as a toxic hazardous waste.
Therefore, all waste streams containing Methyl 4-(butylcarbamoyl)benzoate must be collected and disposed of as regulated hazardous chemical waste.
Section 3: Disposal Workflow and Step-by-Step Protocol
The following workflow provides a logical path for the proper management of Methyl 4-(butylcarbamoyl)benzoate waste, from generation to final disposal.
Caption: Decision workflow for handling Methyl 4-(butylcarbamoyl)benzoate waste.
Experimental Protocol: Waste Collection and Disposal
1. Waste Assessment and Container Selection:
- For Solid Waste (Pure compound, contaminated labware): Collect in a designated, robust container, such as a high-density polyethylene (HDPE) pail or a properly sealed plastic bag inside a rigid container. Ensure the container is compatible with the chemical.
- For Liquid Waste (Solutions, rinsate): Collect in a sealable, leak-proof container (e.g., glass or HDPE bottle). Do not use makeshift covers like parafilm or stoppers that can pop out.[10] Funnels must be removed and the container capped immediately after adding waste.[10]
- Causality: Proper container selection prevents leaks and reactions. Capping containers minimizes vapor release and prevents spills.
2. Labeling:
- Immediately label the waste container with a "Hazardous Waste" tag.
- Clearly write the full chemical name: "Waste Methyl 4-(butylcarbamoyl)benzoate". Avoid abbreviations.
- List all components and their approximate percentages, including solvents.
- Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
- Causality: Accurate labeling is required by law and ensures safe handling by waste management personnel.
3. Segregation and Accumulation:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The SAA must be under the control of the operator and located at or near the point of generation.
- Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
- Crucially, store this waste away from incompatible materials like strong oxidizing agents and bases.[1][3][9]
- Causality: Segregation prevents dangerous chemical reactions, while secondary containment mitigates the impact of a primary container failure.
4. Final Disposal:
- Once the container is full, or when waste generation is complete, contact your institution's Environmental Health and Safety (EHS or EHSO) department to arrange for pickup.[10]
- Do not pour any amount of Methyl 4-(butylcarbamoyl)benzoate, its solutions, or rinsate down the drain.[6][8] This is a direct violation of environmental regulations due to its aquatic toxicity.
- The EHS office will consolidate the waste for transport by a licensed hazardous waste disposal company. The preferred method of destruction for this type of organic material is high-temperature incineration at an approved facility.[8]
- Causality: Using a licensed vendor ensures that the waste is managed and destroyed in a manner that is compliant with all regulations and protective of the environment.
Section 4: Spill Management Protocol
Even with careful handling, spills can occur. A prepared response is essential for safety.
1. Evacuate and Alert:
- Alert personnel in the immediate area and evacuate if necessary.
- For a large spill, contact your institutional EHS/EHSO and emergency responders.
2. Control and Contain:
- Wear appropriate PPE: double-glove with nitrile gloves, wear a lab coat, and chemical splash goggles.
- Prevent the spill from entering any drains.[8] Use absorbent materials to create a dike around the spill if it is a liquid.
- For a solid spill, gently cover it with an absorbent material like sand, earth, or vermiculite to prevent dust from becoming airborne.[8] Avoid dry sweeping.
3. Clean Up:
- Carefully collect the spilled material and absorbent using non-sparking tools.
- Place all contaminated materials into a designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Decontaminate and Dispose:
- Seal and label the waste container as described in Section 3.
- Arrange for pickup through your EHS office.
References
-
Methyl 4-tert-butylbenzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry Co., Ltd.
- Safety Data Sheet - JPharmachem.Dr J Pharmachem (India). [URL: not available]
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
SAFETY DATA SHEET (Methyl 4-hydroxybenzoate) - Fisher Scientific. Fisher Scientific.
-
7 - Safety data sheet (Methyl benzoate). CPAchem Ltd.
-
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS-MedChemExpress. MedChemExpress.
-
Buy Methyl 4-carbamoylbenzoate | 6757-31-9 - Smolecule. Smolecule.
-
Benzoic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
Methyl 4-tert-butylbenzoate 99 26537-19-9 - Sigma-Aldrich. Sigma-Aldrich.
-
Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem. National Center for Biotechnology Information.
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
-
Methyl benzoate - Wikipedia. Wikipedia.
-
21 CFR 184.1733 -- Sodium benzoate. - eCFR. Electronic Code of Federal Regulations.
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - MDPI. MDPI.
-
Methyl 4-[methyl(nitroso)carbamoyl]benzoate | C10H10N2O4 | CID 154085102 - PubChem. National Center for Biotechnology Information.
-
Risk Assessment for Sodium Benzoate - Regulations.gov. U.S. Environmental Protection Agency.
- Hazardous Waste - EHSO Manual.Emory University. [URL: not available]
-
Methyl benzoate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
-
Methyl 4-methyl-benzoate - PubMed. National Center for Biotechnology Information.
-
Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency.
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals... - ASHP. American Society of Health-System Pharmacists.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Methyl 4-tert-butylbenzoate 99 26537-19-9 [sigmaaldrich.com]
- 5. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpharmachem.com [jpharmachem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Researcher's Guide to Handling Methyl 4-(butylcarbamoyl)benzoate: A Risk-Based Approach to Personal Protective Equipment
As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of our work. This guide provides a detailed operational plan for the safe handling of Methyl 4-(butylcarbamoyl)benzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not extensively documented, a conservative approach based on structurally similar chemicals is essential. By understanding the potential hazards and implementing rigorous safety protocols, we can minimize exposure and ensure a secure laboratory environment.
Hazard Assessment: A Data-Driven Precautionary Stance
A thorough risk assessment is the foundation of any laboratory safety protocol. In the absence of a dedicated Safety Data Sheet (SDS) for Methyl 4-(butylcarbamoyl)benzoate, we must analyze data from analogous compounds to inform our safety procedures. Compounds like Methyl Benzoate and other carbamate derivatives provide a reasonable proxy for potential hazards.
While some related substances, such as Methyl 4-(Phenylcarbamoyl)benzoate, are not classified as hazardous under GHS/EC regulations[1][2], other similar compounds present known risks. For instance, Methyl Benzoate is classified as harmful if swallowed[3][4][5], and other complex carbamates are noted as being potentially toxic if inhaled and harmful to aquatic life[6][7]. This variance necessitates a cautious approach, assuming the potential for mild to moderate toxicity and irritation.
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | CAS Number | Key Hazards Identified | Source(s) |
| Methyl Benzoate | 93-58-3 | Harmful if swallowed; Combustible liquid; May cause skin, eye, and respiratory irritation. | [3][4][8] |
| Methyl 4-(Phenylcarbamoyl)benzoate | 3814-10-6 | Does not meet criteria for hazard classification. | [1][2] |
| Methyl 1-(butylcarbamoyl) benzimidazol-2-ylcarbamate | N/A | Toxic if inhaled; Causes skin and eye irritation; Environmental hazard. | [7] |
Based on this composite data, all handling procedures for Methyl 4-(butylcarbamoyl)benzoate should be designed to prevent ingestion, inhalation, and direct contact with skin and eyes.
Core Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on the "as low as reasonably practicable" (ALARP) principle, ensuring maximum protection against potential, albeit unconfirmed, hazards.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.
-
Fume Hood: All weighing, handling, and mixing of Methyl 4-(butylcarbamoyl)benzoate, especially in its powdered form, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of fine particulates and any potential vapors.[10] The sash should be kept as low as possible to maximize airflow and protection.[9]
Primary Protective Gear: Essential for All Handling Tasks
This level of PPE is mandatory for any procedure involving Methyl 4-(butylcarbamoyl)benzoate.
-
Eye and Face Protection :
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for handling small quantities in solution.[11]
-
Chemical Splash Goggles: For any procedure involving larger volumes, heating, or potential for splashing, chemical splash goggles that form a seal around the eyes must be worn.[11][12]
-
Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over safety goggles for full facial protection.[11][13]
-
-
Hand Protection :
-
Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[11] Gloves must be inspected for tears or holes before each use.
-
Causality: The goal is to prevent dermal absorption. Should any contamination occur, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.[13] Never reuse disposable gloves.
-
-
Skin and Body Protection :
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required to protect skin and personal clothing from spills.[11]
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where chemicals are handled.[11][14] Fabrics like polyester or acrylic should be avoided as they can melt in the event of a fire.[11]
-
Respiratory Protection: For High-Risk Scenarios
In most laboratory-scale applications conducted within a fume hood, respiratory protection will not be necessary. However, it should be considered under specific circumstances:
-
Large Quantities or Spills: If handling large quantities of the powder outside of a containment system or in the event of a significant spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator with N100 (US) or P3 (EN 143) particulate filters would be appropriate.[7]
-
Institutional Policy: The use of a respirator is subject to strict institutional guidelines, which always include a medical evaluation, fit testing, and training.[11][15]
Operational Plan: PPE Workflow
Properly donning (putting on) and doffing (taking off) PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the wearer's skin or clean clothing.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on lab coat and fasten all buttons.
-
Put on safety glasses or goggles.
-
Put on face shield (if required).
-
Wash hands thoroughly.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Inspect and remove gloves using a skin-to-skin and glove-to-glove technique.
-
Remove face shield (if used).
-
Remove lab coat by folding it inward on itself to contain any contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Donning and Doffing Workflow
Caption: Workflow for correct donning and doffing of PPE.
Emergency and Disposal Plans
Immediate Actions for Exposure and Spills
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.[2]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1] All spill cleanup should be performed while wearing the appropriate PPE.
Waste Disposal Protocol
All materials contaminated with Methyl 4-(butylcarbamoyl)benzoate must be treated as chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste bag.
-
Chemical Waste: Unused product and spill cleanup materials must be disposed of in a clearly labeled, sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][7] This typically involves collection by a licensed professional waste disposal service.[2][5] Do not mix with other waste streams unless explicitly permitted.[6]
References
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-(Phenylcarbamoyl)benzoate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.
- TCI Chemicals. (2025). Safety Data Sheet: Methyl 4-(Phenylcarbamoyl)benzoate.
- Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl 1-(butylcarbamoyl) benzimidazol-2- ylcarbamate.
- TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- JPharmachem. (n.d.). Safety Data Sheet: METHYL BENZOATE.
- Fisher Scientific. (2014). Safety Data Sheet: Methyl 4-hydroxybenzoate.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health & Safety website.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2024). Safety Data Sheet: Methyl benzoate.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
- CPAchem. (2023). Safety data sheet: Methyl benzoate.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Methyl benzoate.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- MedChemExpress. (2026). Safety Data Sheet: Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Unknown. (n.d.).
- University of California, Berkeley. (n.d.). Chemical Storage and Segregation. Retrieved from Berkeley Environmental Health & Safety website.
- CDH Fine Chemical. (n.d.). Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Unknown. (n.d.). Chemical Labels and Hazard Codes I-9.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- MBP INC. (2025). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. CHM 235L [jan.ucc.nau.edu]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. sams-solutions.com [sams-solutions.com]
- 13. jpharmachem.com [jpharmachem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
